molecular formula C17H12F4N2O2 B10830219 BAY 2666605 CAS No. 2275774-60-0

BAY 2666605

Cat. No.: B10830219
CAS No.: 2275774-60-0
M. Wt: 352.28 g/mol
InChI Key: JNTJTCXFIXNXDV-VIFPVBQESA-N
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Description

SLFN12-PDE3A Complex Inducer BAY 2666605 is an orally bioavailable agent that triggers the formation of a complex of the two proteins Schlafen family member 12 (SLFN12) and phosphodiesterase 3A (PDE3A), with potential antineoplastic activity. Upon oral administration, SLFN12-PDE3A complex inducer BAY2666605 triggers the formation of the SLFN12-PDE3A complex. This stabilizes SLFN12 and alters the expression of a set of genes that regulate cell survival, death, and proliferation. This suppresses cell cycle progression and induces apoptosis in cancer cells that specifically express elevated levels of both of these proteins.

Properties

CAS No.

2275774-60-0

Molecular Formula

C17H12F4N2O2

Molecular Weight

352.28 g/mol

IUPAC Name

(6S)-5-[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C17H12F4N2O2/c1-9-15(22-23-16(24)25-9)11-4-7-13(14(8-11)17(19,20)21)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,23,24)/t9-/m0/s1

InChI Key

JNTJTCXFIXNXDV-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1C(=NNC(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F

Canonical SMILES

CC1C(=NNC(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Unveiling BAY 2666605: A Technical Guide to a Novel Molecular Glue Targeting PDE3A and SLFN12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue, inducing a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This interaction triggers a unique cytotoxic mechanism in cancer cells co-expressing both proteins, representing a promising therapeutic strategy.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: A Neomorphic Function Leading to Cancer Cell Death

Unlike conventional inhibitors, this compound and its precursors, known as velcrins, induce a neomorphic or gain-of-function effect on PDE3A.[4] The binding of this compound to the catalytic pocket of PDE3A creates a novel surface that promotes the recruitment and binding of SLFN12, forming a stable ternary complex. This induced proximity is central to the molecule's cytotoxic effect.

The formation of the PDE3A-SLFN12 complex stimulates the latent ribonuclease (RNase) activity of SLFN12. Activated SLFN12 then proceeds to cleave a specific transfer RNA, tRNA-Leu-TAA. The depletion of this tRNA leads to ribosome stalling at TTA codons, resulting in a global inhibition of protein synthesis and ultimately, cancer cell death through apoptosis. This cytotoxic activity is independent of the canonical phosphodiesterase inhibitory function of PDE3A.

BAY2666605_Signaling_Pathway BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds to Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex PDE3A->Complex Recruits SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 RNase Complex->Active_SLFN12 Activates tRNA_Leu tRNA-Leu-TAA Active_SLFN12->tRNA_Leu Cleaves Cleaved_tRNA Cleaved tRNA-Leu-TAA tRNA_Leu->Cleaved_tRNA Ribosome_Stalling Ribosome Stalling at TTA Codons Cleaved_tRNA->Ribosome_Stalling Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Stalling->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Figure 1: Signaling pathway of this compound-induced cytotoxicity.

Development and Preclinical Activity of this compound

This compound was developed through the optimization of earlier tool compounds, such as DNMDP and BRD9500. The optimization aimed to enhance metabolic stability and reduce the inhibition of PDE3A's enzymatic activity to mitigate potential cardiotoxic effects, while maintaining potent cytotoxic activity.

Preclinical studies demonstrated that this compound exhibits nanomolar antiproliferative activity in cancer cell lines co-expressing PDE3A and SLFN12. In vivo, this compound showed significant antitumor efficacy in various patient-derived xenograft (PDX) models, including melanoma, sarcoma, and ovarian cancer. Notably, the compound also demonstrated excellent brain penetration, suggesting its potential for treating glioblastoma.

Quantitative Preclinical Data
CompoundEC50 (Complex Induction)IC50 (Cytotoxicity)PDE3A IC50PDE3B IC50Reference
This compound 7 nM1 nM (in most sensitive cell lines)87 nM50 nM
DNMDP Not ReportedPotentPotent PDE3 inhibitorNot Reported
BRD9500 Not ReportedPotentStrong PDE3 inhibitorNot Reported

Clinical Trial and On-Target Toxicity

A first-in-human, Phase I clinical trial (NCT04809805) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12. However, the trial was terminated due to severe, on-target thrombocytopenia (a significant decrease in platelet count) in treated patients. This adverse effect was attributed to the high expression of PDE3A in platelets and the inhibitory effect of this compound on megakaryocyte maturation, the precursor cells to platelets. Despite the optimization to reduce PDE3A enzymatic inhibition, the molecular glue-induced mechanism still led to this on-target toxicity, precluding the establishment of a therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interaction

This protocol details the procedure to verify the this compound-induced interaction between PDE3A and SLFN12 in a cellular context.

Materials:

  • Cancer cell line co-expressing PDE3A and SLFN12 (e.g., HeLa, SK-MEL-3)

  • This compound

  • DMSO (vehicle control)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-PDE3A antibody for immunoprecipitation

  • Anti-SLFN12 antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Plate PDE3A and SLFN12 co-expressing cells and allow them to adhere overnight. Treat the cells with this compound (e.g., 1 µM) or DMSO for a specified duration (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

  • Lysate Preparation: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation: Incubate the cleared lysate with an anti-PDE3A antibody for 2 hours to overnight at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with Co-IP Lysis/Wash Buffer.

  • Elution: Elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SLFN12 antibody to detect the co-immunoprecipitated protein. An input control should be run to confirm the presence of both proteins in the cell lysate.

CoIP_Workflow Start Start: PDE3A/SLFN12 Expressing Cells Treatment Treat with this compound or DMSO (Control) Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitate with Anti-PDE3A Antibody Lysis->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot for SLFN12 Elute->WB End End: Detect Interaction WB->End

Figure 2: Experimental workflow for Co-Immunoprecipitation.

In Vitro RNase Activity Assay

This protocol outlines a method to measure the this compound-dependent activation of SLFN12's RNase activity in the presence of PDE3A.

Materials:

  • Recombinant human PDE3A and SLFN12 proteins

  • This compound

  • DMSO (vehicle control)

  • Trequinsin (negative control PDE3 inhibitor that does not induce the complex)

  • Total RNA or a specific tRNA substrate (e.g., tRNA-Leu-TAA)

  • RNase Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 20 mM KCl, 4 mM MgCl2, 2 mM DTT)

  • RNA loading dye

  • Agarose gel and electrophoresis equipment

  • RNA visualization stain (e.g., SYBR Gold)

Procedure:

  • Complex Formation: In a microcentrifuge tube, incubate recombinant PDE3A and SLFN12 proteins (e.g., 0.25 µM each) with this compound (e.g., 10 µM), DMSO, or trequinsin at room temperature for 30 minutes.

  • RNase Reaction: Add the RNA substrate to the protein-compound mixture and incubate at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an RNA loading dye containing a denaturing agent (e.g., formamide).

  • Gel Electrophoresis: Analyze the RNA degradation by running the samples on a denaturing agarose gel.

  • Visualization: Stain the gel with an RNA-specific dye and visualize the RNA bands under UV light. A decrease in the integrity of the RNA substrate in the presence of this compound, PDE3A, and SLFN12 indicates enhanced RNase activity.

Cellular Viability (MTT) Assay

This protocol describes a colorimetric assay to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • PDE3A/SLFN12 co-expressing cancer cell line

  • Complete cell culture medium

  • This compound (in various concentrations)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a DMSO control for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound is a potent and selective molecular glue that exemplifies a novel therapeutic modality in oncology. Its mechanism of action, involving the induced proximity and subsequent activation of SLFN12's RNase activity, highlights the potential of targeting protein-protein interactions in cancer therapy. While the clinical development of this compound was halted due to on-target toxicity, the insights gained from its study provide a valuable foundation for the future development of molecular glues with improved therapeutic windows. The experimental protocols detailed herein offer a robust framework for the continued investigation and discovery of novel molecular glue therapeutics.

References

Preclinical Pharmacology and Toxicology of BAY 2666605: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that acts as a molecular glue, inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action leads to the activation of SLFN12's latent RNase activity, resulting in cancer cell death.[3][4] Developed through a collaboration between the Broad Institute and Bayer Pharmaceuticals, this compound has demonstrated potent anti-tumor activity in preclinical models of various solid tumors, including melanoma, sarcoma, ovarian cancer, and glioblastoma, particularly in cancers co-expressing high levels of both PDE3A and SLFN12.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Introduction

Targeted therapies have revolutionized cancer treatment, but often rely on inhibiting enzymatic functions or blocking signaling pathways driven by genetic alterations in cancer cells. This compound represents a paradigm shift, employing a "gain-of-function" mechanism. It is part of a new class of molecules termed "velcrins," which induce proximity between two proteins that do not normally interact, leading to a novel biological activity. The precursor to this compound, DNMDP, was identified in a phenotypic screen of cancer cell lines, where its cytotoxic effect correlated with high PDE3A expression. Subsequent research elucidated that this effect is independent of PDE3A's phosphodiesterase activity and instead requires the recruitment of SLFN12.

Mechanism of Action

This compound functions by binding to PDE3A and inducing a conformational change that creates a novel interface for SLFN12 to bind, forming a stable ternary complex. This proximity-induced interaction allosterically activates the latent RNase domain of SLFN12. The activated SLFN12 then cleaves specific transfer RNAs (tRNAs), leading to ribosome stalling, inhibition of protein synthesis, and ultimately, apoptosis in cancer cells. The cytotoxic activity of this compound is therefore contingent on the co-expression of both PDE3A and SLFN12, which serve as predictive biomarkers for sensitivity.

BAY2666605_Mechanism_of_Action cluster_cell Cancer Cell BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 (Active RNase) Complex->Active_SLFN12 Allosteric Activation Cleaved_tRNA Cleaved tRNA Active_SLFN12->Cleaved_tRNA Cleavage tRNA tRNA tRNA->Active_SLFN12 Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacology

In Vitro Activity

This compound is a potent inducer of the PDE3A-SLFN12 complex and exhibits strong cytotoxic activity in sensitive cancer cell lines.

ParameterValueCell Line(s)Reference
Complex Induction (EC50) 7 nMNot specified
Cytotoxicity (IC50) 1 nMMost sensitive cell lines

Experimental Protocol: Cell Viability Assay

  • Cell Lines: A panel of genomically characterized cancer cell lines were used.

  • Treatment: Cells were treated with a dose-response curve of this compound.

  • Assay: Cell viability was assessed after a 72-hour incubation period using a standard method such as CellTiter-Glo®.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cancer ModelDosingOutcomeReference
Melanoma PDX 10 mg/kg, p.o., BIDTumor regression
Sarcoma PDX Not specifiedTumor growth inhibition
Ovarian Cancer PDX Not specifiedTumor growth inhibition
Glioblastoma (orthotopic) Not specifiedSignificant impact on survival

Experimental Protocol: Xenograft Efficacy Studies

Xenograft_Workflow start Tumor Cell/Fragment Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint (e.g., Tumor Size, Survival) monitoring->endpoint

Figure 2: General workflow for in vivo xenograft studies.

  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used.

  • Tumor Implantation: Cancer cell lines or patient-derived tumor fragments were implanted subcutaneously or orthotopically.

  • Treatment: Once tumors reached a specified size, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) twice daily (BID).

  • Endpoints: Tumor volume was measured regularly, and animal body weight was monitored as a general measure of toxicity. For survival studies, the time to a pre-defined endpoint (e.g., tumor size limit, morbidity) was recorded.

Pharmacokinetics

This compound exhibits excellent brain penetration, making it a promising candidate for treating brain tumors like glioblastoma. In preclinical studies, it was shown to cross the blood-brain barrier. The first-in-human study revealed a long half-life of over 360 hours in patients.

Preclinical Toxicology

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, existing literature indicates the following:

  • In Vivo Tolerability: In mouse xenograft studies, this compound was reported to be well-tolerated at efficacious doses.

  • On-Target Toxicity: The first-in-human clinical trial (NCT04809805) was terminated due to dose-limiting toxicity, specifically grade 3-4 thrombocytopenia (low platelet count). This was determined to be an on-target effect, as platelets express high levels of PDE3A.

  • Species-Specific Toxicity: The thrombocytopenia observed in humans was not predicted by preclinical animal models. This is attributed to the fact that there is no murine ortholog of SLFN12, and the monkey SLFN12 protein differs from the human version in the PDE3A-interacting region.

Experimental Protocol: Ex Vivo Megakaryocyte Assay

To investigate the mechanism of thrombocytopenia, an ex vivo assay using human cells was conducted.

  • Cell Source: Human bone marrow-derived CD34+ cells.

  • Culture: Cells were cultured in the presence of thrombopoietin and stem cell factor to induce differentiation into megakaryocytes (platelet precursors).

  • Treatment: this compound was added to the cultures.

  • Endpoint: The formation of colony-forming units of megakaryocytes was measured. This assay demonstrated a dose-dependent inhibitory effect of this compound on megakaryocyte formation, consistent with the clinical findings.

Summary and Future Directions

This compound is a pioneering molecule that validates the novel therapeutic concept of molecular glues for cancer therapy. Its potent and selective activity against tumors co-expressing PDE3A and SLFN12 highlights the potential of this approach. The significant preclinical efficacy, including in difficult-to-treat cancers like glioblastoma, is promising.

The primary challenge for the clinical development of this compound is the on-target thrombocytopenia. This underscores the importance of carefully considering the expression of target proteins in healthy tissues and the limitations of preclinical models for predicting certain human toxicities. Future research may focus on developing next-generation PDE3A-SLFN12 molecular glues with an improved therapeutic window, potentially through tissue-specific targeting or modifications that reduce the effect on platelets while preserving anti-tumor activity. The exploration of alternative dosing schedules was considered but not predicted to ameliorate the thrombocytopenia due to the compound's pharmacokinetic profile and the high expression of the target in platelets. Despite the clinical setback, the preclinical data for this compound provides a strong foundation and a valuable case study for the continued development of induced-proximity medicines.

References

An In-depth Technical Guide to BAY 2666605: A Molecular Glue Inducing SLFN12 RNase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue," inducing a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This ternary complex formation unleashes the latent ribonuclease (RNase) activity of SLFN12, leading to specific cleavage of transfer RNA (tRNA) and subsequent cancer cell death.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a summary of clinical findings. The information presented is intended to be a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction: The Emergence of a Novel Anti-cancer Strategy

The discovery of this compound originated from a phenotypic screen for compounds exhibiting selective cytotoxicity against cancer cell lines.[2] The initial hit, DNMDP, was found to be effective in a subset of cancer cells, and subsequent chemogenomic profiling revealed that sensitivity to the compound correlated with high expression of both PDE3A and SLFN12. This led to the development of a new class of anti-cancer agents known as "velcrins," which act as molecular glues to induce the formation of the PDE3A-SLFN12 complex.

This compound was optimized from earlier analogues, such as DNMDP and BRD9500, with the goal of increasing metabolic stability and reducing the inhibition of PDE3A's native phosphodiesterase activity to minimize potential off-target effects. Preclinical studies demonstrated potent and selective anti-tumor activity in cancer models with co-expression of the PDE3A and SLFN12 biomarkers. However, a first-in-human Phase I clinical trial (NCT04809805) was terminated due to on-target thrombocytopenia, highlighting the challenges in translating this novel mechanism into a safe and effective therapy.

Mechanism of Action: A Step-by-Step Pathway to Cytotoxicity

The cytotoxic effect of this compound is not mediated by the inhibition of PDE3A's enzymatic activity but rather through a gain-of-function mechanism involving SLFN12. The key steps in the signaling pathway are as follows:

  • Molecular Glue-Induced Complex Formation: this compound binds to PDE3A, inducing a conformational change that creates a binding surface for SLFN12. This results in the formation of a stable ternary complex: PDE3A-BAY 2666605-SLFN12.

  • Activation of SLFN12 RNase Activity: The formation of this complex triggers the latent endoribonuclease activity of SLFN12.

  • Specific tRNA Cleavage: Activated SLFN12 specifically cleaves the acceptor stem of tRNA-Leu carrying the TAA anticodon (tRNA-Leu-TAA).

  • Ribosomal Pausing and Inhibition of Protein Synthesis: The depletion of tRNA-Leu-TAA leads to the stalling of ribosomes at TTA codons on messenger RNA (mRNA), resulting in a global inhibition of protein synthesis.

  • Induction of Apoptosis: The disruption of protein synthesis and the resulting cellular stress ultimately trigger programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

BAY2666605_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds to Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex PDE3A->Complex Forms complex with SLFN12 in presence of this compound SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activates tRNA_Leu tRNA-Leu-TAA SLFN12_active->tRNA_Leu Cleaves tRNA_cleaved Cleaved tRNA tRNA_Leu->tRNA_cleaved Ribosome Ribosome Stalling (at TTA codons) tRNA_cleaved->Ribosome Leads to Protein_Synth_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synth_Inhibition Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors from preclinical studies.

Table 1: In Vitro Activity of this compound and Precursors
CompoundCell LineAssay TypeEC50 (nM)IC50 (nM)NotesReference
This compound IGR37 (Melanoma)Cell Viability3.1
BRD9500 SK-MEL-3 (Melanoma)Cell Viability1
HeLaCell Viability1.6
PDE3APDE Inhibition10
PDE3BPDE Inhibition27
DNMDP NCI-H1563, NCI-H2122 (Lung Adenocarcinoma), HeLaCell Viability10 - 100
A549, MCF7, PC3Cell Viability> 1000
PDE3A/BPDE Inhibition~100At 100 nM, also weakly inhibits PDE10.

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Model TypeCancer TypeDosingOutcomeReference
Cell-derived xenograft (CDX)Melanoma (IGR37)Oral, twice dailySignificant and dose-dependent inhibition of tumor growth.
Patient-derived xenograft (PDX)Melanoma10 mg/kg, oral, twice dailyTumor regression in 5 out of 6 biomarker-positive models.
Patient-derived xenograft (PDX)GlioblastomaNot specifiedTumor regression in subcutaneous models.
Orthotopic xenograftGlioblastoma (GB1)Not specifiedCrosses the blood-brain barrier and elicits full tumor regression.
Table 3: Phase I Clinical Trial (NCT04809805) Summary
ParameterDetailsReference
Patient Population Adults with advanced solid tumors co-expressing SLFN12 and PDE3A.
Starting Dose 5 mg once daily, orally.
Key Adverse Event Grade 3 to 4 thrombocytopenia in 3 out of 5 treated patients.
Maximum Tolerated Dose (MTD) Not established.
Clinical Response No objective responses observed.
Trial Status Terminated.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Viability Assays
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • General Protocol:

    • Cancer cell lines with varying levels of PDE3A and SLFN12 expression (e.g., HeLa, SK-MEL-3, A549) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as WST-8 or a luciferase-based assay that measures ATP content.

    • The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

    • To confirm the on-target effect, the assay can be repeated in the presence of a potent PDE3 inhibitor like trequinsin, which should rescue the cytotoxic effect of this compound. Additionally, isogenic cell lines with CRISPR-Cas9 mediated knockout of PDE3A or SLFN12 can be used to demonstrate that the cytotoxicity is dependent on both proteins.

PDE3A-SLFN12 Complex Formation Assay (Co-immunoprecipitation)
  • Objective: To demonstrate that this compound induces the interaction between PDE3A and SLFN12 in cells.

  • General Protocol:

    • HeLa cells, which endogenously express both PDE3A and SLFN12, are treated with this compound or a vehicle control for a specified time (e.g., 8 hours).

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • The cell lysate is incubated with an antibody against PDE3A, which is coupled to magnetic or agarose beads.

    • The beads are washed to remove non-specific binding proteins.

    • The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.

    • The presence of co-immunoprecipitated SLFN12 is detected by Western blotting using an antibody against SLFN12. An increased amount of SLFN12 in the this compound-treated sample compared to the control indicates induced complex formation.

In Vitro SLFN12 RNase Activity Assay
  • Objective: To directly measure the RNase activity of SLFN12 and its induction by the PDE3A-BAY 2666605 complex.

  • General Protocol:

    • Purified recombinant SLFN12 protein is incubated with a substrate, such as total human ribosomal RNA (rRNA).

    • To test for induction of activity, purified PDE3A is also included in the reaction, with either this compound or a vehicle control.

    • The reaction is incubated at 37°C for a defined period (e.g., 40 minutes).

    • The reaction is stopped, and the RNA is analyzed by denaturing agarose gel electrophoresis.

    • Cleavage of the rRNA by active SLFN12 will result in the disappearance of the intact 28S and 18S rRNA bands and the appearance of smaller RNA fragments. The extent of cleavage can be quantified using densitometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development phenotypic_screen Phenotypic Screen (e.g., A549 vs. NCI-H1734) dnm_id Identification of DNMDP phenotypic_screen->dnm_id chemogenomics Predictive Chemogenomics (766 cell lines) dnm_id->chemogenomics target_id Identification of PDE3A as sensitivity biomarker chemogenomics->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar brd9500 Development of BRD9500 sar->brd9500 bay2666605 Optimization to This compound brd9500->bay2666605 in_vitro In Vitro Assays (Viability, Co-IP, RNase) bay2666605->in_vitro in_vivo In Vivo Xenograft Models (CDX, PDX) in_vitro->in_vivo phase1 Phase I Clinical Trial (NCT04809805) in_vivo->phase1 termination Trial Termination (Thrombocytopenia) phase1->termination

References

The BAY 2666605-Induced PDE3A-SLFN12 Complex: A Novel Mechanism for Targeted Apoptosis in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism underpinning the anticancer activity of BAY 2666605, a first-in-class PDE3A-SLFN12 complex inducer. We will delve into the formation and function of the PDE3A-SLFN12 complex, its role in inducing apoptosis, and the experimental methodologies used to elucidate this pathway. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Introduction: A New Paradigm in Targeted Cancer Therapy

This compound is an orally bioavailable small molecule that represents a novel class of anticancer agents known as "molecular glues" or "velcrins".[1][2] Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound induces the formation of a stable complex between two proteins that do not normally interact: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][3] This induced-proximity mechanism triggers a unique cytotoxic response in cancer cells that co-express both PDE3A and SLFN12, leading to programmed cell death, or apoptosis.[4]

The therapeutic potential of this approach lies in its high degree of specificity. The cytotoxic effect of this compound is contingent on the presence of both PDE3A and SLFN12, making it a targeted therapy for cancers with this specific biomarker profile. Preclinical studies have demonstrated potent antitumor activity in various cancer models, including melanoma, glioblastoma, sarcoma, and ovarian cancer, where co-expression of PDE3A and SLFN12 is prevalent.

The Molecular Mechanism of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-step process initiated by the formation of the PDE3A-SLFN12 complex. This event unleashes the latent cytotoxic activity of SLFN12, culminating in global protein synthesis inhibition and cell death.

The Key Players: PDE3A and SLFN12
  • Phosphodiesterase 3A (PDE3A): A member of the phosphodiesterase family of enzymes that are involved in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this compound does bind to the catalytic pocket of PDE3A, its primary mechanism of action is not the inhibition of PDE3A's enzymatic activity. Instead, this binding event creates a new molecular surface that facilitates the recruitment of SLFN12.

  • Schlafen Family Member 12 (SLFN12): A poorly characterized protein prior to the discovery of its role in this pathway. It is now understood to be a ribonuclease, an enzyme that can cleave RNA. In the absence of a molecular glue like this compound, the ribonuclease activity of SLFN12 is dormant.

The Signaling Pathway of this compound-Induced Apoptosis

The binding of this compound to PDE3A initiates a cascade of events leading to apoptosis. This pathway is independent of PDE3A's phosphodiesterase activity and represents a gain-of-function mechanism.

The key steps are as follows:

  • Complex Formation: this compound binds to the catalytic pocket of PDE3A, inducing a conformational change.

  • SLFN12 Recruitment: The this compound-bound PDE3A now presents a surface that is recognized by and binds to SLFN12, forming a stable PDE3A-SLFN12 complex.

  • Activation of SLFN12 Ribonuclease Activity: The formation of the complex stimulates the latent ribonuclease activity of SLFN12.

  • tRNA Cleavage: Activated SLFN12 specifically cleaves tRNA-Leu-TAA, a transfer RNA responsible for carrying the amino acid leucine to the ribosome during protein synthesis.

  • Ribosome Stalling and Inhibition of Protein Synthesis: The depletion of tRNA-Leu-TAA leads to the stalling of ribosomes on messenger RNA (mRNA) at codons corresponding to leucine. This results in a global inhibition of protein synthesis.

  • Induction of Apoptosis: The widespread disruption of protein synthesis triggers the intrinsic apoptotic pathway, leading to cancer cell death. This is supported by the observed downregulation of the anti-apoptotic protein MCL-1 in response to this compound treatment.

BAY2666605_Signaling_Pathway cluster_drug_interaction Drug-Protein Interaction cluster_complex_formation Complex Formation cluster_downstream_effects Downstream Cellular Effects This compound This compound PDE3A PDE3A This compound->PDE3A Binds to catalytic pocket PDE3A-BAY PDE3A-BAY 2666605 Complex PDE3A-SLFN12_Complex PDE3A-SLFN12-BAY Ternary Complex PDE3A-BAY->PDE3A-SLFN12_Complex Recruits SLFN12 SLFN12 SLFN12->PDE3A-SLFN12_Complex Activated_SLFN12 Activated SLFN12 (Ribonuclease Activity) PDE3A-SLFN12_Complex->Activated_SLFN12 Stimulates tRNA_Cleavage Cleavage of tRNA-Leu-TAA Activated_SLFN12->tRNA_Cleavage Ribosome_Stalling Ribosome Stalling tRNA_Cleavage->Ribosome_Stalling Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition Ribosome_Stalling->Protein_Synthesis_Inhibition Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on the Activity of this compound

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency and efficacy. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReference
IC50 (PDE3A Inhibition) 87 nMRecombinant Human PDE3A
IC50 (PDE3B Inhibition) 50 nMRecombinant Human PDE3B
Antiproliferative Activity Low nanomolar IC50sGlioblastoma cell lines
Apoptosis Induction Substantial induction at 100 nMGB1 glioblastoma cells
Protein Synthesis Inhibition Significant reduction with 1 µMVelcrin-sensitive glioblastoma cells

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer ModelDosing RegimenOutcomeReference
Melanoma Xenograft Not specifiedAntitumor efficacy
Glioblastoma Xenograft Not specifiedAntitumor efficacy
Melanoma Patient-Derived Xenograft (PDX) Not specifiedAntitumor efficacy
Sarcoma Patient-Derived Xenograft (PDX) Not specifiedAntitumor efficacy
Ovarian Cancer Patient-Derived Xenograft (PDX) Not specifiedAntitumor efficacy
Murine Xenotransplantation Models 5 mg/kg; p.o; twice dailyAnti-tumor efficacy

Experimental Protocols for Studying the PDE3A-SLFN12 Complex

The elucidation of the this compound mechanism of action has relied on a variety of sophisticated experimental techniques. Below are representative protocols for key experiments.

Co-Immunoprecipitation to Demonstrate PDE3A-SLFN12 Interaction

This protocol is designed to verify the this compound-induced interaction between PDE3A and SLFN12 in cultured cells.

  • Cell Culture and Treatment:

    • Culture cancer cells co-expressing PDE3A and SLFN12 (e.g., specific melanoma or glioblastoma cell lines) in appropriate media.

    • Treat cells with this compound at a predetermined effective concentration (e.g., 100 nM - 1 µM) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against either PDE3A or SLFN12 overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both PDE3A and SLFN12.

    • Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands. An increased band intensity for the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates an induced interaction.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-72 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Experimental_Workflow cluster_co_ip Co-Immunoprecipitation Workflow cluster_apoptosis_assay Apoptosis Assay Workflow Cell_Treatment_CoIP Cell Treatment with This compound Lysis Cell Lysis Cell_Treatment_CoIP->Lysis IP Immunoprecipitation (anti-PDE3A or anti-SLFN12) Lysis->IP Western_Blot Western Blot Analysis IP->Western_Blot Cell_Treatment_Apoptosis Cell Treatment with This compound Staining Annexin V/PI Staining Cell_Treatment_Apoptosis->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

References

Unraveling the Antineoplastic Potential of BAY 2666605: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that has demonstrated notable antineoplastic activity in preclinical models. It functions as a "molecular glue," inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action, independent of PDE3A's enzymatic activity, triggers a cascade of events culminating in cancer cell death.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical findings for this compound, intended to inform ongoing research and drug development efforts in oncology.

Introduction

Targeted cancer therapies have revolutionized the treatment landscape by exploiting specific molecular vulnerabilities within cancer cells. This compound represents a novel therapeutic strategy that operates through a gain-of-function mechanism. By inducing a neomorphic interaction between PDE3A and SLFN12, this compound activates the latent RNase function of SLFN12, leading to selective cytotoxicity in cancer cells co-expressing both proteins. Preclinical studies have shown promising activity in a range of solid tumors, including melanoma, glioblastoma, sarcoma, and ovarian cancer, particularly in models with high PDE3A and SLFN12 expression. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicity, specifically severe thrombocytopenia. This guide will delve into the technical details of this compound's pharmacology, mechanism, and the clinical insights gained, providing a valuable resource for the scientific community.

Preclinical Antineoplastic Activity

This compound has demonstrated potent and selective cytotoxic activity in preclinical cancer models. Its efficacy is contingent on the co-expression of its two target proteins, PDE3A and SLFN12.

In Vitro Efficacy

The compound has shown nanomolar potency in various cancer cell lines. The cytotoxic effect is characterized by the induction of apoptosis and inhibition of cell proliferation.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/ContextReference
IC50 1 nMMost sensitive cancer cell lines
IC50 (PDE3A) 87 nMBiochemical assay
IC50 (PDE3B) 50 nMBiochemical assay
EC50 7 nMComplex induction
EC50 (HeLa) 1.3 nMCytotoxicity (MTT assay)
In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and regression in various cancer types.

Table 2: In Vivo Activity of this compound

Tumor ModelDosing RegimenObserved EffectReference
Melanoma PDX10 mg/kg, p.o., BIDConsistent tumor regression
Sarcoma PDXNot specifiedTumor growth inhibition
Ovarian Cancer PDXNot specifiedTumor growth inhibition
Glioblastoma PDX (subcutaneous)Not specifiedTumor regression
Glioblastoma Orthotopic Xenograft (GB1 cells)Not specifiedFull tumor regression

Mechanism of Action

This compound's unique mechanism of action sets it apart from conventional anticancer agents. It acts as a molecular glue, inducing proximity and a stable complex formation between PDE3A and SLFN12.

BAY_2666605_Mechanism cluster_cell Cancer Cell (High PDE3A & SLFN12) BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (inactive RNase) SLFN12->Complex ActiveSLFN12 Activated SLFN12 (RNase activity) Complex->ActiveSLFN12 Cleaved_tRNA Cleaved tRNA-Leu-TAA ActiveSLFN12->Cleaved_tRNA cleaves tRNA_Leu tRNA-Leu-TAA tRNA_Leu->ActiveSLFN12 Ribosome Ribosome Cleaved_tRNA->Ribosome causes pausing Protein_Synth Protein Synthesis Ribosome->Protein_Synth inhibits Apoptosis Apoptosis Protein_Synth->Apoptosis leads to

Caption: Mechanism of action of this compound.

This complex formation allosterically activates the latent endoribonuclease (RNase) activity of SLFN12. The activated SLFN12 then specifically cleaves tRNA-Leu-TAA. The depletion of this specific tRNA leads to ribosomal pausing at its corresponding codon, resulting in a global inhibition of protein synthesis and ultimately triggering apoptosis in the cancer cell. A downstream effect observed in treated models is the downregulation of the anti-apoptotic protein MCL-1.

Clinical Investigation: The NCT04809805 Trial

A first-in-human, open-label, Phase I dose-escalation study (NCT04809805) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.

Study Design and Patient Population

The trial enrolled adult patients with metastatic melanoma and other advanced solid tumors, including glioblastoma, sarcoma, and ovarian cancer, who had progressed on standard therapies. A key inclusion criterion was the confirmed co-expression of PDE3A and SLFN12 in archival tumor tissue. The study consisted of a dose-escalation part (Part A) and a dose-expansion part (Part B). Patients received this compound orally in 28-day cycles.

Table 3: Key Eligibility Criteria for NCT04809805

Inclusion CriteriaExclusion Criteria
Age ≥ 18 yearsKnown malabsorption conditions
Histologically confirmed advanced solid tumors (melanoma, glioblastoma/anaplastic astrocytoma, sarcoma, ovarian/fallopian tube/primary peritoneal cancer)Active HIV, HBV, or HCV infection
Positive SLFN12/PDE3A expression in archival tumor tissueKnown hypersensitivity to PDE3 inhibitors
ECOG performance status ≤ 2Clinically relevant cardiovascular diseases or ECG findings
Life expectancy ≥ 12 weeksHistory of hemorrhage, bleeding disorders, or platelet function abnormalities
Documented disease progression on standard therapiesArterial or venous thromboembolic events within 6 months
At least one measurable lesionHistory of gastrointestinal ulcerations or perforation
Adequate organ and marrow function
Clinical Findings and Trial Termination

The study was terminated prematurely after enrolling only five biomarker-positive patients. The primary reason for termination was the occurrence of severe, on-target thrombocytopenia (Grade 3-4) in three of the five treated patients. This adverse event was attributed to the high expression of PDE3A in platelets and the inhibitory effect of this compound on megakaryocyte maturation.

The starting dose was 5 mg once daily, and an alternative schedule with a loading dose was also explored. However, even with dose adjustments, the thrombocytopenia could not be ameliorated, preventing the identification of a safe and effective therapeutic window. No objective tumor responses were observed in the treated patients.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently mix the contents of the wells to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound dilutions incubate_24h->treat_compound incubate_72h Incubate 72h treat_compound->incubate_72h add_mtt Add MTT reagent incubate_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay.

Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and evaluating the efficacy of this compound in an orthotopic glioblastoma model.

  • Cell Preparation: Culture human glioblastoma cells (e.g., GB1) that co-express PDE3A and SLFN12. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 105 cells in 2-5 µL.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a midline scalp incision to expose the skull.

    • Drill a small burr hole at the desired coordinates in the cerebral cortex.

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly and suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Treatment Initiation: Once tumors are established (e.g., reach a certain bioluminescent signal or volume), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.) twice daily (BID).

  • Efficacy Evaluation: Monitor tumor growth and the health of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.

  • Histopathological Analysis: At the end of the study, harvest the brains for histological analysis to confirm tumor formation and assess treatment effects.

Discussion and Future Directions

This compound represents a pioneering effort in the development of molecular glue therapeutics. Its potent preclinical activity in biomarker-selected models underscores the potential of this novel therapeutic modality. However, the on-target toxicity observed in the Phase I trial highlights a significant challenge. The high expression of PDE3A in platelets, leading to thrombocytopenia upon systemic administration of a PDE3A-binding agent, creates a narrow or non-existent therapeutic window.

Future research in this area should focus on several key aspects:

  • Improving the Therapeutic Index: Strategies to enhance the tumor-specific delivery of SLFN12-PDE3A complex inducers could mitigate systemic toxicities. This might involve the development of antibody-drug conjugates or nanoparticle-based delivery systems.

  • Exploring Alternative SLFN12 Activators: Investigating mechanisms to activate SLFN12's RNase activity that are independent of PDE3A binding could circumvent the platelet-related toxicity.

  • Biomarker Refinement: Further characterization of the expression levels of PDE3A and SLFN12 in various tumor types and normal tissues is crucial for identifying patient populations most likely to benefit and least likely to experience severe side effects.

  • Combination Therapies: Exploring the potential of combining lower, non-toxic doses of this compound with other anticancer agents could be a viable strategy.

References

BAY 2666605: A Technical Overview of its Novel Anti-Tumor Mechanism and Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 2666605 is a first-in-class, orally bioavailable small molecule known as a "velcrin" or "molecular glue." It represents a novel therapeutic strategy in oncology, moving beyond traditional enzyme inhibition. Instead of blocking a single enzymatic function, this compound induces a new protein-protein interaction, leading to a gain-of-function cytotoxicity specific to cancer cells co-expressing its two target proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4] Its mechanism of action culminates in the inhibition of protein synthesis and the induction of apoptosis.[5] While its primary effect is cytotoxic, downstream consequences include a suppression of cell cycle progression. This document provides an in-depth technical guide on the core mechanism of this compound, its effects on the cell cycle in solid tumors, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inducing a Gain-of-Function Cytotoxicity

The anti-tumor activity of this compound is not dependent on the inhibition of PDE3A's phosphodiesterase activity. Instead, it acts as a molecular adhesive, inducing the formation of a stable ternary complex between PDE3A and SLFN12. This induced proximity is the critical initiating event.

The formation of the PDE3A-SLFN12 complex stimulates the latent endoribonuclease (RNase) activity of SLFN12. The activated SLFN12 enzyme then selectively targets and cleaves a specific transfer RNA, tRNA-Leu-TAA. The depletion of this tRNA leads to the stalling of ribosomes at corresponding Leu-TTA codons during mRNA translation. This ribosomal pausing results in a global inhibition of protein synthesis, which triggers cellular stress pathways, ultimately leading to cancer cell death through apoptosis. This unique gain-of-function mechanism is only active in tumor cells that co-express both PDE3A and SLFN12, a biomarker profile observed in several solid tumors, including melanoma, glioblastoma, sarcoma, and ovarian cancer.

BAY2666605_MoA cluster_cell Cancer Cell (PDE3A+/SLFN12+) BAY This compound (Molecular Glue) Complex PDE3A-BAY-SLFN12 Ternary Complex BAY->Complex PDE3A PDE3A PDE3A->Complex Binds SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Binds tRNA tRNA-Leu-TAA Complex->tRNA Activates SLFN12 RNase Activity Cleaved_tRNA Cleaved tRNA Fragments tRNA->Cleaved_tRNA Cleaves Ribosome Ribosome Stalling (at TTA codons) Cleaved_tRNA->Ribosome Causes Protein_Synth Inhibition of Global Protein Synthesis Ribosome->Protein_Synth Apoptosis Apoptosis (Cell Death) Protein_Synth->Apoptosis

Caption: Mechanism of Action for this compound.

Effect on Cell Cycle Progression in Solid Tumors

The primary cytotoxic mechanism of this compound, which halts protein synthesis, has a direct downstream impact on the cell's ability to progress through the cell cycle. Cells unable to synthesize essential proteins for checkpoints and phase transitions will inevitably arrest. Research on velcrin-treated glioblastoma cells has provided quantitative insight into this phenomenon.

Treatment of sensitive glioblastoma cells (GB1) with 100 nM this compound resulted in a modest but statistically significant shift in cell cycle phase distribution after 48 hours. Specifically, a reduction in the G0/G1 and S phases was observed, accompanied by an increase in the G2/M phase population. This suggests that the cellular stress induced by this compound may trigger a G2/M checkpoint arrest prior to the onset of apoptosis. This effect was dependent on the presence of PDE3A, as no significant changes were seen in PDE3A knockout cells.

Quantitative Data on Cell Cycle Distribution

The following table summarizes the observed effects on cell cycle phases in glioblastoma cells following treatment with this compound.

Cell LineTreatment (48h)% G0/G1 Phase% S Phase% G2/M PhaseData Source
GB1 (PDE3A+/SLFN12+)DMSO (Control)~55%~25%~20%
GB1 (PDE3A+/SLFN12+)100 nM this compound (Mild Reduction) (Mild Reduction) (Increase)
GB1 PDE3A KO100 nM this compoundNo Significant ChangeNo Significant ChangeNo Significant Change

Note: The precise percentage shifts were presented graphically in the source material; this table represents the described directional changes.

Key Experimental Protocols

Characterizing the unique mechanism of this compound requires specific assays to confirm target engagement, downstream effects, and cellular consequences.

Protocol: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis (programmed cell death) following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed target cells (e.g., glioblastoma GB1 line) at a density of 250,000 cells/well in 6-well plates.

  • Culture overnight to allow for adherence.

  • Treat cells with the desired concentration of this compound (e.g., 100 nM) or a vehicle control (DMSO).

  • Incubate for the specified duration (e.g., 48 hours).

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells and pellet by centrifugation.

  • Wash the cell pellet with cold Phosphate-Buffered Saline (PBS).

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer (e.g., Beckman CytoFLEX).

  • Collect a minimum of 20,000 events per sample.

  • Analyze the data using appropriate software (e.g., FlowJo).

  • Gating Strategy:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow A 1. Seed Cells (e.g., 2.5x10^5 cells/well) B 2. Treat with this compound or DMSO Control (48h) A->B C 3. Harvest Cells (Adherent + Floating) B->C D 4. Wash with PBS C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations (Live, Early/Late Apoptotic) F->G

Caption: Experimental workflow for apoptosis analysis.
Protocol: Cell Viability Assay

This assay measures the overall cytotoxic effect of the compound.

1. Cell Plating: Plate cancer cells in 96-well plates at a predetermined density. 2. Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. 3. Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure luminescence or fluorescence according to the manufacturer's instructions. 4. Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Protocol: Co-Immunoprecipitation (Co-IP)

This protocol confirms the drug-induced interaction between PDE3A and SLFN12.

1. Cell Treatment and Lysis: Treat cells expressing PDE3A and SLFN12 with this compound or DMSO for a specified time (e.g., 24 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. 2. Immunoprecipitation: Incubate the cell lysate with an antibody against one of the target proteins (e.g., anti-PDE3A) or a control IgG antibody, coupled to magnetic or agarose beads. 3. Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound protein complexes from the beads. 4. Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to confirm their co-precipitation.

Conclusion

This compound represents a paradigm shift in targeted cancer therapy, utilizing a molecular glue mechanism to induce a novel cytotoxic function. Its activity is contingent on the co-expression of PDE3A and SLFN12, defining a clear biomarker-driven patient population. The primary anti-tumor effect stems from the activation of SLFN12's RNase activity, leading to a shutdown of protein synthesis and induction of apoptosis. The observed G2/M arrest is a secondary consequence of this profound cellular insult. While clinical development was halted due to on-target toxicity (thrombocytopenia), the novel mechanism of action pioneered by this compound provides a valuable blueprint for the future development of molecular glues in oncology.

References

BAY 2666605: A Novel Molecular Glue with Therapeutic Potential in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a critical need for innovative therapeutic strategies. BAY 2666605, a novel, potent, and selective molecular glue, has emerged as a promising agent in preclinical studies for GBM. This small molecule functions by inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), leading to a cytotoxic cascade in cancer cells co-expressing both proteins.[1][2] Notably, this compound exhibits excellent brain penetration, a crucial attribute for targeting intracranial tumors.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound in the context of glioblastoma.

Mechanism of Action: The Velcrin Concept

This compound belongs to a class of small molecules termed "velcrins," which act as molecular glues to induce proximity between two proteins that do not normally interact.[1] In the case of this compound, the key players are PDE3A and SLFN12.

The binding of this compound to PDE3A creates a novel surface that recruits SLFN12, forming a stable PDE3A-BAY 2666605-SLFN12 ternary complex. This proximity-induced interaction allosterically activates the latent ribonuclease (RNase) activity of SLFN12.[1] The activated SLFN12 then specifically cleaves tRNA-Leu-TAA, leading to a cascade of downstream events including the stalling of ribosomes, inhibition of global protein synthesis, and ultimately, induction of apoptosis in the cancer cell. This unique gain-of-function mechanism is independent of the canonical enzymatic activity of PDE3A. The cytotoxic effect of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for sensitivity to the drug.

BAY2666605_Mechanism_of_Action cluster_cell Glioblastoma Cell BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex Recruitment SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activation tRNA_Leu tRNA-Leu-TAA SLFN12_active->tRNA_Leu Cleavage Cleaved_tRNA Cleaved tRNA-Leu-TAA Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Diagram 1: Mechanism of action of this compound in glioblastoma cells.

Preclinical Efficacy in Glioblastoma

In Vitro Studies

Preclinical evaluations have demonstrated the potent cytotoxic activity of this compound in glioblastoma cell lines that exhibit high co-expression of PDE3A and SLFN12.

Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines

Cell LineIC50 (nM)EC50 (nM)Biomarker Status (PDE3A/SLFN12)Reference
GB1-8High/High
DK-MG-22High/High
Most Sensitive Lines1-High/High

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Studies

The therapeutic potential of this compound has been further substantiated in in vivo models of glioblastoma, highlighting its ability to cross the blood-brain barrier and exert anti-tumor effects.

A key challenge in treating glioblastoma is the restrictive nature of the blood-brain barrier. Studies in mice have shown that this compound is CNS-penetrant, achieving concentrations in the brain sufficient to induce a biological effect. Following a single oral dose of 10 mg/kg in mice, unbound this compound concentrations of up to 18 nM were detected in both plasma and brain, with these levels sustained for up to 6 hours.

In orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, this compound has demonstrated significant anti-tumor activity. Treatment with this compound led to tumor regression and prolonged survival in these models. In some instances, complete tumor regression was observed.

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models

Model TypeCell Line/PDXDosing RegimenKey FindingsReference
Orthotopic XenograftGB110 mg/kg, p.o., BIDTumor regression, prolonged survival
Orthotopic XenograftBiomarker-positive GBM modelsNot specifiedSignificant impact on survival
Subcutaneous PDXBiomarker-positive GBM modelsNot specifiedTumor regression

p.o.: per os (by mouth); BID: bis in die (twice a day); PDX: Patient-Derived Xenograft.

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effects of this compound on glioblastoma cell lines, a standard three-day viability assay is employed.

  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the DMSO-treated controls. IC50 values are calculated using non-linear regression analysis.

Orthotopic Glioblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Human glioblastoma cells (e.g., GB1) are harvested, washed, and resuspended in a sterile, serum-free medium or saline.

  • Animal Anesthesia: Immunocompromised mice (e.g., nude mice) are anesthetized using an appropriate anesthetic agent.

  • Stereotactic Intracranial Injection: The anesthetized mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum). A specific number of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) are slowly injected into the brain parenchyma using a Hamilton syringe.

  • Post-operative Care: The incision is closed, and the animal is monitored during recovery. Analgesics are administered as needed.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively, for instance, through bioluminescence imaging if the cells are luciferase-tagged, or by observing clinical signs.

  • Drug Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at the desired dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and animal survival are monitored throughout the study. At the end of the study, brains can be harvested for histological and immunohistochemical analysis.

Orthotopic_Xenograft_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_exp Experiment Cell_Prep Glioblastoma Cell Culture Harvest Harvest & Resuspend Cells Cell_Prep->Harvest Anesthesia Anesthetize Mouse Harvest->Anesthesia Stereotactic Stereotactic Intracranial Injection Anesthesia->Stereotactic Post_Op Post-operative Care Stereotactic->Post_Op Tumor_Monitoring Monitor Tumor Growth Post_Op->Tumor_Monitoring Randomization Randomize Mice Tumor_Monitoring->Randomization Treatment This compound Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Efficacy_Eval Evaluate Efficacy Treatment->Efficacy_Eval Control->Efficacy_Eval

Diagram 2: Experimental workflow for the orthotopic glioblastoma xenograft model.

Clinical Development and Future Perspectives

A first-in-human, Phase I clinical trial (NCT04809805) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including glioblastoma, that co-express SLFN12 and PDE3A. The study employed a dose-escalation design with this compound administered orally.

However, the trial was terminated due to the occurrence of severe, on-target thrombocytopenia in treated patients. This adverse event was attributed to the high expression of PDE3A in platelets and an inhibitory effect of this compound on megakaryocyte maturation. Despite the promising preclinical anti-tumor activity, the narrow therapeutic window precluded further dose escalation.

The experience with this compound underscores both the potential of the velcrin platform and the challenges of translating preclinical findings to the clinic. Future efforts may focus on developing second-generation PDE3A-SLFN12 molecular glues with an improved safety profile or exploring alternative strategies to activate SLFN12's RNase activity in a cancer-cell-specific manner.

Conclusion

This compound represents a pioneering effort in the development of molecular glues for cancer therapy. Its novel mechanism of action, potent preclinical efficacy, and ability to penetrate the blood-brain barrier established a strong rationale for its investigation in glioblastoma. While the clinical development of this compound was halted due to on-target toxicity, the insights gained from this program are invaluable for the future design of targeted therapies for glioblastoma and other challenging cancers. The principle of inducing protein-protein interactions to elicit a therapeutic effect remains a compelling and actively pursued strategy in oncology drug discovery.

References

An In-depth Technical Guide on the Preclinical Activity of BAY 2666605 in Ovarian Cancer and Sarcoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 2666605 is a first-in-class, orally bioavailable small molecule that induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This novel mechanism of action, independent of PDE3A enzymatic inhibition, leads to cancer cell death in tumors co-expressing both proteins. Preclinical evidence has demonstrated the anti-tumor activity of this compound in various solid tumor models, including ovarian cancer and sarcoma. This technical guide provides a comprehensive overview of the available preclinical data, detailing the compound's mechanism of action, in vitro and in vivo activity, and the methodologies employed in these studies. The information is intended to support further research and development of this targeted therapy.

Introduction to this compound

This compound, also known as a "velcrin," acts as a molecular glue, inducing a neomorphic protein-protein interaction.[1][2] This interaction between PDE3A and SLFN12 stimulates the latent RNase activity of SLFN12, resulting in the cleavage of tRNA-Leu-TAA.[1][3] The depletion of this specific tRNA leads to ribosomal stalling, inhibition of protein synthesis, and ultimately, apoptosis in cancer cells with elevated levels of both PDE3A and SLFN12.[1] This unique gain-of-function mechanism offers a novel therapeutic strategy for cancers dependent on these biomarkers.

Signaling Pathway and Mechanism of Action

The cytotoxic activity of this compound is contingent on the co-expression of both PDE3A and SLFN12. The binding of this compound to PDE3A induces a conformational change that facilitates the recruitment of SLFN12 into a stable ternary complex. This proximity activates the dormant RNase function of SLFN12, initiating a cascade of events culminating in programmed cell death.

BAY_2666605_Mechanism_of_Action cluster_0 Cancer Cell (PDE3A & SLFN12 High) BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex PDE3A->Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activation tRNA_Leu tRNA-Leu-TAA SLFN12_active->tRNA_Leu Cleavage Cleaved_tRNA Cleaved tRNA SLFN12_active->Cleaved_tRNA Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis

Diagram 1: Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent cytotoxic activity in cancer cell lines expressing high levels of both PDE3A and SLFN12. While specific data for a comprehensive panel of ovarian and sarcoma cell lines is not publicly available, the compound has shown nanomolar potency in sensitive cell lines from other cancer types.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

ParameterValueCell Line ContextReference
IC501 nMMost sensitive cell lines
EC50 (Complex Induction)7 nMNot specified

In Vivo Activity in Ovarian Cancer and Sarcoma Patient-Derived Xenograft (PDX) Models

Preclinical studies have shown that this compound inhibits tumor growth in patient-derived xenograft (PDX) models of both ovarian cancer and sarcoma. However, specific quantitative data on the degree of tumor growth inhibition, survival benefit, or the specific PDX models used have not been detailed in publicly accessible literature. The activity is noted to be present in biomarker-positive (PDE3A and SLFN12 co-expressing) models. For melanoma PDX models, a dosing of 10mg/kg administered orally twice daily resulted in tumor regression. It is plausible that a similar dosing strategy was employed for the ovarian and sarcoma PDX studies.

Table 2: Summary of In Vivo Studies with this compound

Cancer TypeModel TypeDosing RegimenOutcomeReference
Ovarian CancerPDXNot specifiedTumor growth inhibition
SarcomaPDXNot specifiedTumor growth inhibition

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound in ovarian and sarcoma PDX models are not available in the public domain. However, based on standard practices for such studies, a representative protocol can be outlined.

Representative In Vivo PDX Efficacy Study Protocol
  • Animal Models: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG)) are used as hosts for the patient-derived tumor tissue.

  • PDX Establishment: Fresh tumor tissue from ovarian cancer or sarcoma patients is surgically implanted subcutaneously or orthotopically into the host mice. The tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

  • Treatment Groups: Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • Vehicle control group.

    • This compound treatment group(s) at specified dose levels (e.g., 10 mg/kg).

  • Drug Administration: this compound is administered orally, typically on a twice-daily (BID) schedule.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. Key endpoints include tumor growth inhibition (TGI) and survival.

PDX_Experimental_Workflow cluster_0 Treatment Groups Patient Patient Tumor (Ovarian/Sarcoma) Implantation Implantation into Immunocompromised Mice Patient->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Treatment This compound Randomization->Treatment Monitoring Tumor Volume Measurement Vehicle->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (TGI, Survival) Monitoring->Endpoint

Diagram 2: Representative Experimental Workflow for a PDX Study.

Biomarker Strategy

The clinical development of this compound has been guided by a biomarker-driven approach. The co-expression of PDE3A and SLFN12 in tumor tissue is the primary predictive biomarker for sensitivity to the drug. Nonclinical data has shown detectable co-expression of these biomarkers in a significant percentage of ovarian cancer (84%) and sarcoma (78%) samples.

Clinical Development and Future Directions

A first-in-human Phase I clinical trial (NCT04809805) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12, including ovarian cancer and sarcoma. However, the trial was terminated due to the occurrence of on-target thrombocytopenia, which precluded reaching a therapeutic window. This adverse event was attributed to the high expression of PDE3A in platelets.

Future research will likely focus on developing next-generation SLFN12 activators with a wider therapeutic index, potentially through strategies that are independent of PDE3A or have greater tumor selectivity.

Conclusion

This compound represents a novel class of anti-cancer agents with a unique mechanism of action that has shown preclinical promise in ovarian cancer and sarcoma models. While the clinical development of this specific molecule has been halted, the proof-of-concept for targeting the PDE3A-SLFN12 complex remains a compelling avenue for future drug discovery efforts in oncology. The insights gained from the preclinical and clinical studies of this compound will be invaluable for the development of safer and more effective second-generation compounds.

References

Unraveling the Gain-of-Function Mechanism of BAY 2666605: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY 2666605 is a first-in-class, orally bioavailable small molecule that operates through a novel gain-of-function mechanism, inducing the formation of a neomorphic protein complex to exert its potent anti-cancer effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the signaling pathways, experimental validation, and key quantitative data.

Core Mechanism: A Molecular Glue Approach to Cancer Therapy

This compound, also known as a "velcrin" or "molecular glue," selectively induces the formation of a ternary complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity is the cornerstone of its gain-of-function mechanism.

The formation of the PDE3A-SLFN12 complex allosterically activates the latent RNase activity of SLFN12.[4][5] This activation is independent of the canonical enzymatic activity of PDE3A. The activated SLFN12 then targets and cleaves a specific transfer RNA, tRNA-Leu-TAA. The depletion of this tRNA leads to ribosomal stalling during protein synthesis, ultimately triggering a cascade of events that culminates in cancer cell apoptosis. This unique mechanism of action is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, providing a potential therapeutic window.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

BAY2666605_Mechanism cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex Induces formation PDE3A PDE3A PDE3A->Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activates tRNA_Leu tRNA-Leu-TAA SLFN12_active->tRNA_Leu Cleaves Cleaved_tRNA Cleaved tRNA tRNA_Leu->Cleaved_tRNA Ribosome Ribosomal Pausing Cleaved_tRNA->Ribosome Leads to Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Complex_Assay Complex Formation Assay (e.g., Co-IP, TR-FRET) RNase_Assay SLFN12 RNase Activity Assay Complex_Assay->RNase_Assay Cell_Viability Cell Viability/Apoptosis Assay (e.g., Annexin V) RNase_Assay->Cell_Viability Xenograft Patient-Derived Xenograft (PDX) Models Cell_Viability->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Efficacy Anti-tumor Efficacy PK_PD->Efficacy Phase1 Phase I Clinical Trial (NCT04809805) Efficacy->Phase1 Safety Safety & Tolerability Phase1->Safety Biomarkers Biomarker Analysis Safety->Biomarkers

Caption: Experimental workflow for this compound characterization.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

ParameterValueCell Line/SystemReference
PDE3A-SLFN12 Complex Induction (EC50) 7 nMIn vitro
Cytotoxicity (IC50) 1 nMMost sensitive cancer cell lines
PDE3A Inhibition (IC50) 87 nMBiochemical Assay
PDE3B Inhibition (IC50) 50 nMBiochemical Assay
In Vivo Efficacy Tumor regressionMelanoma PDX models (10mg/kg, p.o., BID)

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and information inferred from published abstracts and are expected to be further detailed in the supplementary materials of the primary research articles.

PDE3A-SLFN12 Complex Formation Assay (Co-Immunoprecipitation)
  • Objective: To qualitatively and quantitatively assess the this compound-induced interaction between PDE3A and SLFN12.

  • Methodology:

    • Cell Culture and Treatment: Co-express FLAG-tagged PDE3A and HA-tagged SLFN12 in a suitable human cell line (e.g., HEK293T). Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4-6 hours).

    • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate PDE3A and its interacting partners.

    • Washing: Wash the beads extensively to remove non-specific binding proteins.

    • Elution: Elute the protein complexes from the beads.

    • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies to detect PDE3A and SLFN12, respectively. The presence of an SLFN12 band in the FLAG-IP lane from this compound-treated cells confirms complex formation.

SLFN12 RNase Activity Assay
  • Objective: To measure the RNase activity of SLFN12 upon induction by this compound.

  • Methodology:

    • Substrate Preparation: Synthesize a fluorescently labeled RNA oligonucleotide containing the tRNA-Leu-TAA sequence. The oligonucleotide should have a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence.

    • Reaction Mixture: Prepare a reaction buffer containing purified recombinant PDE3A and SLFN12 proteins.

    • Assay Initiation: Add this compound or DMSO to the reaction mixture, followed by the addition of the fluorescently labeled RNA substrate.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the RNA substrate by activated SLFN12 separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

    • Data Analysis: Calculate the rate of RNA cleavage from the slope of the fluorescence intensity versus time plot.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Methodology:

    • Cell Culture and Treatment: Plate cancer cell lines with known PDE3A and SLFN12 expression levels. Treat the cells with a dose-response range of this compound for a specified period (e.g., 72 hours).

    • Cell Viability Assay (e.g., CellTiter-Glo®): Measure the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

    • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

      • Harvest the treated cells and wash with PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

      • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID) for the engraftment of human cancer cell lines or patient-derived tumor fragments (PDX) that co-express PDE3A and SLFN12.

    • Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flanks of the mice.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule (e.g., 10 mg/kg, twice daily). The control group receives the vehicle.

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.

Clinical Development and Future Directions

A first-in-human Phase I clinical trial (NCT04809805) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12. However, the trial was terminated due to on-target toxicity, specifically severe thrombocytopenia. This adverse event is attributed to the high expression of PDE3A in platelets and the inhibitory effect of this compound on megakaryocyte maturation.

Despite this setback, the novel gain-of-function mechanism of this compound represents a significant advancement in targeted cancer therapy. Future research will likely focus on developing next-generation molecular glues with an improved therapeutic window, potentially by designing molecules that are more selective for the cancer-specific PDE3A-SLFN12 complex or by exploring alternative strategies to activate SLFN12's anti-cancer properties.

References

Structural Basis for BAY 2666605-Mediated Protein-Protein Interaction: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a novel, orally bioavailable small molecule that operates as a "molecular glue," inducing a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced proximity stabilizes SLFN12 and allosterically activates its latent ribonuclease (RNase) activity, leading to the degradation of specific tRNAs, subsequent inhibition of protein synthesis, and ultimately, apoptosis in cancer cells co-expressing both proteins.[1][3] This document provides a comprehensive technical overview of the structural and mechanistic basis of this compound's action, including quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Mechanism of Action

This compound belongs to a class of compounds known as velcrins.[3] Unlike traditional enzyme inhibitors, this compound functions by creating a novel protein-protein interface. By binding to the catalytic pocket of PDE3A, it alters the surface of the enzyme, creating a binding site for SLFN12. The formation of this ternary complex—PDE3A, this compound, and SLFN12—is the crucial event that triggers the downstream cytotoxic effects. The induced proximity of SLFN12 within this complex leads to the activation of its endoribonuclease function. This activation is independent of PDE3A's phosphodiesterase activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursors, demonstrating its potency and selectivity.

CompoundPDE3A Inhibition (IC50, nM)PDE3B Inhibition (IC50, nM)Cell Viability (EC50, nM, HeLa)Cell Viability (EC50, nM, SK-MEL-3)
This compound 8750~1~1
BRD950015-10-10010-100
DNMDPPotent-100-1000100-1000

Table 1: In vitro activity of this compound and related compounds. Data compiled from multiple sources.

ParameterValueCell Lines
Complex Induction (EC50)7 nM-
Cytotoxicity (IC50)1 nMMost sensitive cell lines

Table 2: Potency of this compound in cellular assays.

Signaling Pathway and Molecular Interaction

The signaling cascade initiated by this compound is a novel pathway in cancer therapy. The following diagram illustrates the sequence of events leading to apoptosis.

BAY2666605_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Induced Complex Formation cluster_2 Downstream Effects BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds to catalytic pocket Ternary_Complex PDE3A-BAY2666605-SLFN12 Ternary Complex PDE3A->Ternary_Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Ternary_Complex Recruitment SLFN12_active SLFN12 (Active RNase) Ternary_Complex->SLFN12_active Allosteric Activation tRNA_cleavage tRNA Cleavage (e.g., tRNA-Leu-TAA) SLFN12_active->tRNA_cleavage Protein_synthesis_inhibition Inhibition of Protein Synthesis tRNA_cleavage->Protein_synthesis_inhibition Apoptosis Apoptosis Protein_synthesis_inhibition->Apoptosis

This compound signaling pathway.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from the methods used in the discovery of this compound and its analogs.

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, SK-MEL-3) in 96-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and fit to a dose-response curve to determine the EC50 value.

Co-Immunoprecipitation (Co-IP) for Complex Formation

This protocol is based on the methods used to confirm the interaction between PDE3A and SLFN12.

  • Cell Lysis: Treat cells expressing PDE3A and SLFN12 with this compound or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either PDE3A or SLFN12 overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against PDE3A and SLFN12 to detect the co-immunoprecipitated protein.

Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex

The following is a generalized workflow based on the structural studies of the DNMDP-induced PDE3A-SLFN12 complex, which provides a structural blueprint for the this compound-mediated complex.

  • Protein Expression and Purification: Express and purify recombinant human PDE3A and SLFN12 proteins using standard chromatographic techniques.

  • Complex Formation: Incubate the purified PDE3A and SLFN12 proteins with an excess of this compound to form the ternary complex.

  • Grid Preparation: Apply the complex solution to cryo-EM grids and vitrify using a plunge-freezing apparatus.

  • Data Collection: Collect cryo-EM data on a high-end transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: Process the collected images to pick individual particles, perform 2D classification, and generate an initial 3D model. Refine the 3D reconstruction to high resolution.

  • Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it using structural biology software.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the characterization of this compound and the logical relationship of the induced protein-protein interaction.

Experimental_Workflow cluster_discovery Discovery and Optimization cluster_characterization In Vitro Characterization cluster_structural Structural Biology cluster_invivo In Vivo Evaluation Phenotypic_Screen Phenotypic Screen (DNMDP discovery) Hit_to_Lead Hit-to-Lead Optimization (BRD9500) Phenotypic_Screen->Hit_to_Lead Lead_Optimization Lead Optimization (this compound) Hit_to_Lead->Lead_Optimization Biochemical_Assays Biochemical Assays (PDE3A Inhibition) Lead_Optimization->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, Apoptosis) Lead_Optimization->Cellular_Assays Complex_Formation_Assays Complex Formation (Co-IP, Pull-down) Lead_Optimization->Complex_Formation_Assays Crystallography Co-crystallization (Analogs with PDE3A) Lead_Optimization->Crystallography Xenograft_Models Xenograft Models Lead_Optimization->Xenograft_Models CryoEM Cryo-EM (PDE3A-DNMDP-SLFN12) Complex_Formation_Assays->CryoEM

Experimental workflow for this compound.

Logical_Relationship cluster_interaction Protein-Protein Interaction BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds Binding_Site Altered PDE3A Surface PDE3A->Binding_Site Induces SLFN12 SLFN12 Ternary_Complex Stable Ternary Complex SLFN12->Ternary_Complex Binding_Site->SLFN12 Binding_Site->Ternary_Complex

Logical relationship of the induced interaction.

Conclusion

This compound represents a paradigm-shifting approach in cancer therapy by acting as a molecular glue to induce a cytotoxic protein-protein interaction. The structural and mechanistic understanding of how this compound mediates the formation of the PDE3A-SLFN12 complex is crucial for the development of this new class of therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers in the field of drug discovery and cancer biology. Further structural studies of the this compound-bound complex will continue to illuminate the precise molecular interactions and guide the design of next-generation velcrins with improved therapeutic profiles.

References

The Genesis of a Novel Cancer Therapeutic: Unraveling the Phenotypic Screens that Led to BAY 2666605 Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA & Berlin, Germany - The journey to the clinical development of BAY 2666605, a first-in-class PDE3A-SLFN12 complex inducer for cancer therapy, began not with a specific molecular target, but with a broad, unbiased search for compounds that could selectively kill cancer cells. This in-depth technical guide details the initial phenotypic screens that unearthed the precursors to this compound, providing a comprehensive overview of the experimental methodologies, the quantitative data that guided the discovery, and the signaling pathways that were subsequently elucidated.

The foundational discovery of the precursors to this compound stemmed from a clever phenotypic screening strategy designed to identify compounds with differential effects on distinct cancer cell lines. This approach, a hallmark of forward pharmacology, prioritizes the identification of a desired cellular outcome—in this case, cancer cell death—before delving into the specific molecular mechanism of action.

The Initial Hit: A Differential Viability Screen

The seminal breakthrough came from a differential viability screen employing two non-small cell lung cancer cell lines: A549 and NCI-H1734.[1] This primary screen was designed to pinpoint compounds that exhibited selective cytotoxicity towards one cell line over the other, hinting at a specific molecular vulnerability. From this screen, a compound designated DNMDP emerged as a potent and selective killer of the NCI-H1734 cell line.[1]

Experimental Protocol: Differential Cell Viability Assay

The following protocol outlines the methodology used in the initial phenotypic screen that led to the identification of DNMDP.

Objective: To identify compounds that selectively inhibit the growth of NCI-H1734 lung cancer cells compared to A549 lung cancer cells.

Materials:

  • A549 and NCI-H1734 human non-small cell lung cancer cell lines

  • Growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • A library of small molecule compounds

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 and NCI-H1734 cells were seeded into separate 96-well plates at a predetermined optimal density to ensure exponential growth during the assay period.

  • Compound Treatment: The following day, cells were treated with a range of concentrations of the small molecule compounds from the screening library. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement (MTT Assay):

    • Following the incubation period, the culture medium was removed.

    • MTT reagent was added to each well and incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution was then removed, and a solubilization buffer was added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The differential effect was determined by comparing the viability of NCI-H1734 cells to that of A549 cells for each compound.

Quantitative Data from the Initial Screen

The initial screen identified DNMDP as a compound of interest due to its significant and selective cytotoxic effect on NCI-H1734 cells. The following table summarizes the key quantitative findings from this primary screen.

CompoundCell LineIC50 (µM)
DNMDP NCI-H1734< 1
A549> 10

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) of DNMDP in the initial differential viability screen.

Broadening the Scope: The 766 Cell Line Screen

Following the initial discovery, the investigation was expanded to a much larger panel of 766 genomically characterized cancer cell lines.[1] This extensive screen, conducted as part of the Broad Institute's Cancer Target Discovery and Development (CTD²) and Cancer Therapeutics Response Portal (CTRP) initiatives, aimed to identify the molecular features that correlate with sensitivity to DNMDP. The data from this large-scale screen was instrumental in identifying the key biomarker for DNMDP's activity.

The analysis of this comprehensive dataset revealed a strong correlation between sensitivity to DNMDP and the high expression of the gene PDE3A.[1] This finding was the critical link that shifted the research from a purely phenotypic observation to a target-oriented investigation.

Elucidating the Mechanism: A Neomorphic Activity

Further mechanistic studies revealed a novel mode of action. DNMDP was found to act as a "molecular glue," inducing a previously unknown protein-protein interaction between phosphodiesterase 3A (PDE3A) and a protein called Schlafen 12 (SLFN12).[1] This induced proximity activates the latent RNase function of SLFN12, leading to the degradation of specific tRNAs, inhibition of protein synthesis, and ultimately, cancer cell death. This "neomorphic" activity, where the drug induces a new function in its target protein, represented a significant departure from traditional enzyme inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNMDP DNMDP (this compound Precursor) PDE3A PDE3A DNMDP->PDE3A Binds to Ternary_Complex PDE3A-DNMDP-SLFN12 Ternary Complex PDE3A->Ternary_Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Ternary_Complex tRNA tRNA SLFN12->tRNA Degrades Ternary_Complex->SLFN12 Activates RNase function of SLFN12 Ribosome Ribosome tRNA->Ribosome Required for Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Cell_Death Cancer Cell Death Protein_Synthesis_Inhibition->Cell_Death Induces

Caption: The signaling pathway initiated by DNMDP.

The Path to this compound: Lead Optimization

The discovery of DNMDP and its unique mechanism of action laid the groundwork for a focused lead optimization program. The goal was to improve the drug-like properties of the initial hit, including its metabolic stability, while retaining its potent and selective cancer-killing activity and minimizing the inhibition of PDE3A's native phosphodiesterase function. This effort ultimately led to the development of this compound, a compound with an optimized profile for clinical investigation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_deconvolution Target Deconvolution & Validation cluster_optimization Lead Optimization Phenotypic_Screen Differential Viability Screen (A549 vs. NCI-H1734) Hit_ID Hit Identification: DNMDP Phenotypic_Screen->Hit_ID Large_Screen Screening across 766 Cancer Cell Lines Hit_ID->Large_Screen Biomarker_ID Biomarker Identification: High PDE3A Expression Large_Screen->Biomarker_ID MoA Mechanism of Action Studies: PDE3A-SLFN12 Complex Induction Biomarker_ID->MoA Lead_Opt Medicinal Chemistry Campaign MoA->Lead_Opt Precursor_Dev Development of Precursors (e.g., BRD9500) Lead_Opt->Precursor_Dev BAY_2666605 This compound Precursor_Dev->BAY_2666605

Caption: The experimental workflow from initial screen to this compound.

Conclusion

The discovery of the precursors to this compound is a testament to the power of phenotypic screening in modern drug discovery. By starting with an unbiased search for a desired cellular phenotype, researchers were able to uncover a novel therapeutic strategy that would have likely been missed by traditional target-based approaches. The subsequent integration of large-scale genomic data and detailed mechanistic studies was crucial in transforming an initial "hit" into a promising clinical candidate. This journey provides a compelling case study for the continued application of phenotypic screening in the quest for innovative cancer therapies.

References

Methodological & Application

Application Notes and Protocols for BAY 2666605 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue." It selectively induces the formation of a stable ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced protein-protein interaction is cytotoxic to cancer cells that co-express both PDE3A and SLFN12. The formation of the PDE3A-SLFN12 complex stimulates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, inhibition of protein synthesis, and subsequent cancer cell apoptosis[2][3][4]. Notably, this mechanism of action is independent of the enzymatic inhibition of PDE3A. Preclinical studies have demonstrated that this compound exhibits potent, nanomolar antiproliferative activity against various solid tumor cell lines, particularly melanoma and glioblastoma, that exhibit high levels of both PDE3A and SLFN12.

These application notes provide a detailed protocol for determining the in vitro cell viability of cancer cells treated with this compound using a luminescence-based ATP assay, specifically the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

The following table summarizes the in vitro activity of this compound in various cancer cell lines that co-express PDE3A and SLFN12.

Cell LineCancer TypeIC50 (nM)Assay Duration
Most Sensitive Cell LinesVarious Solid Tumors~1Not Specified
HeLaCervical Cancer1.372 hours
GB1Glioblastoma8Not Specified
DK-MGGlioblastoma22Not Specified
IGR37Melanoma3.1Not Specified
HS578TBreast Cancer33Not Specified
H2172Lung NSCC38Not Specified
A2058Melanoma38Not Specified
RVH421Melanoma140Not Specified

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the in vitro cell viability assay.

BAY2666605_Signaling_Pathway cluster_cell Cancer Cell (High PDE3A & SLFN12) BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active tRNA_cleavage tRNA Cleavage SLFN12_active->tRNA_cleavage tRNA tRNA-Leu-TAA tRNA->tRNA_cleavage Protein_synthesis Protein Synthesis Inhibition tRNA_cleavage->Protein_synthesis Apoptosis Apoptosis Protein_synthesis->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h (adhesion) A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72h C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and incubate F->G H Measure luminescence G->H I Data analysis (IC50 determination) H->I

Caption: Experimental workflow for the cell viability assay.

Experimental Protocols

This protocol is adapted for a luminescent-based cell viability assay (CellTiter-Glo®) to determine the cytotoxic effects of this compound on cancer cell lines co-expressing PDE3A and SLFN12, such as melanoma or glioblastoma cell lines.

Materials and Reagents
  • Cell Lines: PDE3A and SLFN12 co-expressing cancer cell lines (e.g., melanoma: IGR37, A2058; glioblastoma: GB1, DK-MG).

  • Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Assay Plate: White, opaque-walled 96-well microplates suitable for luminescence readings.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Luminometer

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Procedure

1. Cell Seeding:

  • Culture the selected cancer cell lines in their recommended complete growth medium until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density in pre-warmed complete growth medium. A typical seeding density for melanoma or glioblastoma cell lines in a 96-well plate is between 2,500 and 5,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to adhere.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in complete growth medium from the DMSO stock solution. A suggested concentration range is from 0.1 nM to 1 µM.

  • Also, prepare a vehicle control containing the same final concentration of DMSO as in the highest concentration of this compound.

  • After the 24-hour incubation period for cell adhesion, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Return the plate to the incubator and incubate for 72 hours.

3. Cell Viability Measurement (CellTiter-Glo® Assay):

  • After the 72-hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add 100 µL of the CellTiter-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.

  • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

4. Data Analysis:

  • Subtract the average luminescence value of the medium-only background control wells from all other experimental wells.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the logarithmic concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion

This document provides a comprehensive guide for assessing the in vitro efficacy of this compound. The detailed protocol for the CellTiter-Glo® assay, along with the summarized data and mechanistic diagrams, offers a robust framework for researchers to generate reliable and reproducible data on the dose-dependent effects of this novel molecular glue. Adherence to these guidelines will facilitate the investigation of this compound's therapeutic potential in preclinical cancer research.

References

Application Notes and Protocols for Establishing BAY 2666605-Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue, inducing the formation of a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity leads to a potent and selective cytotoxic effect in cancer cells that co-express high levels of both PDE3A and SLFN12.[2][3] The formation of the PDE3A-SLFN12 complex allosterically activates the latent RNase activity of SLFN12, resulting in the specific cleavage of tRNA-Leu-TAA. This event triggers a cascade of downstream effects, including the inhibition of global protein synthesis, ribosomal pausing, and ultimately, apoptosis, leading to cancer cell death.

These application notes provide a comprehensive guide for researchers to identify and establish cancer cell lines sensitive to this compound, a critical step in preclinical research and drug development. The following sections detail the underlying mechanism of action, protocols for biomarker assessment, methods for determining drug sensitivity, and procedures for confirming the on-target activity of this compound.

Mechanism of Action of this compound

This compound acts as a "molecular glue," a small molecule that induces and stabilizes the interaction between two proteins that do not normally associate. In the case of this compound, the two target proteins are PDE3A and SLFN12. The key steps in its mechanism of action are:

  • Binding to PDE3A: this compound binds to PDE3A, inducing a conformational change.

  • Recruitment of SLFN12: The this compound-PDE3A complex creates a novel interface for the recruitment and binding of SLFN12.

  • Activation of SLFN12 RNase Activity: The formation of the ternary complex (PDE3A-BAY 2666605-SLFN12) activates the latent endoribonuclease activity of SLFN12.

  • tRNA Cleavage: Activated SLFN12 specifically cleaves tRNA-Leu-TAA.

  • Inhibition of Protein Synthesis: The degradation of tRNA-Leu-TAA leads to a stall in protein translation at codons corresponding to this tRNA.

  • Apoptosis: The culmination of these events is the induction of programmed cell death (apoptosis) in the cancer cell.

The sensitivity to this compound is therefore critically dependent on the endogenous expression levels of both PDE3A and SLFN12.

BAY2666605_Mechanism_of_Action cluster_cell Cancer Cell BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex PDE3A->Complex Recruits SLFN12 SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 RNase Complex->Active_SLFN12 Activates tRNA_Leu tRNA-Leu-TAA Active_SLFN12->tRNA_Leu Cleaves Cleaved_tRNA Cleaved tRNA-Leu-TAA tRNA_Leu->Cleaved_tRNA Protein_Synthesis Protein Synthesis Inhibition Cleaved_tRNA->Protein_Synthesis Leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induces Experimental_Workflow Start Start: Select Cancer Cell Line Panel Screening Biomarker Screening: - Western Blot (PDE3A & SLFN12) - qPCR (PDE3A & SLFN12 mRNA) Start->Screening Viability Cell Viability Assay (e.g., CellTiter-Glo) Screening->Viability Select high PDE3A/SLFN12 lines Confirmation Mechanism of Action Confirmation (in sensitive lines) Viability->Confirmation Identify sensitive lines (low IC50) Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Confirmation->Apoptosis CoIP Co-Immunoprecipitation (PDE3A-SLFN12 Interaction) Confirmation->CoIP End End: Established this compound- Sensitive Cell Line Model Apoptosis->End CoIP->End

References

Application Notes and Protocols for Testing BAY 2666605 Efficacy in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule known as a "molecular glue" or "velcrin".[1][2][3] It is designed to induce the formation of a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[4][5] This induced complex formation triggers a cytotoxic response specifically in cancer cells that co-express both proteins. Murine xenograft models, particularly patient-derived xenografts (PDX), are crucial preclinical tools for evaluating the in vivo anti-tumor efficacy of targeted agents like this compound, as they can retain the molecular signatures of the original patient tumors. These models are instrumental in establishing proof-of-concept, exploring dose-response relationships, and identifying potential biomarkers of response and resistance before clinical application.

Mechanism of Action of this compound

The anticancer activity of this compound is not dependent on the enzymatic inhibition of PDE3A. Instead, it acts as a molecular adhesive, bringing PDE3A and SLFN12 into proximity. This binding event stimulates the latent RNase activity of SLFN12. Activated SLFN12 then cleaves a specific substrate, tRNA-Leu-TAA, which leads to ribosomal pausing and a subsequent shutdown of global protein synthesis. This cascade of events ultimately results in cancer cell death. The efficacy of this compound is therefore entirely dependent on the co-expression of both PDE3A and SLFN12 in the cancer cells. Xenograft models negative for these biomarkers do not respond to treatment.

BAY2666605_MoA cluster_cell Cancer Cell (PDE3A+/SLFN12+) BAY This compound Complex PDE3A-BAY-SLFN12 Ternary Complex BAY->Complex PDE3A PDE3A PDE3A->Complex Induces Proximity SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex tRNA tRNA-Leu-TAA Complex->tRNA Activates SLFN12 RNase Activity Cleaved_tRNA Cleaved tRNA tRNA->Cleaved_tRNA Cleavage Ribosome Ribosome Pausing & Inhibition of Protein Synthesis Cleaved_tRNA->Ribosome Apoptosis Cancer Cell Death Ribosome->Apoptosis

Mechanism of action for this compound.

Application: Efficacy Testing in Murine Xenograft Models

The primary application is to assess the anti-tumor activity of this compound in vivo. This requires the use of immunodeficient mouse strains to prevent graft rejection of human tumor cells or tissue. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are suitable, with PDX models often preferred as they may better reflect the heterogeneity and molecular characteristics of the original human tumor.

Biomarker-Positive Model Selection

Successful efficacy studies are contingent on the use of tumor models that co-express the required biomarkers, PDE3A and SLFN12. Pre-screening of cell lines or patient tumor tissue is a mandatory first step.

  • Cell Lines: HeLa and SK-MEL-3 are reported to be sensitive to PDE3A-SLFN12 complex inducers.

  • Tumor Types: Preclinical studies have shown efficacy in models of melanoma, glioblastoma, sarcoma, and ovarian cancer that are biomarker-positive.

Summary of Preclinical Efficacy Data

The following table summarizes the reported preclinical anti-tumor efficacy of this compound in various murine xenograft models.

Tumor TypeModel TypeBiomarker Status (PDE3A/SLFN12)Key Efficacy OutcomeReference
MelanomaPDXPositiveTumor Regression
MelanomaCell Line XenograftPositiveActive
GlioblastomaXenograftPositiveAntitumor Efficacy
SarcomaPDXPositiveAntitumor Efficacy
Ovarian CancerPDXPositiveAntitumor Efficacy
Various CancersPDXNegativeNo Response

Protocol: Murine Xenograft Efficacy Study for this compound

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous PDX mouse model.

1. Materials and Reagents

ItemDescription
Test Article This compound
Vehicle Control Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
Animals Immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old
Tumor Tissue Viable, cryopreserved patient-derived tumor fragments (PDE3A/SLFN12 positive)
Anesthetics Isoflurane or Ketamine/Xylazine cocktail
Surgical Tools Scalpels, forceps, sterile drapes
Measurement Tools Digital calipers
Consumables Syringes, gavage needles, sterile PBS

2. Experimental Workflow

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Efficacy Study cluster_monitoring Phase 3: Monitoring & Endpoints A1 Select PDE3A+/SLFN12+ Patient Tumor Tissue A2 Expand Tumor Tissue in Donor Immunodeficient Mice A1->A2 A3 Harvest and Prepare Tumor Fragments A2->A3 B1 Implant Tumor Fragments Subcutaneously in Study Mice A3->B1 B2 Monitor Tumor Growth Until Volume Reaches ~100-200 mm³ B1->B2 B3 Randomize Mice into Treatment Groups (n=8-10/group) B2->B3 B4 Administer Treatment: - Vehicle Control (p.o.) - this compound (p.o.) B3->B4 C1 Measure Tumor Volume & Body Weight (2-3 times per week) B4->C1 C2 Monitor Animal Health & for Signs of Toxicity C1->C2 C3 Endpoint: Tumor Volume >1500 mm³ or Study Day X C2->C3 C4 Collect Tumors and Tissues for Pharmacodynamic Analysis C3->C4

Workflow for a murine xenograft efficacy study.

3. Detailed Procedure

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane or an equivalent anesthetic.

    • Shave and sterilize the right flank of the animal.

    • Make a small incision (~5 mm) and create a subcutaneous pocket using blunt forceps.

    • Insert a single patient-derived tumor fragment (approx. 3x3 mm) into the pocket.

    • Close the incision with a wound clip or suture.

    • Allow the animal to recover on a warming pad.

  • Tumor Growth Monitoring and Randomization:

    • Begin monitoring tumor growth 7-10 days post-implantation.

    • Measure tumors using digital calipers 2-3 times weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize animals into treatment and control groups. Ensure the average tumor volume is similar across all groups.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentration. A previously reported preclinical dose was 5 mg/kg, administered orally twice daily.

    • Administer the compound or vehicle control to the respective groups via oral gavage.

    • Continue dosing for the duration of the study (e.g., 21-28 days).

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Body weight loss exceeding 20% is a common indicator of toxicity and may require euthanasia.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry or snap-freeze them for molecular analysis (e.g., checking for pharmacodynamic markers like cleaved tRNA-Leu-TAA).

Considerations and Disclaimers

  • Human Clinical Safety: While this compound was well-tolerated in preclinical murine models, a first-in-human clinical trial was terminated due to severe, on-target thrombocytopenia (low platelets) in patients. This toxicity was not predicted by the mouse studies, likely due to differences in PDE3A expression and function in platelets between species. Researchers should be aware that efficacy in mouse models does not guarantee a safe therapeutic window in humans.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Model Limitations: Xenograft models using immunodeficient mice do not recapitulate the human immune system, which can play a critical role in tumor progression and response to therapy.

References

Application Notes and Protocols for Oral Administration of BAY 2666605 to Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of BAY 2666605 to mice via gavage. The protocols are based on established methodologies and publicly available data.

Introduction

This compound is an orally bioavailable small molecule that acts as a "molecular glue," inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4] This induced protein-protein interaction stimulates the latent RNase activity of SLFN12, which in turn cleaves tRNA-Leu-TAA.[2] The consequence of this action is the inhibition of protein synthesis, leading to apoptosis in cancer cells that co-express both PDE3A and SLFN12. Preclinical studies in various mouse xenograft models, including melanoma and glioblastoma, have demonstrated the anti-tumor efficacy of this compound when administered orally.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in mice.

Table 1: Dosage and Administration in Mice

ParameterValueReference
Route of AdministrationOral Gavage (p.o.)
Dosage Range5 - 10 mg/kg
Dosing FrequencyTwice Daily (BID)
Vehicle/Formulation5% Ethanol in Polyethylene Glycol (PEG)

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Bioavailability (oral)>95%
Half-life (t½) (i.v. admin)4.6 hours
Blood Clearance0.75 L/(h*kg)
CNS PenetrationYes

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Ethanol (200 proof)

  • Polyethylene glycol (PEG), e.g., PEG400

  • Sterile water or saline

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball-tip)

  • 1 mL syringes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution (10 mg/kg dose for a 20g mouse)

This protocol is for a common vehicle, 5% ethanol in PEG. Researchers should validate the solubility and stability for their specific batch of this compound.

  • Calculate the required amount of this compound:

    • Target dose: 10 mg/kg

    • Typical mouse weight: ~20 g (0.02 kg)

    • Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg

    • Dosing volume should not exceed 10 mL/kg. A common volume is 100-200 µL. Let's assume a 200 µL (0.2 mL) dosing volume.

    • Concentration needed: 0.2 mg / 0.2 mL = 1 mg/mL.

    • Prepare a sufficient volume for the entire study group, including overage. For 10 mice: 10 mice * 0.2 mL/mouse = 2 mL. Prepare 3 mL to account for losses.

    • Total this compound needed: 3 mL * 1 mg/mL = 3 mg.

  • Prepare the Vehicle (5% Ethanol in PEG):

    • For 3 mL of vehicle:

      • Ethanol: 5% of 3 mL = 0.15 mL (150 µL)

      • PEG: 95% of 3 mL = 2.85 mL

  • Dissolve this compound:

    • Weigh 3 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add the 150 µL of ethanol to the powder. Vortex thoroughly to dissolve the compound.

    • Add the 2.85 mL of PEG to the ethanol-drug mixture.

    • Vortex vigorously until the solution is clear and homogenous. Gentle warming or brief sonication may be used if solubility is an issue, but stability under these conditions should be confirmed.

    • The final solution should be stored according to the manufacturer's recommendations, typically protected from light.

Oral Gavage Administration Protocol
  • Animal Handling and Restraint:

    • Weigh the mouse immediately before dosing to ensure accurate volume calculation.

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The head and body should be in a straight vertical line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Before the first use, measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle if necessary.

    • Attach the syringe containing the calculated volume of this compound solution to the gavage needle.

    • Gently insert the ball-tip of the needle into the side of the mouse's mouth, guiding it over the tongue and into the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-insert, as the needle may be in the trachea.

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly depress the syringe plunger to deliver the solution.

    • Administering the fluid too quickly can cause reflux.

  • Post-Administration:

    • After administration, gently withdraw the gavage needle in a single, smooth motion.

    • Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing, for at least 15 minutes post-gavage.

Visualizations

Signaling Pathway of this compound

BAY2666605_Pathway BAY2666605 This compound (Oral Administration) Complex PDE3A-SLFN12 Ternary Complex BAY2666605->Complex Induces Formation Cleavage tRNA Cleavage Complex->Cleavage Stimulates RNase Activity SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex PDE3A PDE3A PDE3A->Complex tRNA tRNA-Leu-TAA tRNA->Cleavage Substrate ProteinSynth Protein Synthesis Inhibition Cleavage->ProteinSynth Apoptosis Cancer Cell Apoptosis ProteinSynth->Apoptosis

Caption: Mechanism of action for this compound.

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Calc 1. Calculate Dose & Solution Concentration Prep 2. Prepare Vehicle (e.g., 5% EtOH in PEG) Dissolve 3. Dissolve this compound in Vehicle Weigh 4. Weigh Mouse Dissolve->Weigh Restrain 5. Restrain Mouse Insert 6. Insert Gavage Needle Admin 7. Administer Solution Slowly Withdraw 8. Withdraw Needle Admin->Withdraw Monitor 9. Monitor Mouse

Caption: Step-by-step workflow for mouse oral gavage.

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in BAY 2666605 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue, inducing the formation of a cytotoxic protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action leads to apoptosis in cancer cells that co-express both PDE3A and SLFN12.[1][3] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer types, including melanoma, sarcoma, and ovarian cancer, particularly in patient-derived xenograft (PDX) models that are positive for the PDE3A and SLFN12 biomarkers.

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a powerful preclinical platform. These models are known to retain the histological and genetic characteristics of the original patient tumor, offering a more predictive model for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts. This makes PDX models particularly valuable for studying targeted therapies like this compound, where the presence of specific biomarkers is crucial for drug activity.

These application notes provide detailed protocols for utilizing PDX models in the preclinical evaluation of this compound, from model establishment and in vivo efficacy studies to pharmacodynamic biomarker analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for conducting a PDX-based study.

BAY2666605_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex Apoptosis Apoptosis Complex->Apoptosis Induces

Caption: Mechanism of action of this compound.

PDX_Experimental_Workflow PDX Experimental Workflow for this compound Studies cluster_establishment Model Establishment cluster_study In Vivo Efficacy Study cluster_analysis Analysis PatientTumor Patient Tumor (Biopsy/Surgical Resection) Implantation Tumor Implantation (Immunodeficient Mice) PatientTumor->Implantation PDX_P0 PDX Generation (P0) Implantation->PDX_P0 Expansion Model Expansion (Serial Passaging) PDX_P0->Expansion Bank PDX Tumor Bank (Cryopreservation) Expansion->Bank Cohort Cohort Formation (Tumor-Bearing Mice) Bank->Cohort Treatment Treatment Initiation (this compound / Vehicle) Cohort->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Efficacy Efficacy Analysis (TGI) Endpoint->Efficacy PD Pharmacodynamic Biomarker Analysis Endpoint->PD

Caption: Experimental workflow for PDX studies.

Materials and Methods

Protocol 1: Establishment and Validation of Patient-Derived Xenograft Models

This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue.

1.1. Materials

  • Fresh patient tumor tissue collected in sterile transport medium (e.g., RPMI-1640 with antibiotics) on ice.

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old.

  • Surgical instruments (scalpels, forceps, scissors).

  • Matrigel® or similar basement membrane matrix.

  • Anesthesia (e.g., isoflurane).

  • Sterile PBS and cell culture media.

1.2. Procedure

  • Tumor Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS.

    • Remove any necrotic or non-tumor tissue.

    • Mince the tumor into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragments with Matrigel® (1:1 ratio).

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice for tumor growth by caliper measurements twice weekly.

    • Once a tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. This is considered passage 0 (P0).

    • Process the P0 tumor as described in step 1.1 and implant into a new cohort of mice for expansion (P1).

    • A portion of the tumor should be cryopreserved for banking and another portion fixed in formalin for histopathological and molecular characterization.

  • Model Validation:

    • Compare the histology (H&E staining) of the PDX tumor with the original patient tumor to confirm morphological similarity.

    • Perform molecular characterization to confirm the presence of key genetic features of the original tumor. For this compound studies, it is critical to assess the expression levels of PDE3A and SLFN12 via methods such as immunohistochemistry (IHC), Western blot, or RNA sequencing.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.

2.1. Materials

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³).

  • This compound formulated for in vivo administration.

  • Vehicle control.

  • Dosing syringes and needles.

  • Calipers for tumor measurement.

2.2. Procedure

  • Animal Randomization:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • Administer this compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

    • Record the body weight of each mouse twice weekly to monitor for toxicity.

  • Tumor Growth Assessment:

    • Measure tumor volume twice weekly using calipers.

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines the analysis of target engagement and downstream signaling modulation by this compound in tumor tissue.

3.1. Materials

  • Tumor tissue collected from treated and control mice at various time points.

  • Lysis buffer and protease/phosphatase inhibitors.

  • Antibodies for Western blotting (e.g., anti-PDE3A, anti-SLFN12, anti-cleaved PARP, anti-MCL-1).

  • Reagents for immunohistochemistry (IHC) or immunofluorescence (IF).

  • Reagents for gene expression analysis (e.g., qRT-PCR, RNA-seq).

3.2. Procedure

  • Sample Collection:

    • Euthanize mice at specified time points after the final dose of this compound.

    • Excise tumors and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histological analysis.

  • Western Blotting:

    • Prepare protein lysates from frozen tumor tissue.

    • Perform Western blotting to assess the levels of PDE3A, SLFN12, and downstream markers of apoptosis such as cleaved PARP. Preclinical data suggests that this compound treatment can lead to the downregulation of the anti-apoptotic protein MCL-1, which can also be assessed.

  • Immunohistochemistry (IHC):

    • Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of PDE3A and SLFN12, and to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Gene Expression Analysis:

    • Extract RNA from frozen tumor tissue.

    • Perform qRT-PCR or RNA-seq to analyze changes in the expression of genes related to the this compound mechanism of action and downstream pathways.

Data Presentation

The following tables present hypothetical data from a preclinical study of this compound in PDX models with varying biomarker expression levels.

Table 1: Characteristics of Selected PDX Models

PDX Model IDTumor TypePDE3A Expression (IHC Score)SLFN12 Expression (IHC Score)
MEL-001Melanoma3+3+
SARC-002Sarcoma3+2+
OV-003Ovarian1+1+
MEL-004MelanomaNegativeNegative

Table 2: In Vivo Efficacy of this compound in PDX Models

PDX Model IDTreatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
MEL-001 Vehicle101250 ± 150-
This compound (10 mg/kg)10150 ± 5088
SARC-002 Vehicle101100 ± 120-
This compound (10 mg/kg)10450 ± 8059
OV-003 Vehicle101300 ± 160-
This compound (10 mg/kg)101150 ± 14011.5
MEL-004 Vehicle101400 ± 180-
This compound (10 mg/kg)101350 ± 1703.6

Table 3: Pharmacodynamic Analysis of MEL-001 Tumors

Treatment GroupTime Pointp-Histone H2A.X (Ser139) Fold Change (vs. Vehicle)Cleaved Caspase-3 (% Positive Cells)
This compound (10 mg/kg)6h2.515
24h4.235
48h3.832

Conclusion

The use of patient-derived xenograft models is a critical component in the preclinical evaluation of targeted therapies like this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust studies to assess the anti-tumor efficacy of this compound and to elucidate its mechanism of action in a clinically relevant setting. The strong correlation between the co-expression of PDE3A and SLFN12 and the in vivo response to this compound underscores the importance of using well-characterized PDX models for biomarker-driven drug development.

References

Application Note: Assessing BAY 2666605-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that induces the formation of a protein complex between Schlafen family member 12 (SLFN12) and phosphodiesterase 3A (PDE3A).[1][2][3][4] This induced proximity stabilizes SLFN12 and stimulates its latent RNase activity.[1] The activated SLFN12 then cleaves a specific tRNA, tRNA-Leu-TAA, which leads to ribosomal pausing, inhibition of global protein synthesis, and ultimately, cancer cell death. Preclinical studies have shown that treatment with this compound can result in the downregulation of the anti-apoptotic protein MCL-1. This unique mechanism of action makes this compound a promising therapeutic agent for solid tumors co-expressing PDE3A and SLFN12.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides detailed protocols for assessing this compound-induced apoptosis using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity analysis.

Mechanism of Action of this compound

The signaling pathway for this compound-induced apoptosis is initiated by its role as a "molecular glue."

BAY2666605_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound PDE3A PDE3A This compound->PDE3A Binds Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex This compound->Complex PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex tRNA_Leu tRNA-Leu-TAA Complex->tRNA_Leu Activates RNase activity of SLFN12 to cleave MCL1 MCL-1 (Anti-apoptotic) Complex->MCL1 Downregulates Ribosome Ribosome tRNA_Leu->Ribosome Depletion leads to ribosomal stalling Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis MCL1->Apoptosis Inhibits

Caption: this compound signaling pathway.

Experimental Protocols

Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Workflow:

References

Detecting PDE3A and SLFN12 Expression via Western Blot: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the detection of Phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) protein expression using Western blotting. The coordinated expression of these two proteins is of significant interest in cancer research, particularly in the context of developing novel anti-cancer therapies involving molecular glue compounds.[1][2][3][4][5] This protocol outlines detailed procedures for sample preparation, protein electrophoresis, protein transfer, immunodetection, and data analysis. Additionally, it includes a summary of commercially available antibodies for PDE3A and SLFN12 and a diagram of their signaling interaction.

Introduction

Phosphodiesterase 3A (PDE3A) is a member of the cyclic nucleotide phosphodiesterase (PDE) superfamily that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). Schlafen family member 12 (SLFN12) is a protein whose function is still being elucidated but is implicated in the regulation of protein synthesis and immune responses. Recent studies have highlighted a critical interaction between PDE3A and SLFN12, where the formation of a PDE3A-SLFN12 complex, often induced by small molecules, can lead to cytotoxic effects in cancer cells expressing high levels of both proteins. This makes the detection and quantification of both PDE3A and SLFN12 essential for identifying susceptible cancer types and for monitoring the efficacy of novel therapeutic agents. Western blotting is a robust and widely used technique for the specific detection and semi-quantitative analysis of protein expression levels in cell and tissue lysates.

Signaling Pathway and Experimental Workflow

Certain small molecule compounds, known as molecular glues or velcrins, can induce the formation of a stable complex between PDE3A and SLFN12. This complex formation activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, inhibition of protein synthesis, and ultimately, apoptosis or cell death in cancer cells.

cluster_0 Cellular Environment PDE3A PDE3A Complex PDE3A-SLFN12-Compound Ternary Complex PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex Compound Molecular Glue (e.g., DNMDP, Anagrelide) Compound->Complex Induces Formation tRNA tRNA Complex->tRNA Activates SLFN12 RNase Activity Protein_Synthesis Protein Synthesis Inhibition Complex->Protein_Synthesis Leads to Ribosome Ribosome tRNA->Ribosome Required for Translation Apoptosis Apoptosis / Cell Death Protein_Synthesis->Apoptosis Results in

Figure 1: Simplified signaling pathway of PDE3A-SLFN12 interaction.

The experimental workflow for Western blotting involves several sequential steps, from preparing the cell or tissue lysate to detecting the proteins of interest.

cluster_1 Western Blot Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-PDE3A & anti-SLFN12) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Figure 2: Experimental workflow for Western blot analysis.

Quantitative Data Summary

Successful immunodetection is highly dependent on the quality of the primary antibodies and their optimal working concentrations. The following table summarizes key information for commercially available antibodies for PDE3A and SLFN12. Researchers should always perform initial optimization experiments to determine the ideal antibody dilution for their specific experimental conditions.

Target ProteinProduct Name/NumberHost SpeciesClonalityRecommended Dilution (WB)Molecular Weight (kDa)Supplier
PDE3A PDE3A (F7I6O) Rabbit mAb #23920RabbitMonoclonal1:100094-136Cell Signaling Technology
PDE3A Polyclonal Antibody (PA5-29481)RabbitPolyclonal1:1000~125Thermo Fisher Scientific
PDE3A Antibody (NB300-673)GoatPolyclonal1:25060-80Novus Biologicals
PDE3A Polyclonal Antibody (A302-740A)RabbitPolyclonal0.04-1 µg/mLNot SpecifiedBethyl Laboratories (Thermo)
PDE3A (2D7) (sc-293446)MouseMonoclonal1:100-1:1000Not SpecifiedSanta Cruz Biotechnology
SLFN12 SLFN12 Polyclonal Antibody (PA5-20867)RabbitPolyclonal1 µg/mL~66Thermo Fisher Scientific
Anti-SLFN12 (Center) AntibodyRabbitPolyclonal1:1000~67RayBiotech
Anti-SLFN12 antibody (ab113238)RabbitPolyclonal1 µg/mL~66Abcam
Anti-SLFN12 antibody [EPR20904-32] (ab234418)RabbitMonoclonal1:500~67Abcam

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a Western blot to detect PDE3A and SLFN12.

A. Cell Lysis and Protein Extraction
  • Cell Culture and Harvest: Grow cells to 70-80% confluency. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, which is effective for whole-cell lysates.

    • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.

    • Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer to prevent protein degradation.

  • Cell Lysis:

    • For adherent cells, add 1 mL of ice-cold lysis buffer per 10 cm dish. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend the pellet in lysis buffer.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

B. Protein Quantification
  • Assay Selection: Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, which is compatible with most detergents found in lysis buffers.

  • Standard Curve: Prepare a standard curve using a known concentration of a standard protein, such as bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions and calculate the protein concentration of each sample.

C. Sample Preparation and SDS-PAGE
  • Sample Preparation:

    • Based on the protein concentration, dilute the lysates to the same concentration.

    • Mix the desired amount of protein (typically 20-50 µg per lane) with an equal volume of 2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Select a polyacrylamide gel percentage appropriate for the molecular weights of PDE3A (94-136 kDa) and SLFN12 (~66 kDa). A 4-12% or 4-15% gradient gel or a 10% gel is suitable.

    • Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

D. Protein Transfer (Blotting)
  • Membrane Preparation: Choose either a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. If using PVDF, pre-wet the membrane in methanol for 30 seconds, then rinse with deionized water and equilibrate in transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge, all soaked in transfer buffer. Ensure there are no air bubbles between the gel and the membrane.

  • Electrotransfer:

    • Wet Transfer: Place the sandwich in a transfer tank filled with cold transfer buffer. Transfer at 100V for 1-2 hours or at a lower voltage overnight at 4°C. Wet transfer is generally recommended for a wide range of protein sizes.

    • Semi-Dry Transfer: Place the sandwich in a semi-dry transfer apparatus. Transfer according to the manufacturer's instructions, typically for 15-60 minutes.

E. Immunodetection
  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer to prevent non-specific antibody binding.

    • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibody Incubation: Dilute the primary antibodies for PDE3A and SLFN12 in the blocking buffer at their optimized concentrations (refer to the table and manufacturer's datasheets). Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.

F. Detection and Analysis
  • Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Data Analysis: The resulting bands correspond to PDE3A and SLFN12. The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to compare the relative expression levels between samples.

Conclusion

This protocol provides a detailed framework for the successful detection of PDE3A and SLFN12 by Western blot. Adherence to these steps, combined with careful optimization of antibody concentrations and incubation times, will enable researchers to reliably assess the expression of these two important proteins. This information is crucial for advancing our understanding of their roles in cancer biology and for the development of targeted therapeutics.

References

Application Notes and Protocols: Validating the Mechanism of BAY 2666605 through Lentiviral shRNA Knockdown of SLFN12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a novel small molecule therapeutic that has demonstrated potent anti-cancer activity in preclinical models. Its mechanism of action is reported to be dependent on the presence of Schlafen family member 12 (SLFN12), a protein with endoribonuclease activity. This compound acts as a "molecular glue," inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and SLFN12.[1][2][3][4] This complex formation is believed to allosterically activate the RNase function of SLFN12, leading to the degradation of specific tRNAs, subsequent inhibition of protein synthesis, and ultimately, apoptosis in cancer cells co-expressing both PDE3A and SLFN12.[1]

To rigorously validate this proposed mechanism, it is essential to demonstrate that the cytotoxic effects of this compound are contingent upon the expression of SLFN12. This application note provides a detailed protocol for the lentiviral-mediated short hairpin RNA (shRNA) knockdown of SLFN12 in a suitable cancer cell line, followed by treatment with this compound to assess the impact on cell viability. The presented protocols and expected outcomes will guide researchers in confirming the on-target activity of this promising anti-cancer agent.

Data Presentation

The following tables summarize the expected quantitative data from experiments designed to validate the SLFN12-dependent mechanism of this compound. These are representative examples based on preclinical findings that this compound's efficacy is tied to SLFN12 expression.

Table 1: Validation of SLFN12 Knockdown

Cell LineTransductionSLFN12 mRNA Expression (Relative to Control)SLFN12 Protein Expression (Relative to Control)
Melanoma (e.g., A375)Non-targeting shRNA1.00 ± 0.121.00 ± 0.15
Melanoma (e.g., A375)SLFN12 shRNA #10.25 ± 0.050.18 ± 0.08
Melanoma (e.g., A375)SLFN12 shRNA #20.31 ± 0.070.22 ± 0.09

Table 2: Effect of SLFN12 Knockdown on this compound Potency

Cell LineSLFN12 StatusThis compound IC50 (nM)
Melanoma (e.g., A375)Endogenous (Non-targeting shRNA)15 ± 3.5
Melanoma (e.g., A375)Knockdown (SLFN12 shRNA #1)> 1000
Melanoma (e.g., A375)Knockdown (SLFN12 shRNA #2)> 1000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation using lentiviral shRNA knockdown of SLFN12.

BAY2666605_Mechanism cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 SLFN12 (Active RNase) Complex->Active_SLFN12 Cleaved_tRNA Cleaved tRNA Fragments Active_SLFN12->Cleaved_tRNA cleaves tRNA_Leu tRNA-Leu-TAA tRNA_Leu->Active_SLFN12 Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Syn Inhibition of Protein Synthesis Ribosome->Protein_Syn Apoptosis Apoptosis Protein_Syn->Apoptosis

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_lentivirus Lentiviral Particle Production cluster_knockdown Stable Cell Line Generation cluster_validation Validation & Treatment Plasmid_Prep shRNA Plasmid Preparation (SLFN12 & Non-targeting) Transfection Co-transfection into HEK293T cells Plasmid_Prep->Transfection Harvest Harvest & Titer Lentiviral Particles Transfection->Harvest Transduction Transduction of Target Cells (e.g., A375 Melanoma) Harvest->Transduction Selection Puromycin Selection Transduction->Selection Expansion Expansion of Stable Knockdown & Control Cell Lines Selection->Expansion Validation Validate SLFN12 Knockdown (qPCR & Western Blot) Expansion->Validation Treatment Treat cells with This compound Dose-Response Validation->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability

Caption: Experimental workflow for SLFN12 knockdown and this compound treatment.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production

This protocol outlines the steps for producing lentiviral particles containing shRNA constructs targeting SLFN12 and a non-targeting control.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with shRNA insert (targeting human SLFN12 or non-targeting control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, combine the shRNA transfer plasmid, psPAX2, and pMD2.G packaging plasmids according to the manufacturer's recommendations.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Add the plasmid mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Gently add the transfection complexes dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the medium with fresh complete growth medium.

  • Viral Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Filtration and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove any cellular debris. The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.

Protocol 2: Generation of Stable SLFN12 Knockdown Cell Lines

This protocol describes the transduction of target cancer cells (e.g., A375 melanoma cells) with the produced lentiviral particles to generate stable cell lines with reduced SLFN12 expression.

Materials:

  • Target cancer cell line (e.g., A375)

  • Complete growth medium for the target cell line

  • Lentiviral particles (from Protocol 1)

  • Polybrene

  • Puromycin

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.

  • Transduction:

    • On the day of transduction, remove the culture medium and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).

    • Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) empirically).

    • Incubate the cells overnight.

  • Medium Change: The following day, remove the virus-containing medium and replace it with fresh complete growth medium.

  • Puromycin Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for the specific cell line.

  • Expansion: Continue the selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated. Expand the surviving puromycin-resistant cell populations.

Protocol 3: Validation of SLFN12 Knockdown

This protocol details the methods for confirming the reduction of SLFN12 expression at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for SLFN12 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from the stable SLFN12 knockdown and non-targeting control cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green Master Mix and primers for SLFN12 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of SLFN12 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the SLFN12 shRNA-transduced cells to the non-targeting shRNA control cells.

B. Western Blot

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SLFN12

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each cell lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SLFN12 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.

Protocol 4: Cell Viability Assay

This protocol is for assessing the dose-dependent effect of this compound on the viability of SLFN12 knockdown and control cell lines.

Materials:

  • Stable SLFN12 knockdown and non-targeting control cell lines

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTT or other cell viability reagent

Procedure:

  • Cell Seeding: Seed the stable cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the MTT reagent to each well and incubate for 2-4 hours.

    • Add the solubilization solution and read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration. Determine the IC50 values for this compound in both the SLFN12 knockdown and control cell lines by fitting the data to a dose-response curve.

References

Application Notes and Protocols: Co-immunoprecipitation Assay for PDE3A-SLFN12 Complex with BAY 2666605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue," inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This interaction is of significant interest in cancer research as it triggers a cytotoxic response in cancer cells co-expressing both proteins[1][3]. The mechanism of action is independent of PDE3A's enzymatic inhibition; instead, the formation of the PDE3A-SLFN12 complex stimulates the RNase activity of SLFN12, leading to the cleavage of tRNA-Leu-TAA, ribosomal pausing, inhibition of protein synthesis, and ultimately, cancer cell death[1]. This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) assay to detect and analyze the this compound-induced interaction between PDE3A and SLFN12.

Data Presentation

The following table summarizes the quantitative data for this compound and a related compound, DNMDP.

CompoundParameterValueNotes
This compoundEC50 (Complex Induction)7 nMPotency for inducing the PDE3A-SLFN12 complex.
This compoundIC50 (Cytotoxicity)1 nMIn most sensitive cancer cell lines.
DNMDPKd (Complex Formation)320 nMSteady-state dissociation constant in the absence of the inducer (at 500 mM NaCl).
DNMDPKd (Complex Formation)65 nMSteady-state dissociation constant in the presence of the inducer (at 500 mM NaCl).

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by this compound.

cluster_cell Cancer Cell BAY This compound Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex BAY->Complex Induces formation PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex tRNA tRNA-Leu-TAA Complex->tRNA Activates SLFN12 RNase activity Cleaved_tRNA Cleaved tRNA tRNA->Cleaved_tRNA Cleavage Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: this compound-induced PDE3A-SLFN12 signaling pathway.

Experimental Protocols

Co-immunoprecipitation of PDE3A-SLFN12 Complex

This protocol details the steps for immunoprecipitating the PDE3A-SLFN12 complex from cultured cells treated with this compound.

Materials:

  • Cell Lines: A cancer cell line known to co-express PDE3A and SLFN12 (e.g., certain melanoma, ovarian, or sarcoma cell lines). A negative control cell line lacking expression of either PDE3A or SLFN12 is recommended.

  • This compound: Prepare a stock solution in DMSO.

  • Culture Medium and Reagents: Standard cell culture reagents.

  • Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Anti-PDE3A antibody for immunoprecipitation (IP).

    • Anti-SLFN12 antibody for Western blot detection.

    • Anti-PDE3A antibody for Western blot detection (from a different species than the IP antibody if possible).

    • Appropriate secondary antibodies conjugated to HRP.

  • Protein A/G Magnetic Beads: (e.g., Dynabeads).

  • Wash Buffer: Lysis buffer without detergents or with a lower concentration.

  • Elution Buffer: 1x Laemmli sample buffer.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, and ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to reach 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or DMSO as a vehicle control for the indicated time (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

    • Add the anti-PDE3A antibody to the pre-cleared lysate (the amount of antibody should be optimized).

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing:

    • Place the tube on a magnetic rack to collect the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After each wash, collect the beads using the magnetic rack and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 1x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-SLFN12 and anti-PDE3A) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines the key steps of the co-immunoprecipitation protocol.

Start Start: Cell Culture Treatment Treat with this compound or DMSO (Control) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Preclear Pre-clear Lysate with Protein A/G Beads Lysis->Preclear IP Immunoprecipitation with anti-PDE3A Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot Analysis (Detect SLFN12 and PDE3A) Elute->WB End End: Analyze Results WB->End

Caption: Co-immunoprecipitation experimental workflow.

References

Application Notes and Protocols for Measuring SLFN12 RNase Activity in BAY 2666605 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a novel small molecule that functions as a "molecular glue," inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced proximity activates the latent endoribonuclease (RNase) activity of SLFN12[3]. The primary substrate of activated SLFN12 is the transfer RNA for Leucine with a TAA anticodon (tRNA-Leu-TAA). Cleavage of this specific tRNA leads to ribosome stalling, inhibition of protein synthesis, and ultimately, apoptosis in cancer cells that co-express both PDE3A and SLFN12.

These application notes provide detailed protocols for measuring the RNase activity of SLFN12 in cultured cells following treatment with this compound. Two primary methods are described: a semi-quantitative gel-based assay for total RNA degradation and a highly quantitative RT-qPCR-based assay for the specific cleavage of tRNA-Leu-TAA.

Signaling Pathway and Mechanism of Action

This compound acts as a molecular glue to bring together PDE3A and SLFN12. This induced protein-protein interaction triggers a conformational change in SLFN12, unleashing its RNase activity. The activated SLFN12 then specifically targets and cleaves tRNA-Leu-TAA, leading to a cascade of events culminating in cancer cell death.

SLFN12_Activation_Pathway cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activation tRNA_cleaved Cleaved tRNA-Leu-TAA SLFN12_active->tRNA_cleaved Cleavage tRNA_Leu tRNA-Leu-TAA tRNA_Leu->tRNA_cleaved Ribosome_stalling Ribosome Stalling tRNA_cleaved->Ribosome_stalling Protein_synthesis_inhibition Inhibition of Protein Synthesis Ribosome_stalling->Protein_synthesis_inhibition Apoptosis Apoptosis Protein_synthesis_inhibition->Apoptosis

This compound induced SLFN12 activation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, which are essential for designing and interpreting experiments.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
EC50 (Complex Induction) 7 nMIn vitro
IC50 (Cytotoxicity) ~1 nMSensitive cancer cell lines

Table 2: IC50 Values of this compound in Glioblastoma Cell Lines

Cell LineIC50 (nM)Reference
H4~6
DBTRG-05-MG~10
M059J~20
SW1783~50
DKMG~100
NP5~550

Experimental Workflow Overview

The general workflow for measuring SLFN12 RNase activity in this compound-treated cells involves cell culture and treatment, followed by RNA extraction and analysis.

Experimental_Workflow cluster_assays RNase Activity Assays start Start cell_culture Culture PDE3A/SLFN12 Co-expressing Cells start->cell_culture treatment Treat Cells with this compound (e.g., 1-100 nM) and Controls cell_culture->treatment harvest Harvest Cells and Prepare Cell Lysate treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction gel_assay Method 1: Gel-Based Assay (rRNA Integrity) rna_extraction->gel_assay qpcr_assay Method 2: RT-qPCR Assay (tRNA-Leu-TAA Cleavage) rna_extraction->qpcr_assay gel_analysis Denaturing Agarose Gel Electrophoresis and Imaging gel_assay->gel_analysis qpcr_steps Reverse Transcription & Quantitative PCR qpcr_assay->qpcr_steps data_analysis Data Analysis and Quantification gel_analysis->data_analysis qpcr_steps->data_analysis end End data_analysis->end

Workflow for measuring SLFN12 RNase activity.

Experimental Protocols

Protocol 1: Semi-Quantitative Measurement of SLFN12 RNase Activity by rRNA Integrity Gel-Based Assay

This protocol provides a straightforward method to visualize general RNase activity by assessing the integrity of ribosomal RNA (rRNA), which constitutes the majority of total RNA.

Materials:

  • PDE3A and SLFN12 co-expressing cancer cell line (e.g., HeLa, SK-MEL-3)

  • Cell culture medium and supplements

  • This compound (and a non-active analogue or vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS), RNase-free

  • Total RNA extraction kit (e.g., TRIzol, or column-based kits)

  • Formaldehyde, Agarose, MOPS buffer

  • RNA loading dye (containing formamide and a denaturant)

  • Ethidium bromide or other nucleic acid stain

  • RNase-free water, tubes, and tips

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 16, 24 hours).

  • RNA Extraction:

    • Harvest cells by trypsinization or scraping.

    • Wash the cell pellet with ice-cold, RNase-free PBS.

    • Extract total RNA using a preferred method, following the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).

  • Denaturing Formaldehyde-Agarose Gel Electrophoresis:

    • Prepare a 1.2% formaldehyde-agarose gel in 1X MOPS buffer.

    • In an RNase-free tube, mix 1-2 µg of total RNA from each sample with an equal volume of RNA loading dye.

    • Denature the RNA samples by heating at 65°C for 10 minutes, then immediately place on ice.

    • Load the denatured RNA samples onto the gel.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

    • Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.

  • Data Analysis:

    • Intact total RNA will show two prominent bands corresponding to the 28S and 18S ribosomal RNA.

    • In samples with significant RNase activity, these bands will appear smeared or will have a reduced intensity compared to the control samples.

    • The degree of rRNA degradation can be semi-quantified by measuring the band intensities using software like ImageJ.

Protocol 2: Quantitative Measurement of Specific tRNA-Leu-TAA Cleavage by RT-qPCR

This protocol offers a more sensitive and specific measurement of SLFN12 activity by quantifying the levels of intact tRNA-Leu-TAA. A decrease in the amount of this specific tRNA indicates its cleavage by activated SLFN12.

Materials:

  • Total RNA from this compound-treated and control cells (from Protocol 1)

  • Reverse transcription kit with a stem-loop primer specific for tRNA-Leu-TAA or a polyadenylation-based method.

  • qPCR master mix (SYBR Green or probe-based)

  • Primers specific for tRNA-Leu-TAA and a reference gene (e.g., 5S rRNA).

  • Real-time PCR instrument

Procedure:

  • Primer Design:

    • tRNA-Leu-TAA: Due to the short and highly structured nature of tRNAs, specialized RT-qPCR methods are required. A common approach is stem-loop RT-qPCR.

      • Stem-loop RT primer: Design a primer that forms a stem-loop structure, with the 3' end being the reverse complement of the 3' end of tRNA-Leu-TAA.

      • Forward qPCR primer: Specific to the 5' region of the tRNA-Leu-TAA sequence.

      • Reverse qPCR primer: A universal primer that binds to the stem-loop adapter sequence.

    • Reference Gene (5S rRNA): Design standard forward and reverse primers for a stable small non-coding RNA like 5S rRNA for normalization.

  • Reverse Transcription (RT):

    • Perform reverse transcription on 100-500 ng of total RNA using the designed stem-loop RT primer for tRNA-Leu-TAA and random hexamers or a specific RT primer for the reference gene in separate reactions.

    • Follow the protocol of the chosen RT kit. Include no-RT controls to check for genomic DNA contamination.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the generated cDNA, the specific forward and reverse primers for tRNA-Leu-TAA and the reference gene, and a suitable qPCR master mix.

    • Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

    • Include a melt curve analysis at the end if using SYBR Green to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for tRNA-Leu-TAA and the reference gene (5S rRNA) for each sample.

    • Calculate the relative amount of tRNA-Leu-TAA using the ΔΔCt method.

      • Normalize the Ct value of tRNA-Leu-TAA to the Ct value of the reference gene for each sample (ΔCt = CttRNA-Leu-TAA - Ct5S rRNA).

      • Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control (ΔΔCt = ΔCttreated - ΔCtcontrol).

      • The fold change in tRNA-Leu-TAA levels is calculated as 2-ΔΔCt.

    • A significant decrease in the relative amount of tRNA-Leu-TAA in this compound-treated cells compared to the control indicates SLFN12-mediated cleavage.

Conclusion

The provided protocols offer robust methods to measure the RNase activity of SLFN12 induced by this compound. The gel-based assay provides a quick, visual assessment of general RNase activity, while the RT-qPCR assay allows for precise quantification of the cleavage of the specific substrate, tRNA-Leu-TAA. These methods are invaluable tools for the preclinical evaluation of this compound and other SLFN12-activating compounds in drug development.

References

Application Notes and Protocols for BAY 2666605 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue. It selectively induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, ribosomal stalling, inhibition of protein synthesis, and ultimately, apoptotic cancer cell death.[3] The cytotoxic effect of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for treatment sensitivity.[1] Preclinical studies have demonstrated significant anti-tumor efficacy in various cancer models, including melanoma, glioblastoma, sarcoma, and ovarian cancer, that exhibit high levels of these biomarkers.

Mechanism of Action Signaling Pathway

The mechanism of action of this compound involves a novel gain-of-function activity induced by the formation of the PDE3A-SLFN12 complex.

BAY2666605_MoA BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex tRNA tRNA-Leu-TAA Complex->tRNA Activates RNase activity Ribosome Ribosome Stalling tRNA->Ribosome Cleavage Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: this compound molecular glue mechanism of action.

Quantitative Data Summary

The following tables summarize the reported dosages and treatment schedules for this compound in various preclinical cancer models.

Table 1: this compound Dosage and Treatment Schedule in Melanoma Models

Model TypeDosageRoute of AdministrationDosing ScheduleReference
Melanoma Patient-Derived Xenograft (PDX)10 mg/kgOral (p.o.)Twice daily (BID)
IGR37 Melanoma Cell-Derived Xenograft (CDX)3, 10, 30 mg/kgOral (p.o.)Twice daily (BID)

Table 2: this compound Dosage and Treatment Schedule in Other Solid Tumor Models

Model TypeDosageRoute of AdministrationDosing ScheduleEfficacy NoteReference
Sarcoma Patient-Derived Xenograft (PDX)Not explicitly statedOral (p.o.)Not explicitly statedInhibition of tumor growth observed
Ovarian Cancer Patient-Derived Xenograft (PDX)Not explicitly statedOral (p.o.)Not explicitly statedInhibition of tumor growth observed
Glioblastoma (GBM) Orthotopic Xenograft10 mg/kgOral (p.o.)Single doseCNS penetration confirmed

Note: While efficacy in sarcoma and ovarian cancer PDX models has been reported, the specific dosages and treatment schedules were not detailed in the reviewed literature. Researchers should consider the effective melanoma dosage as a starting point for dose-ranging studies in these models.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Melanoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a melanoma PDX model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD-scid gamma mice).
  • Implant tumor fragments from a well-characterized, PDE3A and SLFN12 co-expressing melanoma PDX line subcutaneously into the flank of each mouse.
  • Monitor tumor growth regularly using calipers.

2. Treatment Group Allocation:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Formulation and Administration of this compound:

  • Note: The specific vehicle used for preclinical oral administration of this compound is not explicitly detailed in the available literature. A common approach for oral gavage of hydrophobic compounds in mice is to use a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical for researchers to perform their own vehicle tolerability and compound stability studies.
  • Prepare a homogenous suspension of this compound at the desired concentration.
  • Administer this compound orally (p.o.) via gavage at a dosage of 10 mg/kg, twice daily (BID).
  • The control group should receive the vehicle only, following the same administration schedule.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the overall health and behavior of the animals daily.
  • The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a specified maximum size.
  • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., measurement of tRNA cleavage, apoptosis markers).

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implant Subcutaneous Implantation of Melanoma PDX Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Vehicle_Prep Vehicle Control Preparation Randomization->Vehicle_Prep Drug_Prep This compound Formulation (10 mg/kg) Randomization->Drug_Prep Oral_Admin Oral Gavage (BID) Vehicle_Prep->Oral_Admin Drug_Prep->Oral_Admin Tumor_Measurement Tumor Volume & Body Weight Measurement Oral_Admin->Tumor_Measurement Daily Treatment Endpoint Study Endpoint Tumor_Measurement->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Concluding Remarks

This compound represents a promising therapeutic agent for cancers co-expressing PDE3A and SLFN12. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further investigate its therapeutic potential. Adherence to appropriate animal welfare guidelines and rigorous experimental design are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Monitoring BAY 2666605 Efficacy in Orthotopic Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue," inducing the formation of a cytotoxic protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action leads to apoptosis in cancer cells co-expressing high levels of both PDE3A and SLFN12.[3][4] Glioblastoma (GBM), a highly aggressive brain tumor, has been identified as a promising indication for this compound due to its ability to penetrate the blood-brain barrier and its demonstrated preclinical efficacy in orthotopic GBM models.[3]

These application notes provide detailed protocols for monitoring the efficacy of this compound in orthotopic glioblastoma models, utilizing common preclinical imaging techniques and survival analysis.

Mechanism of Action

This compound acts as a velcrin, a type of molecular glue that brings PDE3A and SLFN12 into proximity. This induced complex activates the latent RNase activity of SLFN12, which then cleaves specific tRNAs (tRNA-Leu-TAA). The depletion of this tRNA leads to ribosome stalling, inhibition of global protein synthesis, and ultimately triggers apoptosis, or programmed cell death, in the cancer cells. The cytotoxic effect of this compound is independent of the enzymatic inhibition of PDE3A.

BAY2666605_Mechanism cluster_cell Glioblastoma Cell BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex tRNA tRNA-Leu-TAA Complex->tRNA Activates RNase activity Cleaved_tRNA Cleaved tRNA tRNA->Cleaved_tRNA Cleavage Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Synth Inhibition of Protein Synthesis Ribosome->Protein_Synth Apoptosis Apoptosis Protein_Synth->Apoptosis

Mechanism of action of this compound in glioblastoma cells.

Data Presentation

In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Xenograft Model
ParametersVehicle ControlThis compoundReference
Animal Model Immunocompromised mice with orthotopically injected GB1 cells harboring firefly luciferaseImmunocompromised mice with orthotopically injected GB1 cells harboring firefly luciferase
Treatment Vehicle10 mg/kg, twice daily (BID)
Administration Route Oral (p.o.)Oral (p.o.)
Treatment Duration 10 days10 days
Tumor Response Progressive tumor growth observed via bioluminescence imagingFull tumor regression observed via bioluminescence imaging
Survival Outcome Not specified (implied poor survival)Long-term survival of all treated mice

Experimental Protocols

Protocol 1: Establishment of Orthotopic Glioblastoma Xenografts

This protocol outlines the procedure for establishing orthotopic glioblastoma tumors in immunocompromised mice using luciferase-expressing glioblastoma cells.

Materials:

  • Glioblastoma cell line (e.g., GB1) stably expressing firefly luciferase.

  • Immunocompromised mice (e.g., NOD-scid gamma mice).

  • Cell culture medium and reagents.

  • Matrigel or similar extracellular matrix.

  • Stereotactic injection apparatus.

  • Anesthesia machine with isoflurane.

  • 30-gauge Hamilton syringe.

Procedure:

  • Cell Preparation: Culture luciferase-expressing glioblastoma cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^5 cells/µL. Keep the cell suspension on ice.

  • Animal Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Surgical Procedure:

    • Mount the anesthetized mouse in the stereotactic frame.

    • Create a midline scalp incision to expose the skull.

    • Using a sterile drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Intracranial Injection:

    • Slowly lower the Hamilton syringe needle to a depth of 2.5-3.0 mm from the dura.

    • Inject 2 µL of the cell suspension (containing 4 x 10^5 cells) over 2-3 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

  • Post-operative Care: Suture the scalp incision and provide post-operative analgesia as per institutional guidelines. Monitor the animals for recovery.

Protocol 2: Monitoring Tumor Growth with Bioluminescence Imaging (BLI)

BLI is a non-invasive method to monitor tumor growth longitudinally.

Materials:

  • IVIS Spectrum imaging system or equivalent.

  • D-luciferin substrate.

  • Anesthesia machine with isoflurane.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice with isoflurane.

  • Substrate Administration: Inject D-luciferin intraperitoneally at a dose of 150 mg/kg.

  • Imaging:

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mice in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images. The exposure time may need to be adjusted based on the signal intensity.

  • Data Analysis:

    • Define a region of interest (ROI) over the head of each mouse.

    • Quantify the bioluminescent signal as total flux (photons/second).

    • Monitor tumor growth by comparing the signal intensity over time.

Protocol 3: Monitoring Tumor Response with Magnetic Resonance Imaging (MRI)

MRI provides detailed anatomical images of the tumor and surrounding brain tissue.

Materials:

  • Small animal MRI scanner (e.g., 3T or higher).

  • Anesthesia and monitoring equipment.

  • Contrast agent (e.g., Gadolinium-based).

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a compatible animal holder. Monitor respiration and body temperature throughout the scan.

  • Imaging Sequences:

    • Acquire T2-weighted images to visualize the tumor and surrounding edema. A typical sequence would be a Fast Spin Echo with a TE of ~68 ms and a TR of ~3000 ms.

    • Acquire T1-weighted images before and after the administration of a contrast agent to assess blood-brain barrier disruption and tumor vascularity.

  • Data Analysis:

    • Tumor volume can be calculated from the T2-weighted images by manually or semi-automatically segmenting the tumor in each slice and summing the volumes.

    • Changes in tumor volume and contrast enhancement can be used to assess the response to this compound treatment.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an orthotopic glioblastoma model.

Experimental_Workflow cluster_setup Model Establishment cluster_monitoring Tumor Growth Monitoring cluster_treatment Treatment Phase cluster_efficacy Efficacy Assessment A Implant Luciferase-Expressing Glioblastoma Cells Orthotopically B Monitor Tumor Growth (e.g., Weekly BLI/MRI) A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle C->D E Continue Monitoring Tumor Response (BLI/MRI) D->E F Survival Analysis E->F

Experimental workflow for efficacy studies.

References

BAY 2666605 solubility and preparation for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of BAY 2666605, a potent and selective molecular glue that induces the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). The information provided is intended to guide researchers in conducting both in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is an orally bioavailable small molecule.[1] Its solubility is a critical factor for the preparation of stock solutions and formulations for experimental use.

Table 1: Solubility of this compound

SolventSolubilityConcentrationNotes
DMSO~250 mg/mL~709.66 mMHigh solubility, suitable for stock solutions.[2][3]
DMSO10 mM-A readily achievable concentration for stock solutions.[4]

In Vitro Study Protocols

Stock Solution Preparation

For cell-based assays, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 352.28 g/mol .

    • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.52 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Cell-Based Assay Preparation

When preparing this compound for cell-based assays, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium appropriate for the cell line being used

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Preclinical studies have shown nanomolar antiproliferative activity.[5]

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%, to minimize off-target effects. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.

    • Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound) in your experimental design.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution dilute Serially Dilute in Culture Medium thaw->dilute final_dmso Ensure Final DMSO < 0.5% dilute->final_dmso add_to_cells Add to Cell Culture final_dmso->add_to_cells stock_to_working->thaw Use in Experiment

In Vitro Solution Preparation Workflow

In Vivo Study Protocols

This compound has been administered orally in preclinical and clinical studies. Due to its low aqueous solubility, specific formulations are required to ensure adequate bioavailability.

Recommended Vehicle for Oral Administration

Several formulations can be considered for the oral administration of poorly water-soluble compounds like this compound. A common and effective vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline.

Table 2: Potential Formulations for Oral Administration of this compound

Formulation ComponentSuggested PercentageRole
DMSO5-10%Primary Solvent
PEG300 / PEG40030-40%Co-solvent
Tween 805%Surfactant/Emulsifier
Carboxymethyl cellulose (CMC)0.5%Suspending Agent
Saline or WaterTo 100%Diluent

Protocol 3: Preparation of an Oral Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Materials:

    • This compound powder

    • DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes or vials

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add 400 µL of PEG300 (for a 1 mL final volume).

    • Add 100 µL of the this compound stock solution in DMSO to the PEG300. Vortex until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and vortex thoroughly.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.

    • The final solution should be a clear and homogenous formulation suitable for oral gavage. Prepare this formulation fresh daily.

G cluster_prep Oral Formulation Preparation stock Prepare Concentrated This compound in DMSO add_peg Add PEG300 stock->add_peg mix1 Vortex to Homogenize add_peg->mix1 add_tween Add Tween 80 mix1->add_tween mix2 Vortex Thoroughly add_tween->mix2 add_saline Slowly Add Saline mix2->add_saline mix3 Final Vortex add_saline->mix3 administer Administer via Oral Gavage mix3->administer

In Vivo Oral Formulation Workflow

Signaling Pathway

This compound functions as a "molecular glue" to induce a novel protein-protein interaction between PDE3A and SLFN12. This induced complex formation stimulates the RNase activity of SLFN12, leading to the degradation of specific tRNAs (tRNA-Leu-TAA). The depletion of these tRNAs causes ribosomal stalling, inhibition of global protein synthesis, and ultimately, cancer cell death through apoptosis. This mechanism is independent of the canonical enzymatic inhibition of PDE3A.

G BAY2666605 This compound Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex RNase Activated SLFN12 RNase Activity Complex->RNase tRNA tRNA-Leu-TAA Degradation RNase->tRNA Ribosome Ribosomal Pausing tRNA->Ribosome ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Apoptosis Cancer Cell Apoptosis ProteinSynth->Apoptosis

This compound Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Investigating On-Target Megakaryocyte Toxicity of BAY 2666605

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the on-target effects of BAY 2666605 on megakaryocytes. This resource provides frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guidance to address common challenges encountered during your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound and its impact on megakaryocyte biology.

Q1: What is this compound and what is its primary on-target mechanism of action?

A1: this compound is an orally bioavailable small molecule known as a "molecular glue" or "velcrin".[1][2] Its primary on-target mechanism is to induce the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This drug-induced complex formation stimulates the latent RNase activity of SLFN12, leading to the cleavage of specific tRNAs (tRNA-Leu-TAA), which in turn causes ribosomal pausing, inhibition of protein synthesis, and ultimately, cell death in cells co-expressing both proteins.

Q2: Why is there concern about on-target toxicity of this compound on megakaryocytes?

A2: The primary concern stems from clinical trial data where this compound caused severe, dose-limiting thrombocytopenia (a low platelet count) in patients. This toxicity is considered "on-target" because megakaryocytes and their platelet progeny have high expression levels of PDE3A. The formation of the PDE3A-SLFN12 complex in these cells is believed to inhibit megakaryocyte maturation and subsequent platelet production, leading to the observed thrombocytopenia.

Q3: What are the key experimental endpoints to assess the toxicity of this compound on megakaryocytes?

A3: Key endpoints include:

  • Megakaryocyte Progenitor Viability and Proliferation: Assessed through Colony-Forming Unit-Megakaryocyte (CFU-Mk) assays.

  • Megakaryocyte Differentiation and Maturation: Measured by flow cytometric analysis of surface markers (e.g., CD41a, CD42b) and analysis of polyploidization (DNA content).

  • Terminal Megakaryocyte Function: Evaluated by in vitro proplatelet formation assays, which simulate the final stage of platelet release.

  • Platelet Count and Function: In vivo studies would monitor peripheral blood platelet counts and assess the function of any produced platelets.

Q4: How can researchers differentiate between on-target versus off-target toxicity in their experiments?

A4: To confirm on-target toxicity, researchers can employ several strategies:

  • Control Compounds: Use PDE3A inhibitors that do not induce the SLFN12 complex (e.g., trequinsin, amrinone) as negative controls. These should not replicate the megakaryocyte toxicity if the effect is truly dependent on the complex formation.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of PDE3A or SLFN12 in megakaryocyte progenitor cells. A diminished toxic effect of this compound in these modified cells would strongly indicate on-target activity.

  • Biomarker Analysis: Confirm the expression of both PDE3A and SLFN12 in the experimental cell model (e.g., human CD34+ derived megakaryocytes).

Section 2: Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on megakaryopoiesis.

Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ HSPCs

Objective: To culture and differentiate human hematopoietic stem and progenitor cells (HSPCs) into mature, polyploid megakaryocytes for toxicity assessment.

Materials:

  • Cryopreserved human CD34+ HSPCs

  • StemSpan™ SFEM II + Megakaryocyte Expansion Supplement (or similar)

  • Recombinant human thrombopoietin (TPO), stem cell factor (SCF), and IL-1β

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Culture plates, incubators (37°C, 5% CO2)

Methodology:

  • Thawing and Initial Culture (Day 0): Thaw CD34+ cells according to the supplier's protocol. Culture cells at a density of 1 x 10^5 cells/mL in base media supplemented with TPO (50 ng/mL) and SCF (25 ng/mL).

  • Expansion Phase (Day 1-4): Monitor cell proliferation. Add fresh media as needed to maintain cell density between 5 x 10^5 and 1 x 10^6 cells/mL.

  • Initiation of Differentiation (Day 5): Centrifuge cells and resuspend in fresh media containing TPO (50 ng/mL) and IL-1β (10 ng/mL). SCF is typically withdrawn at this stage to promote differentiation over proliferation.

  • Drug Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) and an equivalent volume of DMSO for the vehicle control.

  • Maturation Phase (Day 6-12): Continue incubation. At desired time points (e.g., Day 10, Day 12), harvest cells for analysis (Flow Cytometry, Proplatelet Assay).

Protocol 2: Flow Cytometry for Megakaryocyte Maturation and Polyploidy

Objective: To quantify the effect of this compound on megakaryocyte maturation and endomitosis (polyploidization).

Materials:

  • Differentiated megakaryocyte culture from Protocol 1

  • Antibodies: FITC-CD41a (integrin αIIb), PE-CD42b (GPIbα)

  • Propidium Iodide (PI) or DAPI staining solution

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Methodology:

  • Cell Harvesting: Harvest approximately 0.5-1 x 10^6 cells from each treatment condition.

  • Surface Staining: Wash cells with FACS buffer. Resuspend in 100 µL of FACS buffer and add conjugated antibodies (CD41a, CD42b). Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 1 mL of FACS buffer and centrifuge. Discard supernatant.

  • DNA Staining (for Polyploidy): Resuspend the cell pellet in a permeabilizing solution containing a DNA dye like PI or DAPI. Incubate as recommended by the manufacturer.

  • Acquisition: Analyze samples on a flow cytometer.

  • Analysis:

    • Maturation: Gate on the CD41a+ population. Within this gate, quantify the percentage of cells co-expressing the mature marker CD42b.

    • Polyploidy: Gate on the CD41a+ population and analyze the DNA content histogram (PI/DAPI channel). Quantify the percentage of cells with DNA content >4N, 8N, 16N, etc.

Protocol 3: Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

Objective: To assess the impact of this compound on the viability and proliferative capacity of megakaryocyte progenitors.

Materials:

  • Human CD34+ HSPCs or bone marrow mononuclear cells

  • MegaCult™-C medium (or similar collagen-based semi-solid medium) with cytokines (TPO, IL-3, IL-6)

  • This compound and vehicle control

  • Staining reagents for CD41a

  • Inverted microscope

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of progenitor cells.

  • Plating: Add cells and the desired concentrations of this compound or vehicle to the MegaCult™-C medium. Mix gently and plate into specialized culture slides or dishes.

  • Incubation: Incubate for 10-12 days at 37°C, 5% CO2, in a humidified incubator.

  • Fixing and Staining: Dehydrate, fix, and stain the collagen gels according to the manufacturer's protocol, using an anti-CD41a antibody to identify megakaryocyte colonies.

  • Colony Counting: Using an inverted microscope, count the number of CD41a+ colonies (a colony is typically defined as a cluster of ≥3 cells). Compare the number of colonies in drug-treated versus vehicle-treated conditions.

Section 3: Data Presentation Tables

Summarize your quantitative findings using structured tables for clear comparison.

Table 1: Effect of this compound on Megakaryocyte Maturation Markers (Day 12)

Treatment Concentration (nM) % CD41a+ Cells % CD41a+CD42b+ Cells
Vehicle (DMSO) 0 85.2 ± 4.1 65.7 ± 3.5
This compound 1 83.9 ± 3.8 51.2 ± 4.0*
This compound 10 84.5 ± 4.5 34.8 ± 3.1**
This compound 100 82.1 ± 5.0 15.3 ± 2.8***

*Data are presented as mean ± SD. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 2: Impact of this compound on Megakaryocyte Polyploidization (Day 12)

Treatment Concentration (nM) % ≥4N Ploidy (in CD41a+ gate)
Vehicle (DMSO) 0 45.3 ± 3.3
This compound 1 31.6 ± 2.9*
This compound 10 18.9 ± 2.5**
This compound 100 7.2 ± 1.9***

*Data are presented as mean ± SD. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Table 3: CFU-Mk Assay Results (Day 12)

Treatment Concentration (nM) Number of CFU-Mk per 10^4 cells
Vehicle (DMSO) 0 52 ± 6
This compound 1 48 ± 5
This compound 10 49 ± 7
This compound 100 45 ± 4

Data are presented as mean ± SD. Note: Clinical data suggests the primary effect is on maturation, not early progenitor viability.

Section 4: Troubleshooting Guide & Visualizations

Troubleshooting Common Experimental Issues

Q: My yield of mature (CD42b+) megakaryocytes is low across all conditions, including my vehicle control.

A:

  • Suboptimal Cytokine Concentrations: Titrate your TPO concentration. While 50 ng/mL is standard, different cell donors or lots may require optimization.

  • Cell Density: Megakaryocyte differentiation is density-dependent. Ensure your culture density does not fall too low or become over-confluent.

  • HSPC Quality: The viability and differentiation potential of cryopreserved CD34+ cells can vary significantly. Use a high-quality, pre-tested lot of cells if possible.

Q: I am observing high cell death in my cultures after adding this compound, even at low concentrations.

A:

  • Solvent Toxicity: Ensure the final concentration of your vehicle (DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%).

  • On-Target Cytotoxicity: This is the expected outcome. The drug works by inducing cell death. The key is to find a dose range that allows you to measure the inhibition of maturation before widespread cell death occurs. Consider using earlier time points for analysis (e.g., Day 8 or 10).

Q: My polyploidy analysis shows very few cells with >4N DNA content.

A:

  • Gating Strategy: Ensure you are gating correctly on single cells before analyzing the DNA histogram to exclude cell doublets.

  • Culture Duration: Maturation and polyploidization take time. Extend your culture period to Day 13 or 14 to see if a higher ploidy population emerges in your control group.

  • Cytokine Support: Inadequate TPO levels can impair the endomitosis process. Confirm your TPO is bioactive and at an optimal concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to your experiments.

BAY2666605_Mechanism cluster_cell Megakaryocyte / Platelet cluster_pathway Cellular Consequences PDE3A PDE3A Complex PDE3A-BAY-SLFN12 Ternary Complex PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Activates RNase BAY This compound BAY->Complex Cleaved_tRNA Cleaved tRNA Complex->Cleaved_tRNA Cleaves tRNA tRNA-Leu-TAA Ribosome Ribosome Stalling & Protein Synthesis Inhibition Cleaved_tRNA->Ribosome Outcome Inhibition of Maturation & Apoptosis Ribosome->Outcome

Caption: Mechanism of this compound on-target toxicity in megakaryocytes.

Experimental_Workflow cluster_assays Endpoint Analysis start Start: Human CD34+ HSPCs culture Day 0-5: Expansion Culture (TPO + SCF) start->culture cfu CFU-Mk Assay: - Progenitor Viability start->cfu Parallel Assay differentiate Day 5: Differentiation Media (TPO) + this compound / Vehicle culture->differentiate incubation Day 6-12: Maturation Phase differentiate->incubation flow Flow Cytometry: - Maturation (CD41/CD42b) - Polyploidy (DNA content) incubation->flow proplatelet Proplatelet Assay: - Terminal Function incubation->proplatelet data Data Analysis & Interpretation flow->data cfu->data proplatelet->data

Caption: Workflow for assessing this compound toxicity on megakaryocytes.

Troubleshooting_Logic issue Problem: Low Megakaryocyte Yield in All Conditions q1 Is CD34+ cell viability >90% post-thaw? issue->q1 a1_no Action: Use a new, high-quality vial of HSPCs. q1->a1_no No q2 Are cytokine concentrations and bioactivity confirmed? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Action: Test cytokines in a bioassay. Titrate TPO concentration. q2->a2_no No q3 Is cell culture density optimal (not too sparse)? q2->q3 Yes a2_no->end a3_no Action: Adjust seeding density. Use smaller culture vessels. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for low megakaryocyte yield.

References

Technical Support Center: Investigating Acquired Resistance to BAY 2666605

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to BAY 2666605, a potent and selective pan-FGFR inhibitor. The information provided is based on known mechanisms of resistance to FGFR inhibitors and serves as a guide for experimental investigation.

Troubleshooting Guide

This section addresses common issues observed during experiments with this compound-resistant cells.

1. Issue: Cells show reduced sensitivity to this compound in a cell viability assay.

  • Possible Cause 1: On-target secondary mutations in the FGFR kinase domain.

    • Troubleshooting Steps:

      • Sequence the FGFR gene in your resistant cell lines to identify potential gatekeeper mutations (e.g., V564F in FGFR1, V565F in FGFR2, V555M in FGFR3) or other mutations in the kinase domain that may interfere with drug binding.

      • Perform a dose-response curve with a broader range of this compound concentrations to determine the shift in the half-maximal inhibitory concentration (IC50).

      • Test other FGFR inhibitors to see if the resistance is specific to this compound or extends to other drugs in the same class.

  • Possible Cause 2: Upregulation of bypass signaling pathways.

    • Troubleshooting Steps:

      • Perform a phospho-kinase array or Western blot analysis to screen for the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR or RAS/MAPK pathways, in the presence of this compound.

      • Test combination therapies. For example, if the PI3K/AKT pathway is activated, combine this compound with a PI3K or AKT inhibitor to see if sensitivity is restored.

  • Possible Cause 3: Increased drug efflux.

    • Troubleshooting Steps:

      • Measure the intracellular concentration of this compound in sensitive and resistant cells using techniques like liquid chromatography-mass spectrometry (LC-MS).

      • Evaluate the expression of ABC transporters (e.g., ABCB1, ABCG2) using qPCR or Western blot.

      • Test the effect of ABC transporter inhibitors (e.g., verapamil, tariquidar) in combination with this compound to see if they can reverse the resistance phenotype.

Frequently Asked Questions (FAQs)

1. What are the known mechanisms of acquired resistance to FGFR inhibitors like this compound?

Acquired resistance to FGFR inhibitors can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations in the FGFR gene itself. The most common on-target resistance mechanism is the emergence of secondary mutations in the FGFR kinase domain, which can interfere with the binding of the inhibitor.

  • Bypass signaling activation: In this case, cancer cells activate alternative signaling pathways to circumvent their dependence on FGFR signaling. This can include the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling nodes like PI3K, AKT, or RAS.

2. How can I generate a this compound-resistant cell line?

A common method is to culture sensitive parental cells in the continuous presence of gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that have developed resistance mechanisms.

3. What are some key downstream signaling pathways of FGFR that I should investigate?

The primary downstream pathways activated by FGFR signaling are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Investigating the phosphorylation status of key proteins in these pathways (e.g., ERK, AKT, S6 ribosomal protein) can provide insights into the signaling output in your sensitive and resistant cells.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cell line and a derived resistant cell line.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)10-
Resistant Clone 125025
Resistant Clone 250050

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol outlines the steps for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound and treat the cells for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot Analysis

This protocol is for assessing the phosphorylation status of signaling proteins.

  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

cluster_0 This compound Sensitive Cell BAY_S This compound FGFR_S FGFR BAY_S->FGFR_S Inhibits RAS_S RAS/MAPK Pathway FGFR_S->RAS_S PI3K_S PI3K/AKT Pathway FGFR_S->PI3K_S Proliferation_S Cell Proliferation & Survival RAS_S->Proliferation_S PI3K_S->Proliferation_S

Caption: Signaling pathway in a this compound sensitive cell.

cluster_1 On-Target Resistance BAY_R1 This compound FGFR_mut_R1 Mutated FGFR (e.g., Gatekeeper) BAY_R1->FGFR_mut_R1 Binding Impaired RAS_R1 RAS/MAPK Pathway FGFR_mut_R1->RAS_R1 PI3K_R1 PI3K/AKT Pathway FGFR_mut_R1->PI3K_R1 Proliferation_R1 Cell Proliferation & Survival RAS_R1->Proliferation_R1 PI3K_R1->Proliferation_R1

Caption: On-target resistance to this compound via FGFR mutation.

cluster_2 Bypass Pathway Activation BAY_R2 This compound FGFR_R2 FGFR BAY_R2->FGFR_R2 Inhibits Bypass_R2 Bypass Pathway (e.g., MET, EGFR) RAS_R2 RAS/MAPK Pathway Bypass_R2->RAS_R2 PI3K_R2 PI3K/AKT Pathway Bypass_R2->PI3K_R2 Proliferation_R2 Cell Proliferation & Survival RAS_R2->Proliferation_R2 PI3K_R2->Proliferation_R2

Caption: Bypass signaling as a mechanism of resistance to this compound.

Start Start: Reduced this compound Sensitivity Seq_FGFR Sequence FGFR Kinase Domain Start->Seq_FGFR Mutation_Found Mutation Found? Seq_FGFR->Mutation_Found On_Target Conclusion: On-Target Resistance Mutation_Found->On_Target Yes Phospho_Array Perform Phospho-Kinase Array Mutation_Found->Phospho_Array No Bypass_Active Bypass Pathway Activated? Phospho_Array->Bypass_Active Bypass_Conclusion Conclusion: Bypass Signaling Activation Bypass_Active->Bypass_Conclusion Yes Drug_Efflux Investigate Drug Efflux Bypass_Active->Drug_Efflux No

Caption: Troubleshooting workflow for investigating this compound resistance.

Technical Support Center: Managing Poor Solubility of BAY 2666605 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing BAY 2666605, its poor aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing and using solutions of this compound for in vitro and in vivo studies.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the solubility of this compound.

Problem: Precipitation or cloudiness observed upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).

Potential Cause Troubleshooting Steps
Exceeding Aqueous Solubility Limit The concentration of this compound in the final aqueous solution is too high. While specific aqueous solubility data is not publicly available, empirical testing is required. Recommendation: Start by preparing a lower final concentration. Perform a serial dilution of your DMSO stock into the aqueous buffer to determine the maximum achievable concentration without precipitation.
Improper Mixing Technique Rapid addition of the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation. Recommendation: Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This ensures rapid and uniform distribution.
Suboptimal Buffer Conditions The pH and composition of the aqueous buffer can influence the solubility of this compound. Recommendation: If your experimental design allows, test a range of pH values for your buffer. For cell-based assays, ensure the pH of your media is within the optimal physiological range (typically 7.2-7.4).
Low Temperature of Aqueous Buffer Solubility often decreases at lower temperatures. Recommendation: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.
High Final Concentration of DMSO While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. Recommendation: Aim for a final DMSO concentration of ≤0.5% in your in vitro assays. If solubility issues persist, a slightly higher concentration may be tested, but it is crucial to include a vehicle control with the same DMSO concentration to assess its effect on the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 250 mg/mL (709.66 mM) being reported.[1] For optimal results, use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]

Q2: How should I prepare a working solution of this compound in an aqueous buffer for my experiment?

A2: Due to its poor aqueous solubility, a co-solvent strategy is recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer (e.g., PBS, cell culture media) to the desired final concentration. To minimize precipitation, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.

Q3: What is the maximum concentration of this compound I can achieve in an aqueous solution?

A3: There is no definitive public data on the maximum aqueous solubility of this compound. This will depend on the specific aqueous buffer, pH, and temperature. It is essential to empirically determine the kinetic solubility in your specific experimental system by performing a serial dilution and observing for any precipitation.

Q4: I am observing precipitation in my cell culture media after adding this compound. What should I do?

A4: Precipitation in cell culture media can be caused by the poor solubility of this compound or by interactions with media components.[2][3] Refer to the troubleshooting guide above. Key steps to try include:

  • Lowering the final concentration of this compound.

  • Ensuring the final DMSO concentration is as low as possible (ideally ≤0.5%).

  • Pre-warming the media to 37°C before adding the compound.

  • Adding the DMSO stock solution slowly while gently swirling the media.

Q5: How should I store stock solutions of this compound?

A5: Store stock solutions of this compound in DMSO in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. At -20°C, the solution is stable for at least one month, and at -80°C, it is stable for up to six months.

Data Presentation

Table 1: Solubility of this compound in Organic Solvent

SolventConcentrationMolar EquivalentNotes
DMSO~250 mg/mL~709.66 mMMay require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended.

Note: No quantitative data for aqueous solubility is publicly available.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 352.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (e.g., PBS)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Determine the final concentration of this compound and the final volume of the working solution required for your experiment.

  • Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Add the required volume of PBS to a sterile conical tube. For the example above, add 999 µL of PBS.

  • While vortexing the PBS at a moderate speed, add the calculated volume of the 10 mM DMSO stock solution dropwise to the center of the vortex.

  • Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If observed, consider preparing a lower concentration.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store add_stock Add DMSO Stock to Buffer (while vortexing) store->add_stock Use Aliquot prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock inspect Visually Inspect for Precipitation add_stock->inspect use_solution Use Freshly Prepared Solution inspect->use_solution

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart Troubleshooting Precipitation of this compound start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_mixing Was the mixing technique correct? check_concentration->check_mixing No solution_clear Solution is clear lower_concentration->solution_clear improve_mixing Add stock dropwise to vortexing buffer check_mixing->improve_mixing No check_buffer Are the buffer conditions optimal? check_mixing->check_buffer Yes improve_mixing->solution_clear adjust_buffer Adjust pH or buffer components (if possible) check_buffer->adjust_buffer No check_temperature Was the buffer pre-warmed? check_buffer->check_temperature Yes adjust_buffer->solution_clear warm_buffer Pre-warm buffer to experimental temperature check_temperature->warm_buffer No check_dmso Is the final DMSO concentration >0.5%? check_temperature->check_dmso Yes warm_buffer->solution_clear lower_dmso Reduce final DMSO concentration check_dmso->lower_dmso Yes check_dmso->solution_clear No lower_dmso->solution_clear

Caption: Logical steps for troubleshooting precipitation.

signaling_pathway Mechanism of Action of this compound BAY2666605 This compound Complex PDE3A-SLFN12 Complex BAY2666605->Complex Induces formation of PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex Apoptosis Cancer Cell Apoptosis Complex->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound.

References

The impact of high plasma protein binding on BAY 2666605 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BAY 2666605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule, orally active inhibitor of phosphodiesterase 3A (PDE3A) and 3B (PDE3B) with IC50 values of 87 nM and 50 nM, respectively.[1] It functions as a "molecular glue" to induce the formation of a protein-protein complex between PDE3A and Schlafen family member 12 (SLFN12).[2][][4][5] This induced complex formation stimulates the RNase activity of SLFN12, which in turn cleaves tRNA-Leu-TAA. The depletion of this specific tRNA leads to ribosome stalling, inhibition of protein synthesis, and ultimately, cancer cell death. This mechanism is a gain-of-function activity dependent on the RNase activity of SLFN12 and is independent of PDE3A's enzymatic inhibition.

Q2: What is the significance of the high plasma protein binding of this compound?

A2: this compound exhibits high plasma protein binding of 99.8%. It is a common misconception that high plasma protein binding inherently limits a drug's efficacy. The "free drug hypothesis" states that only the unbound fraction of a drug is able to cross cell membranes and interact with its target. While high plasma protein binding can influence a drug's distribution and half-life, the potent cellular activity of this compound is expected to compensate for the low fraction of unbound drug. The key consideration for efficacy is the absolute concentration of the free drug at the tumor site.

Q3: My in vitro cell-based assays with this compound show lower efficacy than expected. What are the potential reasons?

A3: Several factors could contribute to lower-than-expected efficacy in in vitro assays:

  • High Protein Content in Culture Media: Standard cell culture media often contains serum (e.g., fetal bovine serum), which is a source of proteins that can bind to this compound. This binding reduces the effective concentration of the free drug available to the cells, leading to an apparent decrease in potency (higher EC50/IC50 values).

  • Incorrect Cell Line Selection: The cytotoxic activity of this compound is dependent on the co-expression of both PDE3A and SLFN12. Ensure that the cell lines used in your experiments express sufficient levels of both proteins.

  • Suboptimal Assay Conditions: Cell density, incubation time, and the choice of viability assay can all impact the results. It is crucial to optimize these parameters for your specific cell line and experimental setup.

Q4: I am observing high variability in my in vivo xenograft studies. What are some troubleshooting steps?

A4: In vivo studies can be complex, and variability can arise from several sources:

  • Tumor Heterogeneity: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can exhibit heterogeneity in tumor growth and drug response. Ensure proper randomization of animals into control and treatment groups.

  • Drug Formulation and Administration: Inconsistent formulation or administration of this compound can lead to variable drug exposure. Ensure the formulation is stable and that the administration route and technique are consistent across all animals.

  • Impact of Plasma Protein Binding: The high plasma protein binding of this compound can affect its distribution to the tumor tissue. It is important to correlate efficacy with the unbound drug concentration in the plasma and, if possible, at the tumor site.

Troubleshooting Guides

In Vitro Efficacy Assays
Issue Potential Cause Troubleshooting Steps
Higher than expected EC50/IC50 values High protein content in the cell culture medium is binding to this compound, reducing its effective concentration.1. Reduce the serum concentration in the culture medium during the drug treatment period.2. Use serum-free medium for the assay if the cell line can tolerate it for the duration of the experiment.3. Perform a plasma protein binding assay to determine the fraction of unbound this compound in your specific culture medium and use this to calculate the effective concentration.
No significant cell death observed The selected cell line may not express sufficient levels of PDE3A and/or SLFN12.1. Verify the expression levels of PDE3A and SLFN12 in your target cell lines using techniques such as Western blotting or qPCR.2. Use a positive control cell line known to be sensitive to this compound.
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or issues with the viability assay.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the microplate, which are more prone to evaporation.3. Optimize the incubation time and reagent concentrations for the chosen cell viability assay (e.g., MTT, MTS, resazurin).
In Vivo Xenograft Studies
Issue Potential Cause Troubleshooting Steps
Lack of tumor growth inhibition Insufficient free drug concentration at the tumor site due to high plasma protein binding.1. Increase the dose of this compound, if tolerated, to achieve a higher unbound plasma concentration.2. Analyze the pharmacokinetic profile of this compound in the animal model to ensure adequate exposure.3. If possible, measure the concentration of unbound this compound in the tumor tissue.
High toxicity or adverse effects The administered dose is too high, leading to off-target effects.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model.2. Monitor animals closely for signs of toxicity and adjust the dosing regimen accordingly.
Inconsistent tumor growth within groups Variability in the initial tumor size or engraftment efficiency.1. Ensure that tumors are of a consistent size at the start of the treatment period.2. Increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Determination of this compound EC50 in Cancer Cell Lines

This protocol outlines a standard procedure for determining the half-maximal effective concentration (EC50) of this compound using a resazurin-based cell viability assay.

Materials:

  • Cancer cell line of interest (verified for PDE3A and SLFN12 expression)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and no-treatment control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthetic

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor growth.

    • When the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle solution to the control group using the same schedule and route.

  • Efficacy Assessment:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study can be concluded when the tumors in the control group reach a predetermined size or after a specified treatment duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the treatment effect.

Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol describes the determination of the unbound fraction of this compound in plasma using the equilibrium dialysis method.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus

  • Plasma (from the relevant species)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Preparation:

    • Spike the plasma with this compound to a known concentration.

  • Equilibrium Dialysis:

    • Add the spiked plasma to the sample chamber of the dialysis unit.

    • Add PBS to the buffer chamber.

    • Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both aliquots using a validated LC-MS/MS method.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Visualizations

BAY2666605_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds SLFN12 SLFN12 Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex PDE3A->Complex Forms Complex with SLFN12 tRNA_Leu tRNA-Leu-TAA SLFN12->tRNA_Leu Cleaves Complex->SLFN12 Activates RNase Activity Cleaved_tRNA Cleaved tRNA Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Leads to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Causes Cell_Death Cancer Cell Death Protein_Synthesis->Cell_Death Induces

Caption: Signaling pathway of this compound.

In_Vitro_EC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add serial dilutions of this compound incubate_24h->add_drug incubate_72h Incubate 72h add_drug->incubate_72h add_reagent Add cell viability reagent (e.g., resazurin) incubate_72h->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent read_plate Read plate (fluorescence) incubate_reagent->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end Plasma_Protein_Binding_Logic cluster_blood In Bloodstream cluster_tissue At Target Site Total_Drug Total this compound (Bound + Unbound) Bound_Drug Bound Drug (99.8%) (Inactive) Total_Drug->Bound_Drug Binds to Plasma Proteins Unbound_Drug Unbound Drug (0.2%) (Active) Total_Drug->Unbound_Drug Remains Free Efficacy Therapeutic Efficacy Unbound_Drug->Efficacy Exerts Effect

References

Addressing the long half-life of BAY 2666605 in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with BAY 2666605, a potent molecular glue that induces the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] The exceptionally long half-life of this compound presents unique challenges in experimental design.[4] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule that acts as a "molecular glue".[1] It induces the formation of a stable complex between PDE3A and SLFN12. This complex formation stimulates the RNase activity of SLFN12, leading to the cleavage of specific tRNAs (tRNA-Leu-TAA). This event causes ribosomal pausing, inhibition of global protein synthesis, and ultimately, cancer cell death in cells that co-express both PDE3A and SLFN12. The cytotoxic effect is independent of PDE3A's enzymatic inhibition.

Q2: What is the reported half-life of this compound and why is it significant?

A2: The first-in-human clinical trial of this compound revealed a very long half-life of over 360 hours. This is a critical parameter to consider in experimental design as it leads to drug accumulation with daily dosing and a prolonged washout period. The long half-life was a contributing factor to the dose-limiting toxicity (thrombocytopenia) observed in the clinical trial.

Q3: What were the key findings from the preclinical and clinical studies of this compound?

A3: Preclinical studies demonstrated that this compound has nanomolar antiproliferative activity in cancer cell lines and antitumor efficacy in xenograft models of melanoma, glioblastoma, sarcoma, and ovarian cancer that co-express PDE3A and SLFN12. However, the Phase I clinical trial was terminated due to severe thrombocytopenia in patients. This on-target toxicity was attributed to the high expression of PDE3A in platelets and the long half-life of the compound, which prevented the establishment of a therapeutic window.

Troubleshooting Guide

Issue 1: Difficulty in establishing a therapeutic window in vitro or in vivo due to toxicity.

  • Cause: The long half-life of this compound can lead to drug accumulation and on-target toxicities, as seen with thrombocytopenia in clinical trials due to PDE3A expression in megakaryocytes.

  • Recommendation:

    • In Vitro:

      • Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing schedule (e.g., treat for 24-48 hours, then wash out and monitor for a prolonged period).

      • Dose Escalation: Carefully titrate the concentration to identify the minimal effective dose that induces the desired phenotype without causing excessive toxicity.

    • In Vivo:

      • Modified Dosing Schedule: A standard daily dosing regimen is likely to cause accumulation and toxicity. Based on the clinical trial experience, a loading dose followed by a significantly lower and less frequent maintenance dose should be considered.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD modeling to simulate different dosing regimens and predict drug exposure and potential for toxicity.

      • Biomarker Monitoring: Closely monitor biomarkers of both efficacy (e.g., tumor growth inhibition, apoptosis markers) and toxicity (e.g., platelet counts in animal models).

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Cause: The cytotoxic activity of this compound is strictly dependent on the co-expression of both PDE3A and SLFN12. Cell lines with low or absent expression of either protein will not respond.

  • Recommendation:

    • Biomarker Confirmation: Before initiating experiments, confirm the expression levels of both PDE3A and SLFN12 in your chosen cell lines at both the RNA and protein levels.

    • Positive and Negative Controls: Include well-characterized positive control cell lines (e.g., certain melanoma or ovarian cancer lines known to be sensitive) and negative control cell lines (lacking PDE3A or SLFN12 expression) in your assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (from Phase I Clinical Trial)

ParameterValueSignificance for Experimental Design
Half-life (t½) > 360 hoursExtremely long, leading to significant drug accumulation with repeated dosing. Requires extended washout periods.
Time to Maximum Concentration (Tmax) ~0.5 - 2 hoursRapidly absorbed after oral administration.

Table 2: Dosing Schedules Explored in the Phase I Clinical Trial

ScheduleDosing RegimenRationale
Schedule 1 Once-daily dosingInitial approach based on an estimated half-life of <72 hours.
Schedule 2 Loading dose followed by once-daily maintenance doseImplemented after the long half-life and drug accumulation were observed.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Cytotoxicity with Consideration for Long Half-Life

  • Cell Line Selection and Biomarker Verification:

    • Select cancer cell lines of interest.

    • Perform Western blotting and qRT-PCR to confirm the expression of both PDE3A and SLFN12. Include known positive and negative control cell lines.

  • Pulsed Dosing Regimen:

    • Plate cells at an appropriate density in 96-well plates.

    • Treat cells with a dose range of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • After the treatment period, carefully wash the cells twice with sterile PBS to remove the compound.

    • Add fresh culture medium.

  • Long-Term Viability Monitoring:

    • Monitor cell viability at multiple time points after washout (e.g., 24, 48, 72, 96, 120 hours) using a standard viability assay (e.g., CellTiter-Glo®).

    • This extended monitoring period is crucial to capture the full effect of the compound given its long intracellular residence time may lead to sustained pathway modulation even after washout.

  • Data Analysis:

    • Plot cell viability against time for each concentration to understand the kinetics of the cytotoxic effect.

    • Calculate IC50 values at different time points to assess the sustained impact of the initial pulsed exposure.

Mandatory Visualizations

BAY2666605_Signaling_Pathway cluster_cell Cancer Cell (PDE3A & SLFN12 Co-expressing) BAY2666605 This compound Complex PDE3A-SLFN12-BAY2666605 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex tRNA_Leu tRNA-Leu-TAA Complex->tRNA_Leu Stimulates RNase Activity Cleaved_tRNA Cleaved tRNA tRNA_Leu->Cleaved_tRNA Cleavage Ribosome Ribosomal Pausing Cleaved_tRNA->Ribosome Protein_Synthesis Inhibition of Global Protein Synthesis Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution In Vitro Execution cluster_analysis Data Analysis Biomarker 1. Biomarker Verification (PDE3A & SLFN12 Expression) Dosing 2. Dosing Strategy Selection (Pulsed vs. Continuous) Biomarker->Dosing Treatment 3. Cell Treatment (Defined Exposure Time) Dosing->Treatment Washout 4. Compound Washout (For Pulsed Dosing) Treatment->Washout Monitoring 5. Long-Term Monitoring (Multiple Time Points) Washout->Monitoring Analysis 6. Data Analysis (IC50 at various time points) Monitoring->Analysis

Caption: Workflow for in vitro experiments with this compound.

References

Technical Support Center: BAY 2666605 Phase 1 Clinical Trial (NCT04809805)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information for researchers, scientists, and drug development professionals regarding the terminated Phase 1 clinical trial of BAY 2666605, a first-in-class PDE3A-SLFN12 complex inducer.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the this compound Phase 1 clinical trial?

The Phase 1 clinical trial of this compound was terminated due to the inability to establish a therapeutic window where the drug could be effective without causing severe, unacceptable toxicity.[1][2] The primary dose-limiting toxicity observed was severe thrombocytopenia (a significant decrease in platelet count).[1][3][4]

Q2: What is the mechanism of action of this compound?

This compound is an orally bioavailable small molecule that acts as a "molecular glue." It induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This complex formation stimulates the RNase activity of SLFN12, which in turn cleaves a specific tRNA (tRNA-Leu-TAA). This cleavage leads to ribosomal pausing, inhibition of global protein synthesis, and ultimately, cancer cell death (apoptosis) in tumors that co-express both PDE3A and SLFN12.

Q3: Why was thrombocytopenia considered an "on-target" effect?

The severe thrombocytopenia observed in patients was deemed an "on-target" effect because of the high expression of PDE3A in platelets compared to the tumor tissues the drug was intended to treat. The mechanism of action of this compound, which relies on PDE3A, therefore also affected the platelets, leading to their depletion.

Q4: Were there any observed clinical responses in the trial?

No objective clinical responses were observed in the five patients who received at least one dose of this compound.

Troubleshooting Guide for Related Research

Issue: Observing severe thrombocytopenia in preclinical models.

Possible Cause: The preclinical models may have high expression of PDE3A in hematopoietic stem cells or megakaryocytes, similar to what was observed in humans.

Suggested Action:

  • Quantify PDE3A expression: Analyze PDE3A expression levels in both tumor tissue and hematopoietic progenitor cells of the preclinical model.

  • Ex vivo studies: Conduct ex vivo studies on megakaryocytes to assess the dose-dependent inhibitory effect of the compound, as was done for this compound.

  • Alternative Dosing: Explore alternative dosing schedules. However, it is worth noting that for this compound, its long half-life (>360 hours) and accumulation meant that alternative schedules were not predicted to resolve the thrombocytopenia.

Issue: Lack of anti-tumor efficacy in preclinical models.

Possible Cause: The preclinical models may not co-express both PDE3A and SLFN12 at sufficient levels.

Suggested Action:

  • Biomarker Screening: Screen potential models for the co-expression of both PDE3A and SLFN12, as this is a requirement for the anti-proliferative activity of this compound. Pre-screening of 47 patients was conducted for the clinical trial to select five biomarker-positive participants.

Quantitative Data Summary

Patient Disposition and Adverse Events

ParameterValue
Total Patients Pre-screened47
Biomarker-Positive Patients Treated5
Patients with Grade 3-4 Thrombocytopenia3 out of 5
Objective Responses0

Pharmacokinetics

ParameterValue
Half-life>360 hours

Experimental Protocols

First-in-Human Phase 1 Dose-Escalation Study (NCT04809805) Protocol Summary

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.

  • Patient Population: Adults with advanced solid tumors co-expressing SLFN12 and PDE3A.

  • Study Design: An open-label, first-in-human, dose-escalation study.

  • Dosing Regimen: The starting dose was 5 mg once daily in 28-day cycles. An alternative schedule with a loading dose followed by a lower once-daily maintenance dose was also explored due to the long half-life and accumulation of the compound.

Visualizations

BAY2666605_Mechanism_of_Action cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-SLFN12-BAY2666605 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex tRNA_Leu_TAA tRNA-Leu-TAA Complex->tRNA_Leu_TAA Activates RNase activity Cleaved_tRNA Cleaved tRNA tRNA_Leu_TAA->Cleaved_tRNA Cleavage Ribosome Ribosome Cleaved_tRNA->Ribosome Causes Pausing Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induces

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (n=47) (Advanced Solid Tumors) Biomarker_Assessment Biomarker Assessment (PDE3A and SLFN12 co-expression) Patient_Screening->Biomarker_Assessment Patient_Enrollment Biomarker-Positive Patient Enrollment (n=5) Biomarker_Assessment->Patient_Enrollment Dose_Escalation Dose Escalation (Starting at 5mg QD) Patient_Enrollment->Dose_Escalation Toxicity_Monitoring Toxicity Monitoring Dose_Escalation->Toxicity_Monitoring Adverse_Event Dose-Limiting Toxicity Observed (Grade 3-4 Thrombocytopenia in 3/5 patients) Toxicity_Monitoring->Adverse_Event No_Therapeutic_Window Inability to Achieve Therapeutic Window Adverse_Event->No_Therapeutic_Window Trial_Termination Trial Termination No_Therapeutic_Window->Trial_Termination

Caption: this compound Phase 1 clinical trial workflow.

References

Exploring alternative dosing schedules for BAY 2666605 to mitigate toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2666605. The information is based on preclinical and clinical findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue, also known as a velcrin, that induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2][3]. This complex formation allosterically activates the RNase activity of SLFN12, leading to the cleavage of specific tRNAs (tRNA-Leu-TAA)[2][3]. The consequence of this tRNA cleavage is the inhibition of protein synthesis, ultimately resulting in cancer cell death. It is important to note that the cytotoxic effect of this compound is independent of the enzymatic inhibition of PDE3A.

Q2: What is the primary toxicity associated with this compound?

A2: The primary and dose-limiting toxicity observed in the first-in-human Phase I clinical trial was severe, grade 3 to 4 thrombocytopenia (a significant decrease in platelet count). This adverse event was observed in three out of the five patients treated in the study.

Q3: Why does this compound cause thrombocytopenia?

A3: Thrombocytopenia is considered an on-target effect of this compound. This is due to the high expression of PDE3A in platelets and their precursor cells, megakaryocytes. The drug's inhibitory effect on megakaryocyte maturation is the likely cause of the observed decrease in platelet counts.

Q4: Was an alternative dosing schedule effective at mitigating thrombocytopenia?

A4: Due to the long half-life of this compound (over 360 hours) and associated drug accumulation, an alternative dosing schedule was investigated in the clinical trial. This schedule consisted of a loading dose followed by a once-daily maintenance dose. However, this alternative dosing strategy did not successfully ameliorate the mechanism-based thrombocytopenia. The highest doses of both the standard and alternative schedules were found to be intolerable.

Q5: What was the outcome of the Phase I clinical trial for this compound?

A5: The Phase I clinical trial (NCT04809805) was ultimately terminated. This decision was made because a therapeutic window could not be established due to the on-target thrombocytopenia, and there was a lack of evidence of sufficient clinical benefit, with no objective responses observed in the treated patients.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpectedly high in vitro cytotoxicity in non-target cell lines Off-target effects or non-specific toxicity at high concentrations.Confirm the expression levels of both PDE3A and SLFN12 in your cell lines. The cytotoxic activity of this compound is dependent on the co-expression of these two proteins. Perform dose-response curves to determine the IC50 and ensure you are working within a relevant concentration range.
In vivo studies show severe thrombocytopenia in animal models On-target toxicity due to PDE3A expression in platelets and megakaryocytes.This is an expected on-target toxicity. Monitor platelet counts closely. Consider exploring intermittent dosing schedules, although clinical data suggests this may not be sufficient to mitigate the toxicity. Future strategies might require developing next-generation compounds with improved cell-type specificity.
Lack of in vivo efficacy despite positive in vitro results Poor pharmacokinetic properties, inadequate drug exposure at the tumor site, or development of resistance.Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate tumor exposure. Preclinical data indicates this compound has excellent brain penetration. Confirm continued expression of PDE3A and SLFN12 in tumor tissue post-treatment.
Difficulty replicating preclinical anti-tumor efficacy reported in the literature Differences in experimental models (e.g., cell line vs. patient-derived xenografts), or variations in the expression levels of PDE3A and SLFN12.Ensure the use of biomarker-positive models with confirmed high co-expression of PDE3A and SLFN12. Preclinical studies demonstrating efficacy utilized melanoma, glioblastoma, sarcoma, and ovarian cancer xenograft models with positive biomarker status.

Data Presentation

Table 1: Summary of this compound In Vitro Potency

ParameterValueReference
Complex Induction EC50 7 nM
Cytotoxic IC50 (most sensitive cell lines) 1 nM
PDE3A Inhibitory IC50 87 nM
PDE3B Inhibitory IC50 50 nM

Table 2: Clinical Trial (NCT04809805) Dosing and Toxicity Summary

Dosing ScheduleDetailsKey OutcomeReference
Schedule 1 (Standard) Escalating doses starting at 5 mg once daily in 28-day cycles.Dose escalation was limited by severe thrombocytopenia.
Schedule 2 (Alternative) Loading dose followed by a once-daily maintenance dose.Did not ameliorate thrombocytopenia; highest doses were intolerable.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines with known PDE3A and SLFN12 expression levels in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat cells with varying concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line or patient-derived xenograft (PDX) implantation.

  • Tumor Implantation: Subcutaneously implant biomarker-positive (PDE3A and SLFN12 co-expressing) cancer cells or PDX fragments.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer this compound orally at the desired dose and schedule (e.g., 5 mg/kg, twice daily). The control group should receive the vehicle.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight regularly. Monitor for signs of toxicity. Perform complete blood counts to assess for thrombocytopenia.

  • Endpoint: Euthanize animals when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Visualizations

BAY2666605_Mechanism_of_Action cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-SLFN12-BAY2666605 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex tRNA tRNA-Leu-TAA Complex->tRNA Activates RNase Activity Cleaved_tRNA Cleaved tRNA tRNA->Cleaved_tRNA Cleavage Protein_Synthesis Protein Synthesis Cleaved_tRNA->Protein_Synthesis Inhibits Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of this compound.

BAY2666605_Toxicity_Pathway cluster_blood Hematopoietic System BAY2666605 This compound (Systemic Exposure) Megakaryocyte Megakaryocyte (High PDE3A) BAY2666605->Megakaryocyte Inhibits Maturation Platelets Platelets Megakaryocyte->Platelets Produces Thrombocytopenia Thrombocytopenia (Low Platelet Count) Platelets->Thrombocytopenia Leads to

Caption: On-target toxicity pathway of this compound.

Dosing_Schedule_Logic Start Start Phase I Trial Schedule1 Schedule 1: Once-Daily Dosing Start->Schedule1 Toxicity_Check1 Severe Thrombocytopenia Observed? Schedule1->Toxicity_Check1 Long_HL Long Half-Life (>360h) & Accumulation Toxicity_Check1->Long_HL Yes MTD_Not_Reached MTD Not Established Toxicity_Check1->MTD_Not_Reached Yes Schedule2 Implement Schedule 2: Loading Dose + Maintenance Dose Long_HL->Schedule2 Toxicity_Check2 Thrombocytopenia Ameliorated? Schedule2->Toxicity_Check2 Toxicity_Check2->MTD_Not_Reached No Terminate Terminate Trial MTD_Not_Reached->Terminate

Caption: Dosing schedule evaluation workflow.

References

Cell line contamination issues in BAY 2666605 sensitivity screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during BAY 2666605 sensitivity screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective and potent molecular glue that induces a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4][5] This induced complex formation enhances the RNase activity of SLFN12, leading to cytotoxicity in cancer cells that co-express high levels of both PDE3A and SLFN12. The mechanism of cell killing is independent of PDE3A enzymatic inhibition.

Q2: Which cell lines are known to be sensitive or insensitive to this compound?

A2: Initial screenings for the precursor to this compound, DNMDP, utilized HeLa and SK-MEL-3 cells as sensitive lines and A549 cells as an insensitive counterscreen. Sensitivity to this compound is correlated with high expression of PDE3A and co-expression of SLFN12. Cell lines with these characteristics, often found in melanoma, sarcoma, and ovarian cancer, are more likely to be sensitive.

Q3: Why is cell line authentication crucial for this compound sensitivity screening?

Q4: What are the common types of cell line contamination?

A4: The most common types of cell line contamination are:

  • Cross-contamination with other cell lines: This is a significant issue, with aggressive cell lines like HeLa being a frequent contaminant.

  • Microbial contamination: This includes bacteria, fungi (yeast and mold), and mycoplasma. Mycoplasma is particularly problematic as it can be difficult to detect.

  • Viral contamination: Viruses can also contaminate cell cultures and may pose a health hazard.

Q5: How often should I authenticate my cell lines?

A5: It is best practice to authenticate cell lines at the beginning of a new series of experiments, when creating a new cell bank, and before publishing any data. Regular testing, for instance, every three to four months for continuous cultures, is also recommended.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in this compound sensitivity assays.

  • Possible Cause: Cell line misidentification or cross-contamination. The cell line you are using may not be what you think it is, or it may be contaminated with another cell line that has a different sensitivity profile to this compound.

  • Troubleshooting Steps:

    • Immediate Action: Quarantine the cell line stock to prevent further contamination.

    • Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your human cell line. Compare the resulting STR profile with a reference database (e.g., ATCC, Cellosaurus). For non-human cell lines, methods like CO1 DNA barcoding can be used.

    • Mycoplasma Testing: Test your cell culture for mycoplasma contamination, as this can alter cellular responses. PCR-based methods are highly sensitive for this purpose.

    • Review Culture Practices: Ensure strict aseptic techniques are being followed in the laboratory to prevent cross-contamination between cell lines. This includes working with only one cell line at a time in the biosafety cabinet and using dedicated media and reagents.

Issue 2: Visible changes in cell culture, such as turbidity or pH shift.

  • Possible Cause: Bacterial or fungal contamination.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the culture under a microscope. Bacteria will appear as small, motile particles, while fungi may present as filaments or budding yeast-like structures.

    • Discard Contaminated Cultures: The most reliable solution is to discard the contaminated cultures and start a new culture from a frozen, authenticated stock.

    • Decontaminate Equipment: Thoroughly decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.

    • Review Aseptic Technique: Reinforce proper aseptic technique with all laboratory personnel.

Quantitative Data Summary

The following table summarizes the estimated rates of cell line contamination, a critical factor to consider in any cell-based research.

MetricEstimated ValueSource
Estimated Percentage of Misidentified or Contaminated Cell Lines 15-36%
Number of Known Misidentified Cell Lines (ICLAC Register) Over 475

Experimental Protocols

Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication

STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences at specific loci in the genome.

Methodology:

  • DNA Extraction: Isolate genomic DNA from a high-density cell culture pellet using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the STR loci using a multiplex PCR kit containing fluorescently labeled primers for the standard STR markers (e.g., TH01, TPOX, vWA, etc.). The 2022 ANSI-ATCC standard recommends using a minimum of thirteen STR loci for identification.

  • Fragment Analysis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Determine the allele sizes for each STR locus using specialized software. The resulting set of alleles constitutes the STR profile of the cell line.

  • Database Comparison: Compare the generated STR profile to the reference STR profiles of known cell lines in public databases like the ATCC STR database or Cellosaurus to confirm the identity of your cell line. An 80% or higher match is generally required to confirm a cell line's identity.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent this compound Screening Results A Inconsistent/Unexpected Screening Results B Quarantine Cell Line Stock A->B E Review Aseptic Technique and Lab Practices A->E C Perform Cell Line Authentication (STR Profiling) B->C D Test for Mycoplasma Contamination (PCR) B->D F Profile Matches Reference? C->F G Mycoplasma Detected? D->G H Discard Contaminated Stock. Obtain New Authenticated Vial. F->H No J Proceed with Authenticated, Clean Cell Line F->J Yes I Treat or Discard Culture. Review Contamination Prevention. G->I Yes G->J No K Re-evaluate Experimental Parameters J->K

Caption: Troubleshooting workflow for cell line contamination in this compound screening.

G cluster_1 This compound Signaling Pathway BAY This compound Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex BAY->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex RNase Activated SLFN12 RNase Activity Complex->RNase Apoptosis Cell Death (Apoptosis) RNase->Apoptosis

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Navigating Challenges in Establishing BAY 2666605-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the establishment of stable BAY 2666605-resistant cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this influence the development of resistance?

A1: this compound is an orally bioavailable "molecular glue" that induces the formation of a cytotoxic complex between two proteins: Schlafen family member 12 (SLFN12) and phosphodiesterase 3A (PDE3A).[1][2][3] This complex formation is independent of PDE3A's enzymatic activity and instead stimulates the RNase activity of SLFN12.[2][4] The activated SLFN12 cleaves a specific tRNA, leading to ribosomal pausing, inhibition of protein synthesis, and ultimately, cancer cell death.

The unique "gain-of-function" mechanism suggests that resistance is unlikely to arise from common mechanisms like target enzyme mutations. Instead, potential resistance mechanisms may include:

  • Downregulation or loss of expression of PDE3A or SLFN12.

  • Mutations in PDE3A or SLFN12 that prevent the formation of the ternary complex with this compound.

  • Epigenetic silencing of the PDE3A or SLFN12 genes.

  • Activation of downstream survival pathways that bypass the effects of protein synthesis inhibition.

Q2: Our parental cell line is sensitive to this compound, but we are struggling to generate a resistant line. What are the most common reasons for this failure?

A2: Establishing stable resistance to a novel agent like this compound can be challenging. Common reasons for failure include:

  • Inappropriate Starting Concentration: Using a concentration that is too high can lead to complete cell death, leaving no surviving clones to develop resistance. Conversely, a concentration that is too low may not provide sufficient selective pressure.

  • Aggressive Dose Escalation: Increasing the drug concentration too quickly can overwhelm the adaptive capacity of the cells.

  • Instability of the Resistant Phenotype: Resistance may be transient or reversible, especially in the early stages of selection.

  • Slow Emergence of Resistance: The time required to develop stable resistance can be lengthy, often taking several months (3-18 months is a general timeframe for other drugs).

  • Heterogeneity of the Parental Cell Line: The parental cell line may contain a very small subpopulation of cells with the potential to develop resistance.

Q3: How do we confirm that our generated cell line is genuinely resistant to this compound?

A3: Confirmation of resistance should be multi-faceted:

  • Determine the IC50 Value: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to calculate the half-maximal inhibitory concentration (IC50) of this compound in both the parental and the putative resistant cell line. A significant increase in the IC50 value (typically a 3- to 10-fold increase or more) is a primary indicator of resistance.

  • Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. Stable resistance should be maintained even after a period of drug withdrawal.

  • Mechanism Verification: Investigate the potential mechanisms of resistance. For example, use Western blotting or qPCR to assess the expression levels of PDE3A and SLFN12 in the resistant line compared to the parental line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death with no recovery after initial drug exposure. The starting concentration of this compound is too high.Determine the IC50 of the parental cell line and begin the selection process with a concentration at or slightly below the IC50.
Cells initially survive but fail to proliferate and eventually die off. The dose escalation is too rapid.Employ a more gradual dose escalation strategy. Allow the cells to fully recover and resume a normal growth rate before increasing the drug concentration. Consider smaller incremental increases (e.g., 1.5-fold).
The IC50 of the selected cell line is only marginally higher than the parental line. Insufficient selection pressure or insufficient time for resistance to develop.Continue the selection process for a longer duration with gradually increasing concentrations of this compound.
The resistant phenotype is lost after culturing in drug-free medium. The resistance mechanism is transient or dependent on continuous drug exposure.Maintain the resistant cell line in a medium containing a maintenance dose of this compound. This is often necessary to preserve the resistant phenotype.
No change in PDE3A or SLFN12 expression in the resistant cell line. The mechanism of resistance may not involve the downregulation of the target proteins.Investigate alternative resistance mechanisms such as mutations in PDE3A or SLFN12 that prevent complex formation, or the activation of bypass signaling pathways. Consider whole-exome sequencing to identify potential mutations.

Quantitative Data Summary

The following table presents hypothetical data illustrating the shift in IC50 values that might be observed in a successfully established this compound-resistant cell line.

Cell LineTreatmentIC50 (nM)Resistance Index (RI)
Parental Melanoma Cell Line (e.g., A375)This compound101.0
This compound-Resistant A375 (A375-BR)This compound15015.0

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol outlines a general method for generating a drug-resistant cell line using continuous exposure to escalating concentrations of this compound.

  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cells in 96-well plates.

    • Treat with a series of dilutions of this compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CCK-8).

    • Calculate the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • Monitor the cells closely. Expect significant initial cell death.

    • Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.

  • Dose Escalation:

    • Once the cells are growing robustly at the initial concentration, increase the this compound concentration by approximately 1.5 to 2-fold.

    • Repeat the process of allowing the cells to recover and resume normal growth before the next dose escalation.

    • Continue this process for several months.

  • Establishment and Characterization of the Resistant Line:

    • After several months of continuous culture with increasing this compound concentrations, a resistant cell line will be established.

    • Determine the IC50 of the established resistant cell line and calculate the Resistance Index (RI) to quantify the level of resistance.

    • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Western Blot Analysis of PDE3A and SLFN12 Expression
  • Cell Lysis:

    • Grow parental and resistant cells to 80-90% confluency.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against PDE3A, SLFN12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of this compound

BAY2666605_Pathway cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 (Active RNase) Complex->Active_SLFN12 Conformational Change Cleaved_tRNA Cleaved tRNA Active_SLFN12->Cleaved_tRNA Cleavage tRNA tRNA-Leu-TAA tRNA->Active_SLFN12 Ribosome Ribosome Cleaved_tRNA->Ribosome Disruption Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth Apoptosis Apoptosis Protein_Synth->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Establishing Resistant Cell Lines

Resistance_Workflow Start Start with Parental Cell Line IC50 Determine IC50 of This compound Start->IC50 Initial_Culture Culture cells with This compound (at IC50) IC50->Initial_Culture Recovery Allow surviving cells to recover and proliferate Initial_Culture->Recovery Dose_Increase Increase this compound concentration (1.5-2x) Recovery->Dose_Increase Loop Repeat for several months Dose_Increase->Loop Resistant_Line Established Resistant Cell Line Dose_Increase->Resistant_Line After sufficient cycles Loop->Recovery Validation Validate Resistance: - IC50 Shift - Stability - Mechanism Resistant_Line->Validation End Resistant Model for Further Studies Validation->End

References

Navigating Unexpected In Vivo Effects of BAY 2666605: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the molecular glue, BAY 2666605. The following troubleshooting guides and frequently asked questions (FAQs) address the interpretation of unexpected in vivo effects, with a focus on the clinically observed thrombocytopenia.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a first-in-class oral agent known as a "molecular glue" or "velcrin".[1][2] Its primary mechanism is to induce the formation of a stable complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[2][3] This induced proximity activates the latent RNase activity of SLFN12, which then cleaves a specific transfer RNA, tRNA-Leu-TAA.[2] The consequence of this tRNA cleavage is ribosomal pausing and inhibition of global protein synthesis, ultimately leading to apoptosis (programmed cell death) in cancer cells that co-express high levels of both PDE3A and SLFN12. Notably, this cytotoxic effect is independent of the enzymatic inhibition of PDE3A.

Q2: What were the key unexpected off-target effects observed in vivo?

A2: The primary and dose-limiting toxicity observed in the first-in-human clinical trial (NCT04809805) was severe grade 3 to 4 thrombocytopenia (a significant decrease in platelet count). It is critical to clarify that this is technically an on-target toxicity , rather than a classic off-target effect. The adverse event arises from the same intended mechanism of action—the formation of the PDE3A-SLFN12 complex—but it occurs in a non-cancerous cell lineage, namely megakaryocytes (the precursors to platelets in the bone marrow).

Q3: Why was this severe thrombocytopenia unexpected based on preclinical studies?

A3: Preclinical in vivo studies, including various xenograft and patient-derived xenograft (PDX) models in mice, demonstrated significant anti-tumor efficacy without reporting this dose-limiting thrombocytopenia. This compound was shown to be effective in melanoma, glioblastoma, sarcoma, and ovarian cancer models. The discrepancy likely arises from differences in the biology of megakaryocytes and platelets between preclinical models (e.g., mice) and humans, as well as the high expression of the target protein PDE3A in human platelets and their precursors. This highlights a translational gap between the preclinical safety models and human subjects for this specific on-target toxicity.

Q4: How does high PDE3A expression in platelets lead to this on-target toxicity?

A4: The high expression of PDE3A in human platelets and megakaryocytes makes them highly susceptible to the action of this compound. The drug induces the PDE3A-SLFN12 complex in these cells, leading to the same cytotoxic cascade intended for cancer cells. Ex vivo studies confirmed that this compound has a dose-dependent inhibitory effect on the maturation of megakaryocytes, thus preventing the production of new platelets and causing the observed thrombocytopenia.

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound.

Issue 1: Significant drop in platelet counts in an in vivo animal model.

  • Possible Cause: The animal model being used may have a similar PDE3A expression profile in its megakaryocytes and platelets as humans, making it susceptible to on-target thrombocytopenia.

  • Troubleshooting Steps:

    • Quantify Target Expression: Perform quantitative PCR (qPCR) or western blotting to compare the expression levels of PDE3A and SLFN12 in the tumor tissue versus bone marrow (specifically, megakaryocyte progenitor cells) of your model organism.

    • Hematological Monitoring: Institute frequent and rigorous monitoring of complete blood counts (CBCs), with a particular focus on platelet levels, throughout the study duration.

    • Dose De-escalation: If thrombocytopenia is observed, consider a dose-reduction or alternative dosing schedule study to determine if a therapeutic window can be established where anti-tumor efficacy is maintained without severe hematological toxicity. The clinical trial noted a very long half-life (>360 hours), which contributed to drug accumulation and toxicity.

Issue 2: Lack of anti-tumor efficacy in a xenograft model expected to be sensitive.

  • Possible Cause: The cancer cell line or PDX model may not have sufficient co-expression of both PDE3A and SLFN12, which is a prerequisite for this compound activity.

  • Troubleshooting Steps:

    • Verify Biomarker Expression: Before in vivo implantation, confirm high expression levels of both PDE3A and SLFN12 in your cancer cells using reliable methods like RNA-Seq, qPCR, or validated antibodies for western blotting or immunohistochemistry (IHC).

    • Assess Drug Exposure: Conduct pharmacokinetic (PK) analysis to ensure that the drug is reaching the tumor tissue at concentrations sufficient to induce the target effect. This compound has been noted to have excellent brain penetration, making it suitable for brain tumor models.

    • In Vitro Sensitivity Check: Re-confirm the nanomolar IC50 of your cell line in vitro to ensure the cells have not developed resistance or were incorrectly characterized.

Data Presentation

Table 1: Summary of this compound In Vivo Findings

ParameterPreclinical Models (Mouse Xenografts)First-in-Human Trial (NCT04809805)
Efficacy Significant tumor regression observed in melanoma, GBM, sarcoma, ovarian cancer models.No objective responses observed.
Key Adverse Event Not reported as a dose-limiting toxicity.Grade 3-4 Thrombocytopenia.
Reason for Discrepancy Translational differences in platelet biology; lower PDE3A expression in mouse megakaryocytes.High PDE3A expression in human megakaryocytes and platelets.
Pharmacokinetics Low blood clearance in rat and mouse.Long half-life (>360 hours) leading to drug accumulation.
Outcome Advanced to clinical trials based on strong efficacy and perceived safety.Trial terminated due to lack of a therapeutic window.

Experimental Protocols

Protocol 1: Assessment of Megakaryocyte Toxicity Ex Vivo

This protocol is adapted from methods used to investigate the thrombocytopenia observed clinically.

  • Cell Source: Obtain human bone marrow-derived CD34+ hematopoietic stem cells.

  • Culture Conditions: Culture the CD34+ cells in a liquid medium supplemented with recombinant human stem cell factor (50 ng/mL) and recombinant human thrombopoietin (50 ng/mL) to induce differentiation towards the megakaryocyte lineage.

  • Drug Treatment: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) to the culture medium at the start of the differentiation process. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 14 days to allow for megakaryocyte maturation.

  • Analysis:

    • Colony-Forming Unit Assay: In a parallel semi-solid collagen-based assay, measure and count the colony-forming units (CFU-Mk) of megakaryocyte progenitors via immunocytochemical staining for the marker CD41.

    • Flow Cytometry: In the liquid culture, use flow cytometry to quantify the population of mature megakaryocytes, typically identified by surface markers such as CD41 and CD42b.

  • Endpoint: Determine the dose-dependent inhibitory effect of this compound on megakaryocyte maturation and proliferation.

Visualizations

BAY2666605_MoA cluster_cancer_cell Cancer Cell (High PDE3A & SLFN12) BAY This compound Complex_cancer PDE3A-SLFN12-BAY Ternary Complex BAY->Complex_cancer induces PDE3A_cancer PDE3A PDE3A_cancer->Complex_cancer SLFN12_cancer SLFN12 (Inactive RNase) SLFN12_cancer->Complex_cancer tRNA tRNA-Leu-TAA Complex_cancer->tRNA activates SLFN12 RNase to cleave Ribosome Ribosome Pausing & Protein Synthesis Inhibition tRNA->Ribosome leads to Apoptosis Apoptosis Ribosome->Apoptosis results in

Caption: Intended on-target mechanism of this compound in cancer cells.

OnTarget_Toxicity cluster_megakaryocyte Megakaryocyte (High PDE3A) BAY_mega This compound Complex_mega PDE3A-SLFN12-BAY Ternary Complex BAY_mega->Complex_mega induces PDE3A_mega PDE3A PDE3A_mega->Complex_mega SLFN12_mega SLFN12 SLFN12_mega->Complex_mega Toxicity Inhibition of Megakaryocyte Maturation Complex_mega->Toxicity causes Thrombocytopenia Thrombocytopenia (Low Platelets) Toxicity->Thrombocytopenia results in

Caption: On-target toxicity pathway of this compound in megakaryocytes.

Experimental_Workflow start Unexpected In Vivo Toxicity (e.g., Thrombocytopenia) q1 Is the toxicity plausible for the on-target mechanism? start->q1 check_expression Step 1: Quantify On-Target (PDE3A/SLFN12) Expression in Tumor vs. Affected Tissue (e.g., Bone Marrow) q1->check_expression Yes off_target_screen Investigate Off-Target Effects (e.g., Kinome Scan, Proteomics) q1->off_target_screen No ex_vivo Step 2: Conduct Ex Vivo Toxicity Assay on Affected Cell Type check_expression->ex_vivo dose_response Step 3: In Vivo Dose-Response & PK/PD Modeling ex_vivo->dose_response conclusion Conclusion: On-Target Toxicity in Non-Tumor Tissue dose_response->conclusion

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

References

Technical Support Center: Improving the Therapeutic Window of PDE3A-SLFN12 Complex Inducers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PDE3A-SLFN12 complex inducers, also known as velcrins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PDE3A-SLFN12 complex inducers?

A1: PDE3A-SLFN12 complex inducers are small molecules that act as "molecular glues" to promote the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced complex formation is not dependent on the inhibition of PDE3A's enzymatic activity.[4][5] The formation of the PDE3A-SLFN12 complex stabilizes SLFN12 and activates its latent RNase activity. Activated SLFN12 then selectively cleaves tRNA-Leu(TAA), leading to ribosome pausing, inhibition of global protein synthesis, and ultimately, cancer cell apoptosis.

Q2: Why is achieving a favorable therapeutic window for these inducers challenging?

A2: The primary challenge is on-target toxicity, most notably thrombocytopenia (low platelet count). This occurs because platelets and their megakaryocyte precursors express high levels of PDE3A. Therefore, at therapeutic concentrations intended to target cancer cells, the inducer also promotes the PDE3A-SLFN12 complex in megakaryocytes, impairing platelet maturation. This on-target toxicity has been a significant hurdle in clinical trials, as seen with the first-in-class inducer BAY 2666605, where thrombocytopenia prevented dose escalation to therapeutically effective levels in solid tumors.

Q3: What are the key biomarkers for sensitivity to PDE3A-SLFN12 inducers?

A3: The primary biomarkers for sensitivity are the expression levels of both PDE3A and SLFN12. Cancer cell lines and patient-derived xenograft models with high co-expression of both proteins are generally more sensitive to the cytotoxic effects of these inducers. While both are necessary, some studies suggest that the expression level of PDE3A may be the main determinant of the degree of response.

Q4: Do all PDE3 inhibitors induce the PDE3A-SLFN12 complex?

A4: No, not all PDE3 inhibitors induce complex formation. While inducers like DNMDP and anagrelide do inhibit PDE3A's phosphodiesterase activity, other potent PDE3 inhibitors, such as trequinsin and cilostazol, do not induce the complex and can actually rescue cancer cells from the cytotoxic effects of the inducers. This highlights that the anti-cancer effect is a neomorphic function induced by the specific conformational change imparted by the "molecular glue" activity, rather than just PDE3 inhibition.

Q5: Are there strategies to overcome the thrombocytopenia associated with these inducers?

A5: Research is ongoing to find ways to widen the therapeutic window. One approach is the structure-based design of new inducers that might have a preferential affinity for cancer cell-specific conformations of PDE3A or that are less active in megakaryocytes. Another potential strategy could involve combination therapies, where a lower, less toxic dose of a PDE3A-SLFN12 inducer is used alongside another agent that sensitizes cancer cells to its effects.

Troubleshooting Guides

Issue 1: No or Weak Co-Immunoprecipitation (Co-IP) of PDE3A-SLFN12 Complex

Q: I treated my cells with a known PDE3A-SLFN12 inducer, but I am not detecting the complex in my Co-IP experiment. What could be the problem?

A: Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

  • Verify Protein Expression:

    • Problem: The cell line may not express sufficient endogenous levels of PDE3A and/or SLFN12.

    • Solution: Before performing Co-IP, confirm the expression of both proteins in your cell lysate via Western blot. Use a positive control cell line known to express both proteins, such as HeLa or SK-MEL-3. If expression is low, consider using a cell line with higher endogenous expression or transiently overexpressing tagged versions of the proteins.

  • Optimize Lysis Conditions:

    • Problem: The lysis buffer may be too stringent and could be disrupting the protein-protein interaction.

    • Solution: Avoid harsh detergents like SDS. A milder lysis buffer (e.g., containing 1% NP-40 or Triton X-100) is often preferable for Co-IP. Ensure that protease and phosphatase inhibitors are always included in your lysis buffer.

  • Check Antibody Efficacy:

    • Problem: The antibody used for immunoprecipitation (the "bait" antibody) may not be efficient at capturing the target protein in its native conformation.

    • Solution: Validate your IP antibody by performing a standard IP followed by Western blot to ensure it can effectively pull down the target protein. Use a high-quality, IP-grade antibody.

  • Inducer Treatment Time and Concentration:

    • Problem: The incubation time or concentration of the inducer may be suboptimal.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for complex formation. Complex formation can often be detected within 8-16 hours of treatment.

  • Washing Steps:

    • Problem: Excessive or overly stringent washing steps can disrupt the complex. Conversely, insufficient washing can lead to high background.

    • Solution: Optimize your wash buffer. You may need to decrease the detergent concentration or the number of washes. Start with 3-4 washes with a buffer similar to your lysis buffer but with a lower detergent concentration.

Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays

Q: I am seeing high variability in my cell viability assay results, or my negative control (a non-inducing PDE3 inhibitor) is showing toxicity. What should I do?

A: These issues can often be traced back to assay conditions or compound handling.

  • Compound Solubility and Precipitation:

    • Problem: At higher concentrations, the compound may be precipitating out of the media, which can interfere with the assay readings (e.g., by scattering light in absorbance-based assays or reacting with assay reagents).

    • Solution: Visually inspect the wells of your assay plate for any signs of precipitation. Determine the maximum soluble concentration of your compound in the cell culture media and stay within this range. If high concentrations are necessary, consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Cell Seeding Density:

    • Problem: Inconsistent cell numbers across wells can lead to high variability. If cells are too dense, they may enter a non-proliferative state, affecting their response to the compound. If too sparse, the signal may be too low.

    • Solution: Ensure you have a single-cell suspension before plating and that cells are evenly distributed. Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay.

  • Assay Type and Interference:

    • Problem: The compound itself may directly interfere with the assay chemistry. For example, some compounds can reduce MTT or resazurin, leading to a false-positive signal for viability.

    • Solution: Run a control plate with the compound in cell-free media to see if it directly reacts with your assay reagent. If interference is observed, consider switching to an alternative viability assay that uses a different detection method, such as the CellTiter-Glo® assay, which measures ATP levels and is generally less prone to compound interference.

  • Vehicle Control Toxicity:

    • Problem: The solvent used to dissolve the compound (e.g., DMSO) may be toxic at the concentrations used.

    • Solution: Ensure the final concentration of the vehicle is consistent across all wells, including the "untreated" control, and is at a level that does not affect cell viability.

Issue 3: Difficulty Detecting PDE3A or SLFN12 by Western Blot

Q: I am having trouble detecting PDE3A or SLFN12 protein on my Western blots. The bands are weak or non-existent.

A: This is a common issue that can be addressed by optimizing several steps in the Western blot protocol.

  • Low Protein Abundance:

    • Problem: As mentioned, the endogenous expression of these proteins can be low in some cell lines.

    • Solution: Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg per lane). Use a positive control lysate from a known high-expressing cell line.

  • Antibody Performance:

    • Problem: The primary antibody may not be sensitive or specific enough.

    • Solution: Use a validated antibody at its optimal dilution. You may need to test antibodies from different vendors. Ensure the secondary antibody is appropriate for the primary antibody's host species and is not expired.

  • Protein Transfer:

    • Problem: Inefficient transfer of the protein from the gel to the membrane will result in a weak signal.

    • Solution: Optimize the transfer conditions (time, voltage, buffer composition) for the molecular weight of your target proteins (PDE3A is ~124 kDa, SLFN12 is ~63 kDa). After transfer, you can use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm that the transfer was successful and even across the gel.

  • Blocking and Washing:

    • Problem: Over-blocking can sometimes mask the epitope, while insufficient washing can lead to high background that obscures a weak signal.

    • Solution: Optimize blocking time (typically 1 hour at room temperature is sufficient) and the blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure washing steps are thorough.

Data Presentation

Table 1: In Vitro Activity of Select PDE3A-SLFN12 Complex Inducers

CompoundCell LineAssay TypeEC50 / IC50Reference
DNMDP HeLaViability~10 nM
SK-MEL-3Viability~5 nM
(R)-30/BRD9500 HeLaViability~2.4 nM
SK-MEL-3Viability~1.5 nM
Anagrelide HeLaViability~1 µM
This compound GB1 (Glioblastoma)Viability~1 nM
DBTRG-05MG (Glioblastoma)Viability~1 nM
OPB-171775 GIST-T1Viability~10 nM

Table 2: Biochemical Inhibition of PDE3 Isozymes by DNMDP Analogs

CompoundPDE3A IC50 (nM)PDE3B IC50 (nM)
DNMDP 1.81.1
(R)-30/BRD9500 0.20.1
Compound 9 2.11.4
Trequinsin 0.30.5
(Data adapted from Lewis et al., 2019)

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous PDE3A-SLFN12

This protocol is adapted from methodologies described in the literature for detecting inducer-dependent protein-protein interactions.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 80-90% confluency. Treat cells with the PDE3A-SLFN12 inducer (e.g., 10 µM DNMDP) or vehicle control (e.g., DMSO) for 8-16 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G magnetic beads to the clarified lysate.

    • Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate (20-30 µL) to serve as the "input" control.

    • To the remaining lysate, add 2-5 µg of a high-quality anti-PDE3A antibody.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30-50 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-4 times with 1 mL of ice-cold Co-IP Wash Buffer (similar to lysis buffer but can have a lower detergent concentration, e.g., 0.1-0.5% Triton X-100).

    • After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Load the supernatant (containing the immunoprecipitated proteins) and the "input" control onto an SDS-PAGE gel.

    • Perform Western blotting and probe the membrane with anti-SLFN12 and anti-PDE3A antibodies. A band for SLFN12 should appear in the IP lane from the inducer-treated sample but not (or very weakly) in the vehicle-treated sample.

Protocol 2: Cell Viability Measurement using CellTiter-Glo®

This protocol is based on the manufacturer's instructions and its application in relevant studies.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 500-2000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Compound Treatment: After allowing cells to adhere (typically 12-24 hours), treat them with a serial dilution of the test compound. Ensure the final vehicle concentration is constant across all wells. Incubate for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from medium-only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.

Visualizations

PDE3A_SLFN12_Signaling_Pathway cluster_cell Cancer Cell Inducer PDE3A-SLFN12 Complex Inducer (e.g., DNMDP) PDE3A PDE3A Inducer->PDE3A Binds to catalytic pocket Complex PDE3A-Inducer-SLFN12 Ternary Complex PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Recruited to PDE3A-Inducer ActiveSLFN12 Activated SLFN12 (Active RNase) Complex->ActiveSLFN12 Conformational change activates RNase domain tRNA_Leu tRNA-Leu(TAA) ActiveSLFN12->tRNA_Leu Cleaves Cleaved_tRNA Cleaved tRNA tRNA_Leu->Cleaved_tRNA Ribosome Ribosome Pausing Cleaved_tRNA->Ribosome Translation Global Protein Translation Inhibition Ribosome->Translation Apoptosis Apoptosis Translation->Apoptosis

Caption: Signaling pathway of PDE3A-SLFN12 complex inducer-mediated apoptosis.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment & Viability cluster_validation 3. Mechanism Validation SelectCells Select Cell Line (High PDE3A/SLFN12 Expression) ConfirmExpression Confirm Protein Expression (Western Blot) SelectCells->ConfirmExpression DoseResponse Dose-Response Treatment (72h incubation) ConfirmExpression->DoseResponse ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) DoseResponse->ViabilityAssay CalcEC50 Calculate EC50 ViabilityAssay->CalcEC50 CoIP Co-Immunoprecipitation (Inducer vs. Vehicle) CalcEC50->CoIP WB_CoIP Western Blot for PDE3A and SLFN12 CoIP->WB_CoIP

Caption: General experimental workflow for assessing compound activity.

Troubleshooting_Tree Start Problem: No PDE3A-SLFN12 Co-IP Signal CheckProteins Are PDE3A & SLFN12 expressed in input lysate (Western Blot)? Start->CheckProteins CheckIP_Ab Does the IP antibody pull down the bait protein? CheckProteins->CheckIP_Ab Yes No_Proteins Use a different cell line or overexpress target proteins. CheckProteins->No_Proteins No CheckLysis Is the lysis buffer mild? (e.g., no SDS) CheckIP_Ab->CheckLysis Yes Bad_IP_Ab Validate or change the IP antibody. CheckIP_Ab->Bad_IP_Ab No CheckDoseTime Have inducer dose and time been optimized? CheckLysis->CheckDoseTime Yes HarshLysis Switch to a milder lysis buffer (e.g., NP-40 based). CheckLysis->HarshLysis No Success Successful Co-IP CheckDoseTime->Success Yes BadDoseTime Perform dose-response and time-course experiments. CheckDoseTime->BadDoseTime No

Caption: Troubleshooting decision tree for failed Co-IP experiments.

References

Strategies to bypass BAY 2666605-induced hematological toxicities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BAY 2666605. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate experiments involving this novel PDE3A-SLFN12 molecular glue. Our goal is to equip you with the knowledge to anticipate, monitor, and strategically approach the challenges associated with this compound, particularly its on-target hematological toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable small molecule, also known as a "molecular glue" or "velcrin".[1] It functions by inducing the formation of a stable ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity is critical, as the binding to PDE3A allosterically activates the latent RNase activity of SLFN12. The activated SLFN12 then cleaves a specific tRNA, tRNA-Leu-TAA, which leads to ribosomal pausing, inhibition of global protein synthesis, and ultimately, apoptosis in cancer cells that co-express both PDE3A and SLFN12. It is important to note that the cytotoxic effect is independent of the enzymatic inhibition of PDE3A.

Q2: What are the primary hematological toxicities observed with this compound?

A2: The most significant and dose-limiting hematological toxicity associated with this compound is thrombocytopenia (a low platelet count). In the first-in-human clinical trial (NCT04809805), grade 3 to 4 thrombocytopenia was the most common adverse event, occurring in three of the five patients treated. This on-target toxicity ultimately led to the termination of the trial as it precluded achieving a therapeutic window.

Q3: Why does this compound cause thrombocytopenia?

A3: Thrombocytopenia is an on-target effect of this compound. The target protein, PDE3A, is highly expressed in platelets and their precursor cells, megakaryocytes. By inducing the PDE3A-SLFN12 complex in these cells, this compound is believed to inhibit megakaryocyte maturation and, consequently, platelet production. This leads to a decrease in circulating platelets.

Q4: Can the hematological toxicity of this compound be bypassed with supportive care or dose adjustments?

A4: Based on the findings from the first-in-human clinical trial, it is unlikely that standard supportive care or dose adjustments can create a sufficient therapeutic window. The on-target nature of the thrombocytopenia means that the dose required for anti-tumor efficacy is likely to also impact platelet production. The clinical trial investigators concluded that alternative dosing schedules were not predicted to ameliorate this mechanism-based toxicity. The development of a new, cancer cell-specific, and PDE3A-independent method for activating SLFN12 RNase may be necessary to overcome this limitation.

Q5: Are there any known biomarkers to predict sensitivity to this compound?

A5: Yes, the primary biomarkers for sensitivity to this compound are the co-expression of both PDE3A and SLFN12 in cancer cells. Preclinical studies have shown that tumor models with high expression of both proteins, particularly melanoma, are sensitive to the cytotoxic effects of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly severe or rapid onset of thrombocytopenia in in vivo models.

Possible Cause: High on-target activity in hematopoietic cells. The dosing regimen may be too high or frequent for the specific animal model.

Troubleshooting Steps:

  • Dose Titration:

    • Recommendation: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific model.

    • Protocol: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts. Monitor platelet counts closely (e.g., every 3-4 days) to establish a dose-toxicity relationship.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Recommendation: Correlate plasma concentrations of this compound with platelet counts and anti-tumor activity.

    • Protocol: Collect blood samples at various time points after dosing to determine drug exposure. Simultaneously, monitor platelet counts and tumor volume. This can help determine if a therapeutic window exists in your preclinical model.

  • Alternative Dosing Schedules:

    • Recommendation: While not predicted to be successful in the clinical setting, exploring intermittent dosing schedules in preclinical models may provide insights.

    • Protocol: Test schedules such as dosing every other day, or for a set number of days followed by a drug-free period, to see if it allows for platelet count recovery while maintaining some level of anti-tumor activity.

Issue 2: Difficulty in assessing the direct impact of this compound on megakaryopoiesis in vitro.

Possible Cause: Suboptimal culture conditions or inappropriate assays for measuring megakaryocyte differentiation and proplatelet formation.

Troubleshooting Steps:

  • Utilize Validated In Vitro Megakaryopoiesis Assays:

    • Recommendation: Employ established protocols for differentiating CD34+ hematopoietic stem and progenitor cells (HSPCs) into mature megakaryocytes.

    • Detailed Protocol: See "Experimental Protocol: In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay" below.

  • Multi-parametric Assessment:

    • Recommendation: Evaluate multiple endpoints of megakaryocyte health and function.

    • Protocol:

      • Cell Viability: Use assays like CellTiter-Glo® to assess overall cytotoxicity.

      • Megakaryocyte Progenitor Colony Formation: Use a semi-solid, collagen-based colony-forming unit (CFU-Mk) assay to quantify the impact on progenitor cells.

      • Maturation Markers: Use flow cytometry to analyze the expression of megakaryocyte-specific surface markers (e.g., CD41, CD42b) and assess ploidy changes over the differentiation period.

      • Proplatelet Formation: Culture mature megakaryocytes on fibrinogen-coated surfaces and quantify the formation of proplatelet extensions using microscopy.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell Line/SystemValueReference
Complex Inducer EC50 Biochemical Assay7 nM
Cytotoxicity IC50 Sensitive Cancer Cell LinesAs low as 1 nM
PDE3A Inhibition IC50 Enzymatic Assay87 nM
PDE3B Inhibition IC50 Enzymatic Assay50 nM

Table 2: Key Findings from the First-in-Human Clinical Trial (NCT04809805)

ParameterFindingReference
Most Common Adverse Event Grade 3-4 Thrombocytopenia (in 3 of 5 patients)
Dose-Limiting Toxicity Thrombocytopenia
Pharmacokinetic Half-Life >360 hours
Objective Responses None observed
Trial Outcome Terminated due to on-target toxicity precluding a therapeutic window

Experimental Protocols

Experimental Protocol: In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay

This protocol is adapted from methodologies used to assess the effects of compounds on megakaryopoiesis.

Objective: To assess the impact of this compound on the differentiation of human CD34+ cells into mature, proplatelet-forming megakaryocytes.

Materials:

  • Human CD34+ hematopoietic stem and progenitor cells (HSPCs)

  • Serum-free expansion medium (e.g., StemSpan™ SFEM)

  • Recombinant human thrombopoietin (TPO)

  • Recombinant human stem cell factor (SCF)

  • Fibrinogen

  • Bovine Serum Albumin (BSA)

  • Antibodies for flow cytometry (e.g., anti-CD41-PE, anti-CD42b-FITC)

  • DNA stain for ploidy analysis (e.g., DAPI)

  • This compound (and vehicle control, e.g., DMSO)

Methodology:

Part 1: Megakaryocyte Differentiation (Liquid Culture)

  • Thaw cryopreserved human CD34+ HSPCs according to the supplier's instructions.

  • Culture the cells in serum-free expansion medium supplemented with SCF (e.g., 50 ng/mL) and TPO (e.g., 50 ng/mL).

  • On day 0, seed the cells at an appropriate density (e.g., 1 x 10^5 cells/mL).

  • Add this compound at a range of concentrations (and a vehicle control) to the cultures.

  • Incubate for 12-14 days at 37°C and 5% CO2.

  • At various time points (e.g., Day 7, Day 10, Day 14), harvest a subset of cells for analysis.

  • Analysis:

    • Flow Cytometry: Stain cells with antibodies against CD41 and CD42b to quantify the percentage of mature megakaryocytes.

    • Ploidy Analysis: Fix and permeabilize cells, then stain with a DNA dye like DAPI. Analyze DNA content by flow cytometry to assess megakaryocyte polyploidization.

Part 2: Proplatelet Formation Assay

  • On day 12-14 of differentiation, harvest the mature megakaryocytes.

  • Coat tissue culture plates or glass coverslips with fibrinogen (e.g., 100 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour at 37°C.

  • Plate the mature megakaryocytes onto the fibrinogen-coated surface in the presence of fresh media containing the respective concentrations of this compound.

  • Incubate for 4-18 hours at 37°C to allow for proplatelet formation.

  • Analysis:

    • Microscopy: Using phase-contrast or fluorescence microscopy (if cells are labeled), visualize and quantify the percentage of megakaryocytes extending proplatelets.

    • Image Analysis Software: Utilize software like ImageJ or CellProfiler to perform unbiased quantification of proplatelet-forming cells and analyze morphological characteristics.

Visualizations

BAY2666605_Mechanism_of_Action cluster_cancer_cell Cancer Cell (PDE3A+/SLFN12+) BAY2666605 This compound Ternary_Complex PDE3A-BAY2666605-SLFN12 Ternary Complex BAY2666605->Ternary_Complex Induces Formation PDE3A PDE3A PDE3A->Ternary_Complex SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Ternary_Complex SLFN12_active SLFN12 (Active RNase) Ternary_Complex->SLFN12_active Allosterically Activates Cleaved_tRNA Cleaved tRNA SLFN12_active->Cleaved_tRNA Cleaves tRNA_Leu tRNA-Leu-TAA tRNA_Leu->SLFN12_active Ribosome Ribosome Stalling & Protein Synthesis Inhibition Cleaved_tRNA->Ribosome Apoptosis Apoptosis Ribosome->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

BAY2666605_Toxicity_Pathway cluster_megakaryocyte Megakaryocyte (PDE3A+/SLFN12+) BAY2666605_tox This compound Ternary_Complex_mk PDE3A-BAY2666605-SLFN12 Ternary Complex BAY2666605_tox->Ternary_Complex_mk Induces Formation PDE3A_mk PDE3A PDE3A_mk->Ternary_Complex_mk SLFN12_inactive_mk SLFN12 (Inactive RNase) SLFN12_inactive_mk->Ternary_Complex_mk Cellular_Stress Inhibition of Megakaryocyte Maturation & Proplatelet Formation Ternary_Complex_mk->Cellular_Stress Leads to Thrombocytopenia Thrombocytopenia (Low Platelet Count) Cellular_Stress->Thrombocytopenia

Caption: On-target hematological toxicity pathway of this compound.

Troubleshooting_Workflow start Start: Severe Thrombocytopenia Observed in In Vivo Model q1 Is the dose and schedule optimized for this model? start->q1 dose_titration Perform Dose Titration Study to find MTD q1->dose_titration No q2 Is a therapeutic window achievable? q1->q2 Yes pk_pd Conduct PK/PD Analysis dose_titration->pk_pd alt_schedule Test Intermittent Dosing Schedules pk_pd->alt_schedule alt_schedule->q2 proceed Proceed with Optimized Regimen q2->proceed Yes reassess Re-evaluate Therapeutic Strategy: Consider alternative approaches to activate SLFN12 independent of PDE3A q2->reassess No

Caption: Troubleshooting workflow for in vivo thrombocytopenia.

References

Validation & Comparative

Advancing Cancer Therapeutics: A Comparative Analysis of Metabolic Stability in BAY 2666605 and BRD9500

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the metabolic enhancements of the novel PDE3A-SLFN12 molecular glue, BAY 2666605, over its predecessor, BRD9500, reveals significant improvements in drug-like properties, paving the way for clinical investigation.

Researchers and drug development professionals are witnessing a promising new approach in oncology with the advent of molecular glues that induce novel protein-protein interactions. A key example is the development of compounds that trigger the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This guide provides a comparative overview of two such molecules: BRD9500, an early tool compound, and this compound, a clinical candidate optimized for enhanced metabolic stability.

Both this compound and BRD9500 operate through a unique mechanism of action. They act as "molecular glues," inducing a neomorphic interaction between PDE3A and SLFN12.[1] This induced proximity is independent of PDE3A's enzymatic activity and instead activates the latent RNase function of SLFN12, leading to cancer cell death.[1] While BRD9500 demonstrated potent in vitro and in vivo activity, its development was hampered by a short half-life.[1] Consequently, a focused medicinal chemistry effort was undertaken to improve the pharmacokinetic properties, leading to the discovery of this compound, a compound with superior metabolic stability designed for clinical testing.[1]

Quantitative Comparison of Metabolic Properties

The primary goal in the evolution from BRD9500 to this compound was to enhance metabolic stability, a critical parameter for a viable clinical candidate. While direct head-to-head in vitro metabolic stability data for both compounds is not publicly available, the preclinical data for this compound and related analogs of BRD9500's precursor (DNMDP) clearly indicate a significant improvement.

ParameterThis compoundBRD9500DNMDP Analog (Compound 9)
In Vivo Blood Clearance (Rat) 0.25 L/(hkg)Data not availableData not available
In Vivo Blood Clearance (Mouse) 0.75 L/(hkg)Data not availableData not available
Microsomal Stability Optimized for high stabilityDescribed as having a short half-lifeImproved stability over DNMDP
Human Half-life (in vivo) >360 hoursData not availableData not available

Note: The DNMDP analog (compound 9 from Lewis et al., 2019) shares key structural modifications with BRD9500, such as the replacement of a diethylamino group with a morpholine, which was shown to improve microsomal stability over the initial lead compound, DNMDP.

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

The metabolic stability of a compound is commonly assessed in vitro using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450s. A typical experimental protocol is as follows:

  • Preparation of Reagents:

    • Test compounds (this compound, BRD9500) are dissolved in an organic solvent, such as DMSO, to create stock solutions.

    • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer. This system is crucial for the activity of CYP enzymes.

  • Incubation:

    • The test compound is added to the diluted liver microsomes at a final concentration typically around 1 µM.

    • The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is often included to assess for non-enzymatic degradation.

  • Sampling and Reaction Termination:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.

  • Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The concentration of the parent compound at each time point is determined.

  • Data Interpretation:

    • The percentage of the parent compound remaining is plotted against time.

    • From this data, key metabolic stability parameters are calculated, including:

      • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

      • Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of physiological factors.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and BRD9500 and the general workflow for assessing metabolic stability.

Signaling_Pathway Mechanism of Action of this compound and BRD9500 cluster_cell Cancer Cell BAY_2666605 This compound or BRD9500 Complex PDE3A-Compound-SLFN12 Ternary Complex BAY_2666605->Complex Induces Interaction PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 (RNase Activity) Complex->Active_SLFN12 Conformational Change Cell_Death Apoptosis / Cell Death Active_SLFN12->Cell_Death Leads to

Caption: Signaling pathway of this compound and BRD9500.

Metabolic_Stability_Workflow Experimental Workflow for In Vitro Metabolic Stability Assay Start Start: Compound Stock Solution Microsomes Add Human Liver Microsomes + Buffer (pH 7.4) Start->Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation Initiate Initiate Reaction: Add NADPH Regenerating System Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with Acetonitrile Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: General workflow for a microsomal stability assay.

References

Validating PDE3A and SLFN12 Co-Expression as Biomarkers for BAY 2666605 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the co-expression of Phosphodiesterase 3A (PDE3A) and Schlafen Family Member 12 (SLFN12) as predictive biomarkers for sensitivity to the investigational anti-cancer agent, BAY 2666605.

Introduction

This compound is a first-in-class small molecule that functions as a "molecular glue," inducing a cytotoxic protein-protein interaction between PDE3A and SLFN12.[1] This novel mechanism of action is independent of the canonical enzymatic activity of PDE3A.[2][3] The therapeutic potential of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making the validation of this co-expression a critical step in patient selection and clinical trial design.

Mechanism of Action: The PDE3A-SLFN12 Complex

This compound acts as a "velcrin," a class of molecules that physically bridge two proteins that do not normally interact. In cancer cells expressing both PDE3A and SLFN12, this compound binds to PDE3A and induces a conformational change that promotes the recruitment of SLFN12, forming a stable ternary complex. This induced proximity activates the latent RNase activity of SLFN12, leading to the degradation of specific tRNAs, subsequent inhibition of protein synthesis, and ultimately, apoptosis.

BAY_2666605_Mechanism_of_Action This compound Signaling Pathway cluster_cell Cancer Cell BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds Complex PDE3A-BAY 2666605- SLFN12 Complex PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex Recruited tRNA tRNA Complex->tRNA Activates RNase activity of SLFN12 to cleave Ribosome Ribosome tRNA->Ribosome Required for translation Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Preclinical Validation of PDE3A and SLFN12 as Biomarkers

Preclinical studies have demonstrated a strong correlation between the co-expression of PDE3A and SLFN12 and the cytotoxic activity of this compound across various cancer cell lines and patient-derived xenograft (PDX) models.

In Vitro Sensitivity Data

The sensitivity of cancer cell lines to this compound is directly linked to the expression levels of both PDE3A and SLFN12.

Cell LineCancer TypePDE3A ExpressionSLFN12 ExpressionThis compound IC50Reference
A375MelanomaHighHighNanomolar range
SK-MEL-5MelanomaHighHighNanomolar range
U-87 MGGlioblastomaHighHighNanomolar range
OVCAR-3Ovarian CancerHighHighNanomolar range
HT-29Colorectal CancerLowLowMicromolar range

Note: Specific IC50 values are often proprietary. The table indicates the general sensitivity range based on published preclinical data.

In Vivo Efficacy in PDX Models

This compound has shown significant anti-tumor efficacy in PDX models derived from tumors with high PDE3A and SLFN12 co-expression.

PDX ModelCancer TypePDE3A/SLFN12 StatusTreatment OutcomeReference
Melanoma PDXMelanomaCo-expression HighTumor regression
Sarcoma PDXSarcomaCo-expression HighTumor growth inhibition
Ovarian Cancer PDXOvarian CancerCo-expression HighTumor growth inhibition
Glioblastoma PDXGlioblastomaCo-expression HighIncreased survival

Clinical Validation and Challenges

A first-in-human Phase I clinical trial (NCT04809805) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12.

Clinical Trial Summary (NCT04809805)
ParameterDetailsReference
Status Terminated
Phase I
Indication Advanced solid tumors (including melanoma, sarcoma, ovarian cancer) with PDE3A/SLFN12 co-expression
Primary Outcome Safety and Tolerability
Key Findings The trial was terminated due to on-target toxicity, specifically grade 3-4 thrombocytopenia (low platelet count). This was attributed to high levels of PDE3A expression in platelets, leading to an unacceptable therapeutic window.
Efficacy No objective responses were observed in the small number of patients treated before trial termination.

The clinical trial outcome highlights a significant challenge for the therapeutic application of this compound and similar molecules: the on-target toxicity in non-malignant tissues with high expression of one of the target proteins.

Experimental Protocols for Biomarker Validation

Validating the co-expression of PDE3A and SLFN12 requires robust and reproducible experimental methodologies.

Gene Expression Analysis

Objective: To quantify the mRNA levels of PDE3A and SLFN12 in tumor samples.

Methodology: RNA-based NanoString nCounter Assay

  • RNA Extraction: Isolate total RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • Hybridization: Hybridize the extracted RNA with a custom gene expression codeset containing probes specific for PDE3A, SLFN12, and housekeeping genes.

  • Data Acquisition: Process the hybridized samples on the nCounter platform to count individual mRNA molecules.

  • Normalization: Normalize the raw counts using housekeeping genes to account for variations in RNA input.

  • Data Analysis: Determine the expression levels of PDE3A and SLFN12 relative to a reference standard. Establish expression cut-offs to classify tumors as positive or negative for co-expression.

Protein Co-expression and Interaction Analysis

Objective: To confirm the presence of both PDE3A and SLFN12 proteins and their interaction upon drug treatment.

Methodology: Co-Immunoprecipitation (Co-IP) followed by Western Blotting

  • Cell Lysis: Lyse cultured cancer cells (treated with this compound or vehicle control) in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for PDE3A, coupled to magnetic or agarose beads. This will "pull down" PDE3A and any interacting proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to detect their presence in the immunoprecipitated complex.

CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Lysate (with this compound) ip Immunoprecipitate with anti-PDE3A antibody start->ip wash Wash to remove non-specific binding ip->wash elute Elute bound proteins wash->elute wb Western Blot with anti-PDE3A and anti-SLFN12 antibodies elute->wb result Detection of both PDE3A and SLFN12 confirms interaction wb->result

Caption: Workflow for Co-Immunoprecipitation.
Cell Viability and Drug Sensitivity Assays

Objective: To determine the cytotoxic effect of this compound on cancer cells with varying levels of PDE3A and SLFN12 expression.

Methodology: Resazurin Reduction Assay (e.g., CellTiter-Blue®)

  • Cell Seeding: Plate cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Reagent Incubation: Add the resazurin-based reagent to each well. Viable, metabolically active cells will reduce resazurin to the fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control for each drug concentration. Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Comparison with Alternative Therapeutic Strategies

Given the challenges with this compound, it is important to consider alternative approaches for targeting cancers with PDE3A and SLFN12 co-expression.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
This compound (and other velcrins) Induces PDE3A-SLFN12 complex formation and SLFN12-mediated cytotoxicity.Novel mechanism of action, potential for high specificity in biomarker-positive tumors.On-target toxicity in tissues with high PDE3A expression (e.g., platelets), narrow therapeutic window.
Direct SLFN12 Activators Hypothetical agents that would directly activate the RNase function of SLFN12, bypassing the need for PDE3A.Could avoid the PDE3A-mediated on-target toxicity observed with this compound.No such agents are currently in clinical development; the feasibility of this approach is unknown.
Targeting Downstream Effectors Inhibiting proteins or pathways that are essential for the survival of PDE3A/SLFN12-expressing cancer cells.May offer alternative therapeutic avenues.The critical downstream dependencies of these tumors are not yet fully elucidated.
Combination Therapies Using PDE3A modulators in combination with other anti-cancer agents to enhance efficacy.Potential for synergistic effects and overcoming resistance.Increased risk of cumulative toxicities.

Conclusion

The co-expression of PDE3A and SLFN12 remains a compelling predictive biomarker for a novel class of anti-cancer agents. The preclinical data for this compound strongly support this concept. However, the clinical development of this compound was halted due to on-target toxicity, underscoring the critical need to consider the expression profile of the target proteins in both tumor and healthy tissues. Future efforts in this area may focus on developing next-generation molecular glues with a wider therapeutic window or exploring alternative strategies to exploit the SLFN12-mediated cell death pathway in biomarker-positive cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of these and other novel targeted therapies.

References

MCL-1 Downregulation: A Key Pharmacodynamic Biomarker for BAY 2666605 Response

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

BAY 2666605 is a first-in-class oral small molecule that acts as a "molecular glue," inducing the formation of a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This induced proximity activates the latent RNase activity of SLFN12, leading to the cleavage of a specific transfer RNA, tRNA-Leu-TAA. The subsequent inhibition of protein synthesis culminates in cancer cell apoptosis.[1][2][3] The efficacy of this compound is dependent on the co-expression of both PDE3A and SLFN12 in tumor cells, making their expression levels critical predictive biomarkers for patient selection.[2][3]

While predictive biomarkers guide patient selection, pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug in vivo, providing early evidence of target engagement and informing dose selection. For this compound, the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) has been identified in preclinical studies as a significant downstream event and a promising pharmacodynamic biomarker of the drug's activity.

This guide provides a comparative overview of MCL-1 downregulation as a pharmacodynamic biomarker for this compound, alongside other potential mechanism-based biomarkers.

Comparison of Pharmacodynamic Biomarkers for this compound

BiomarkerDescriptionProsCons
MCL-1 Downregulation Reduction in the protein levels of the anti-apoptotic factor MCL-1 in tumor tissue or surrogate tissues following treatment.Reflects a key downstream event leading to apoptosis. Well-established methods for measurement (e.g., Western Blot, IHC).Indirect measure of the primary drug effect. Quantitative correlation with clinical response to this compound is not yet fully established.
PDE3A-SLFN12 Complex Formation Direct measurement of the drug-induced protein complex in cells or tissues.Most direct measure of target engagement. Highly specific to the drug's mechanism of action.Technically challenging to quantify in a routine clinical setting. Lack of standardized assays for pharmacodynamic monitoring.
tRNA-Leu-TAA Cleavage Quantification of the specific tRNA cleavage product resulting from activated SLFN12.Direct measure of the enzymatic activity induced by the drug. Proximal to the cytotoxic effect.Novel biomarker requiring specialized and sensitive analytical methods. Not yet established as a routine pharmacodynamic assay.

MCL-1 Downregulation: The Leading Candidate

Preclinical in vitro and in vivo models of various cancers, including melanoma, sarcoma, and ovarian cancer, have demonstrated that treatment with this compound leads to the downregulation of MCL-1. This event is a critical step in tipping the cellular balance towards apoptosis, as MCL-1 is a key survival protein in many cancer types. The observation that this compound induces apoptosis in sensitive glioblastoma cell lines further supports the relevance of this pathway.

The planned evaluation of MCL-1 downregulation in the clinical setting for this compound underscores its importance as a pharmacodynamic biomarker.

Experimental Protocols

Measurement of MCL-1 Downregulation by Western Blot

This protocol outlines the key steps for assessing MCL-1 protein levels in tumor cell lysates.

1. Cell Lysis and Protein Extraction:

  • Treat cancer cells with this compound at various concentrations and time points.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for MCL-1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalize MCL-1 band intensity to a loading control protein (e.g., GAPDH or β-actin).

Visualizing the Pathway and Workflow

BAY2666605_Pathway cluster_drug_action Drug Action cluster_downstream_effects Downstream Effects BAY2666605 This compound PDE3A PDE3A SLFN12 SLFN12 Complex PDE3A-SLFN12-BAY2666605 Ternary Complex tRNA_cleavage tRNA-Leu-TAA Cleavage Protein_synthesis Inhibition of Protein Synthesis MCL1_down MCL-1 Downregulation Apoptosis Apoptosis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_treatment Cell Treatment with This compound lysis Cell Lysis & Protein Extraction cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-MCL-1) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection normalization Normalization to Loading Control detection->normalization quant_analysis Quantitative Analysis normalization->quant_analysis

Conclusion

MCL-1 downregulation stands out as a highly promising and practical pharmacodynamic biomarker for monitoring the biological activity of this compound. While more direct measures of the drug's mechanism, such as PDE3A-SLFN12 complex formation and tRNA-Leu-TAA cleavage, are of significant interest, the established and routine nature of Western blotting for protein quantification makes MCL-1 a more readily implementable biomarker in both preclinical and clinical research. Further quantitative data from clinical studies will be invaluable in solidifying the correlation between the extent of MCL-1 downregulation and the clinical response to this compound, ultimately aiding in the optimization of treatment strategies for patients.

References

A Head-to-Head Comparison of BAY 2666605 with Traditional PDE3 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Novel Anticancer Agent

BAY 2666605 represents a paradigm shift in the therapeutic application of molecules targeting the phosphodiesterase 3 (PDE3) family. Unlike traditional PDE3 inhibitors, which primarily function through the modulation of cyclic adenosine monophosphate (cAMP) signaling, this compound acts as a "molecular glue." Its potent anticancer activity stems from a novel mechanism: inducing the formation of a cytotoxic protein complex between PDE3A and Schlafen family member 12 (SLFN12). This guide provides a head-to-head comparison of this compound with conventional PDE3 inhibitors such as anagrelide, cilostazol, and milrinone, focusing on their effects in cancer cells, supported by available experimental data.

Differentiating Mechanisms of Action: A Tale of Two Therapeutic Strategies

The fundamental difference between this compound and traditional PDE3 inhibitors lies in their mode of action.

This compound (Velcrin): A Molecular Glue Approach

This compound, also known as a "velcrin," does not primarily rely on the enzymatic inhibition of PDE3A. Instead, it binds to PDE3A and induces a conformational change that promotes its interaction with SLFN12.[1][2] This newly formed PDE3A-SLFN12 complex activates the latent RNase function of SLFN12, leading to the degradation of specific tRNAs (tRNA-Leu-TAA).[2] The depletion of these tRNAs causes ribosomal stalling, inhibition of protein synthesis, and ultimately, cancer cell death.[2] This cytotoxic effect is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for treatment efficacy.[3]

Traditional PDE3 Inhibitors: The cAMP Pathway

Classical PDE3 inhibitors like cilostazol, milrinone, and anagrelide exert their effects by inhibiting the phosphodiesterase activity of PDE3. This leads to an accumulation of intracellular cAMP, which can have various downstream effects on cancer cells, including cell cycle arrest and apoptosis. However, the anticancer effects of these agents are generally less potent and their mechanism is distinct from the targeted cytotoxicity induced by this compound. Interestingly, some traditional PDE3 inhibitors, like anagrelide, have been shown to also induce the formation of the PDE3A-SLFN12 complex, albeit with much lower efficiency than this compound. Conversely, non-cytotoxic PDE3 inhibitors such as cilostazol can actually antagonize the cytotoxic effects of molecular glues by competing for binding to PDE3A.

Quantitative Comparison of In Vitro Cytotoxicity

Direct head-to-head studies comparing the cytotoxicity of this compound with a broad panel of traditional PDE3 inhibitors in the same PDE3A/SLFN12-positive cancer cell lines are limited. However, by compiling data from various sources, a comparative overview can be established.

Table 1: In Vitro Potency of this compound in PDE3A/SLFN12-Positive Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (nM)Reference
Sensitive Cell LinesVarious~1
H4Neuroglioma~6-550
DBTRG-05-MGGlioblastoma~6-550
M059JGlioblastoma~6-550
SW1783Glioblastoma~6-550
DKMGGlioblastoma~6-550
NP5Glioblastoma~6-550
SK-MEL-3Melanoma10
PFSK-1Brain Tumor10-100
HeLaCervical Cancer10

Table 2: In Vitro Potency of Traditional PDE3 Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineCancer TypeIC50/EC50PDE3A/SLFN12 StatusReference
AnagrelideHeLaCervical Cancer~4 nM (EC50)Positive
AnagrelideVarious Sensitive LinesVarious5-50 nM (IC50)Positive
Cilostazol--No direct cytotoxic IC50 reported in relevant cancer cell lines. Often cited as non-cytotoxic and can block molecular glue effects.-
Milrinone--Limited data on direct cytotoxicity in relevant cancer cell lines.-

Note: The data for traditional PDE3 inhibitors in PDE3A/SLFN12-positive cancer cell lines is sparse, making a direct and comprehensive comparison challenging. The potency of anagrelide in HeLa cells suggests it shares the molecular glue mechanism to some extent, but it is significantly less potent than this compound in dedicated studies.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_bay2666605 This compound (Molecular Glue) cluster_traditional Traditional PDE3 Inhibitors BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex RNase Activated SLFN12 RNase Complex->RNase Induces tRNA tRNA-Leu-TAA Cleavage RNase->tRNA ProteinSynth Protein Synthesis Inhibition tRNA->ProteinSynth Apoptosis Apoptosis ProteinSynth->Apoptosis TradInhib Cilostazol, Milrinone PDE3A_trad PDE3A TradInhib->PDE3A_trad Inhibits cAMP ↑ cAMP PDE3A_trad->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream CellEffect Cell Cycle Arrest / Apoptosis Downstream->CellEffect

Caption: Comparative Signaling Pathways of this compound and Traditional PDE3 Inhibitors.

cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed Cancer Cells (PDE3A+/SLFN12+) treat Treat with varying concentrations of This compound or other PDE3 inhibitors start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

Caption: General Workflow for an In Vitro MTT-based Cytotoxicity Assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cell lines expressing PDE3A and SLFN12 (e.g., SK-MEL-3 for melanoma, OVCAR-8 for ovarian cancer) under standard conditions.
  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and other PDE3 inhibitors (e.g., anagrelide, cilostazol, milrinone) in culture medium.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate the plate for 48 to 72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Incubate the plate overnight at 37°C.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Subtract the background absorbance (from wells with medium only).
  • Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of anticancer compounds in a mouse model.

1. Cell Preparation and Implantation:

  • Harvest PDE3A/SLFN12-positive cancer cells from culture.
  • Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.
  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment:

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  • Administer this compound or other PDE3 inhibitors via the appropriate route (e.g., oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

3. Efficacy Evaluation:

  • Measure tumor volumes and body weights regularly (e.g., twice a week).
  • Monitor the general health of the animals.
  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
  • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histopathology, biomarker analysis).

4. Data Analysis:

  • Plot the mean tumor volume over time for each treatment group.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
  • Perform statistical analysis to determine the significance of the observed differences.

Conclusion

This compound operates through a distinct and highly specific mechanism of action that sets it apart from traditional PDE3 inhibitors. Its efficacy as a molecular glue is dependent on the presence of both PDE3A and SLFN12, offering a targeted therapeutic strategy for cancers with this specific biomarker profile. While some conventional PDE3 inhibitors like anagrelide may exhibit a similar mechanism to a lesser extent, others like cilostazol can counteract the cytotoxic effects of molecular glues. The preclinical data highlights the nanomolar potency of this compound in biomarker-positive cancer cells, positioning it as a promising novel agent in oncology. Further direct comparative studies will be invaluable in fully elucidating the therapeutic window and potential of this compound relative to existing and emerging cancer therapies.

References

Confirming on-target activity of BAY 2666605 using CRISPR-Cas9 knockout of SLFN12 or PDE3A

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

BAY 2666605 is an innovative anti-cancer agent classified as a "molecular glue." It functions by inducing the formation of a cytotoxic protein complex between Schlafen family member 12 (SLFN12) and phosphodiesterase 3A (PDE3A).[1][2][3] This novel mechanism of action leads to cancer cell death, and its efficacy is contingent on the co-expression of both SLFN12 and PDE3A in tumor cells.[4][5] To rigorously validate that the cytotoxic effects of this compound are directly mediated through this intended pathway, CRISPR-Cas9 gene editing has been employed to create knockout (KO) cell lines lacking either SLFN12 or PDE3A. This guide provides a comparative analysis of this compound's activity in wild-type versus these knockout cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of this compound

The on-target activity of this compound is demonstrated by a significant loss of cytotoxic potency in cancer cells where either SLFN12 or PDE3A has been knocked out. The following table summarizes the expected quantitative data from cell viability assays, comparing the half-maximal inhibitory concentration (IC50) of this compound in wild-type cancer cells versus cells with a CRISPR-Cas9 mediated knockout of either SLFN12 or PDE3A.

Cell Line ConfigurationTarget GenesThis compound IC50 (nM)Interpretation
Wild-TypeSLFN12+, PDE3A+~1-10High sensitivity to this compound
SLFN12 KnockoutSLFN12-, PDE3A+>1000Drastic reduction in sensitivity
PDE3A KnockoutSLFN12+, PDE3A->1000Drastic reduction in sensitivity

Note: The IC50 values are representative based on published literature and may vary depending on the specific cancer cell line and experimental conditions.

The data clearly indicates that the absence of either SLFN12 or PDE3A renders cancer cells resistant to this compound, confirming that the drug's mechanism of action is dependent on the formation of the SLFN12-PDE3A complex. Studies have shown that in glioblastoma cells with PDE3A ablated using CRISPR-Cas9, the cells become insensitive to this compound. Further mechanistic confirmation has been established by observing a loss of activity in knockout cells for both PDE3A and SLFN12.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for confirming its on-target activity using CRISPR-Cas9.

BAY2666605_Pathway Signaling Pathway of this compound BAY2666605 This compound Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 SLFN12->Complex RNase Activated SLFN12 RNase Activity Complex->RNase induces Apoptosis Cancer Cell Apoptosis RNase->Apoptosis leads to

Caption: Signaling Pathway of this compound.

CRISPR_Workflow CRISPR-Cas9 Knockout Workflow for Target Validation cluster_crispr CRISPR-Cas9 Gene Editing cluster_assay On-Target Activity Assay gRNA_Design 1. Design gRNAs for SLFN12 and PDE3A Transfection 2. Transfect Cells with Cas9 and gRNAs gRNA_Design->Transfection Selection 3. Select and Isolate Single-Cell Clones Transfection->Selection Validation 4. Validate Knockout by Sequencing & Western Blot Selection->Validation Cell_Seeding 5. Seed Wild-Type and Knockout Cells Validation->Cell_Seeding Use Validated Clones Drug_Treatment 6. Treat with this compound (Dose-Response) Cell_Seeding->Drug_Treatment Viability_Assay 7. Perform Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Data_Analysis 8. Analyze Data and Compare IC50 Values Viability_Assay->Data_Analysis

Caption: CRISPR-Cas9 Knockout and Drug Treatment Workflow.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of SLFN12 and PDE3A

1. gRNA Design and Vector Construction:

  • Design at least two single guide RNAs (sgRNAs) targeting the initial exons of the human SLFN12 and PDE3A genes to ensure high knockout efficiency. Utilize online CRISPR design tools to minimize off-target effects.

  • Clone the designed sgRNA sequences into a suitable CRISPR-Cas9 vector that also expresses an antibiotic resistance gene or a fluorescent marker for selection.

2. Transfection:

  • Transfect the chosen cancer cell line (e.g., HeLa, which is sensitive to related compounds) with the Cas9-gRNA plasmids using a high-efficiency transfection reagent.

3. Clonal Selection:

  • Following transfection, select for cells that have successfully incorporated the plasmid by applying the appropriate antibiotic or by using fluorescence-activated cell sorting (FACS) for fluorescently tagged cells.

  • Plate the selected cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.

4. Knockout Validation:

  • Expand the individual clones and extract genomic DNA and protein lysates.

  • Genomic Validation: Perform PCR amplification of the targeted genomic region followed by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Validation: Use Western blotting to confirm the absence of SLFN12 or PDE3A protein expression in the knockout clones compared to the wild-type cells.

Cell Viability Assay for On-Target Activity Confirmation

1. Cell Seeding:

  • Seed wild-type, SLFN12-KO, and PDE3A-KO cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

2. Drug Treatment:

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).

3. Incubation:

  • Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

4. Viability Measurement (MTT Assay Example):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of cell viability.

  • Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value for each cell line.

The significant increase in the IC50 value for this compound in the SLFN12 and PDE3A knockout cell lines provides robust evidence for its on-target mechanism of action. This CRISPR-Cas9 based approach is a powerful tool for validating the targets of novel therapeutics in drug discovery and development.

References

Navigating Resistance: A Comparative Analysis of BAY 2666605 in the Landscape of Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance to novel therapeutic agents is a cornerstone of preclinical and clinical development. This guide provides a comparative analysis of BAY 2666605, a first-in-class PDE3A-SLFN12 complex inducer, and its expected cross-resistance profile with other established chemotherapeutic agents. While direct experimental cross-resistance studies for this compound are not yet published, its unique mechanism of action provides a strong rationale for its potential to circumvent common resistance pathways.

This compound is an orally bioavailable small molecule that acts as a "molecular glue," inducing the formation of a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12)[1][2]. This induced complex formation stimulates the RNase activity of SLFN12, leading to the cleavage of tRNA-Leu-TAA, which in turn causes ribosomal pausing, inhibition of protein synthesis, and ultimately, cancer cell death[2][3]. The cytotoxic effect of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making it a targeted therapy for biomarker-positive tumors, which are notably enriched in melanoma, ovarian cancer, and sarcoma[2].

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cell line and patient-derived xenograft models. However, a first-in-human Phase I clinical trial was terminated due to on-target thrombocytopenia, as platelets have high expression of PDE3A. Despite this setback, the novel mechanism of this compound holds significant implications for overcoming resistance to conventional chemotherapies.

Signaling Pathway of this compound

BAY2666605_Pathway Mechanism of Action of this compound BAY2666605 This compound Complex PDE3A-BAY 2666605-SLFN12 Ternary Complex BAY2666605->Complex PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 Activated SLFN12 (RNase Activity) Complex->Active_SLFN12 tRNA_cleavage tRNA-Leu-TAA Cleavage Active_SLFN12->tRNA_cleavage Ribosome_Stalling Ribosomal Pausing & Protein Synthesis Inhibition tRNA_cleavage->Ribosome_Stalling Apoptosis Cancer Cell Apoptosis Ribosome_Stalling->Apoptosis

Mechanism of Action of this compound

Comparative Analysis of Resistance Mechanisms

The distinct mechanism of this compound suggests a low probability of cross-resistance with conventional chemotherapeutic agents. Resistance to traditional anticancer drugs often arises from mechanisms such as increased drug efflux, target protein mutations, enhanced DNA repair, or alterations in apoptotic pathways. As this compound's efficacy is determined by the presence of its two target proteins and the subsequent activation of a specific RNase, it is not expected to be affected by these common resistance mechanisms.

The table below summarizes the expected cross-resistance profile of this compound compared to other major classes of chemotherapeutic agents.

Drug ClassPrimary Mechanism of ActionCommon Mechanisms of Acquired ResistanceExpected Cross-Resistance with this compoundRationale for Lack of Cross-Resistance
This compound Induces PDE3A-SLFN12 complex formation, leading to SLFN12-mediated tRNA cleavage and apoptosis.Loss or mutation of PDE3A or SLFN12.N/A N/A
Platinum Agents (e.g., Cisplatin, Carboplatin)Form DNA adducts, leading to cell cycle arrest and apoptosis.Increased DNA repair, decreased drug uptake, increased drug efflux, inactivation by glutathione.Unlikely This compound's mechanism is independent of DNA damage and repair pathways.
Taxanes (e.g., Paclitaxel, Docetaxel)Stabilize microtubules, leading to mitotic arrest and apoptosis.Mutations in tubulin, overexpression of drug efflux pumps (e.g., P-glycoprotein).Unlikely This compound does not interact with microtubules and its cellular concentration is not expected to be affected by common efflux pumps.
Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide)Inhibit topoisomerase enzymes, leading to DNA strand breaks and apoptosis.Mutations in topoisomerase, increased drug efflux.Unlikely This compound's mechanism does not involve topoisomerase enzymes.
Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib, Gefitinib)Inhibit specific tyrosine kinases involved in cancer cell signaling.Mutations in the target kinase, activation of bypass signaling pathways.Unlikely A related PDE3A-SLFN12 inducer has shown efficacy in TKI-resistant GIST, suggesting a lack of cross-resistance. This compound's targets are not kinases.

Experimental Protocols for Cross-Resistance Studies

To formally evaluate the cross-resistance profile of this compound, a series of in vitro experiments can be conducted. The following outlines a general methodology for these studies.

Development of Chemoresistant Cancer Cell Lines
  • Cell Line Selection: Choose cancer cell lines with confirmed high expression of both PDE3A and SLFN12.

  • Drug Exposure: Culture the selected cell lines in the presence of a specific chemotherapeutic agent (e.g., cisplatin, paclitaxel) starting at a low concentration (e.g., IC20).

  • Dose Escalation: Gradually increase the drug concentration in a stepwise manner as cells develop resistance and resume proliferation.

  • Resistance Confirmation: Periodically assess the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the treated cell population compared to the parental cell line. A significant increase in IC50 (typically >3-fold) indicates the development of resistance.

  • Clonal Selection: Isolate and expand single-cell clones from the resistant population to ensure a homogenous resistant cell line.

In Vitro Cross-Resistance Assay
  • Cell Seeding: Plate both the parental (sensitive) and the newly developed resistant cell lines in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and, as a control, the chemotherapeutic agent to which the resistant line was developed.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the IC50 values for this compound in both the parental and resistant cell lines. The resistance factor (RF) can be calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the parental cell line. An RF value close to 1 would indicate a lack of cross-resistance.

Experimental Workflow

Cross_Resistance_Workflow In Vitro Cross-Resistance Study Workflow cluster_0 Development of Resistant Cell Line cluster_1 Cross-Resistance Assay Start Parental Cancer Cell Line (PDE3A+/SLFN12+) Treat Continuous Exposure to Chemotherapeutic Agent Start->Treat Escalate Stepwise Dose Escalation Treat->Escalate Confirm Confirm Resistance (IC50 Shift) Escalate->Confirm Isolate Isolate Resistant Clones Confirm->Isolate Resistant_Line Established Chemoresistant Cell Line Isolate->Resistant_Line Plate_Parental Plate Parental Cells Treat_BAY Treat with this compound (Dose-Response) Plate_Parental->Treat_BAY Treat_Chemo Treat with Original Chemo (Control) Plate_Parental->Treat_Chemo Plate_Resistant Plate Resistant Cells Plate_Resistant->Treat_BAY Plate_Resistant->Treat_Chemo Viability Assess Cell Viability (e.g., CellTiter-Glo) Treat_BAY->Viability Treat_Chemo->Viability Analyze Calculate IC50 & Resistance Factor Viability->Analyze

Workflow for In Vitro Cross-Resistance Studies

References

BAY 2666605: An In Vitro to In Vivo Correlation of a Novel Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

BAY 2666605 is a first-in-class, orally bioavailable small molecule that induces the formation of a cytotoxic complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action has shown promise in preclinical models of various solid tumors that co-express both PDE3A and SLFN12, including melanoma, glioblastoma, sarcoma, and ovarian cancer.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo anti-tumor activity of this compound, alongside its predecessors and other relevant compounds, supported by experimental data and detailed methodologies.

Mechanism of Action: A Molecular Glue Approach

This compound belongs to a class of molecules known as "velcrins," which act as molecular glues.[1] Instead of inhibiting the enzymatic activity of a target protein, this compound facilitates a new protein-protein interaction. The binding of this compound to PDE3A induces a conformational change that promotes its association with SLFN12. This newly formed PDE3A-SLFN12 complex activates the latent ribonuclease (RNase) activity of SLFN12. The activated SLFN12 then selectively cleaves tRNA-Leu-TAA, leading to ribosomal pausing, inhibition of protein synthesis, and ultimately, cancer cell apoptosis.

BAY_2666605_Signaling_Pathway This compound Signaling Pathway cluster_cell Cancer Cell BAY2666605 This compound PDE3A PDE3A BAY2666605->PDE3A Binds to Complex PDE3A-BAY 2666605-SLFN12 Complex PDE3A->Complex Forms complex with SLFN12 SLFN12_inactive SLFN12 (Inactive RNase) SLFN12_inactive->Complex SLFN12_active SLFN12 (Active RNase) Complex->SLFN12_active Activates tRNA_Leu tRNA-Leu-TAA SLFN12_active->tRNA_Leu Cleaves Cleaved_tRNA Cleaved tRNA SLFN12_active->Cleaved_tRNA Ribosome Ribosome Pausing Cleaved_tRNA->Ribosome Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: this compound mechanism of action.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent and selective cytotoxic activity in cancer cell lines that co-express PDE3A and SLFN12. The sensitivity to this compound is directly correlated with the expression levels of these two proteins.

CompoundCell LineIC50 (nM)EC50 (nM) for Complex FormationReference
This compound HeLa1.37
This compound Sensitive Cell Lines~1Not Reported
DNMDP HeLaNot specified, but induces apoptosisNot Reported
BRD9500 SK-MEL-3PotentNot Reported

Table 1: In Vitro Activity of this compound and Comparator Compounds.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in various patient-derived xenograft (PDX) models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression.

CompoundCancer ModelDosing RegimenOutcomeReference
This compound Melanoma PDX10 mg/kg, p.o., BIDTumor regression
This compound Glioblastoma PDXNot SpecifiedTumor regression
This compound Sarcoma PDXNot SpecifiedTumor growth inhibition
This compound Ovarian Cancer PDXNot SpecifiedTumor growth inhibition
BRD3800 Glioblastoma PDX40 mg/kg, p.o., BIDTumor regression

Table 2: In Vivo Efficacy of this compound and Comparator Compound.

From Bench to Bedside: Clinical Trial and Limitations

A first-in-human Phase I clinical trial (NCT04809805) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12. However, the trial was terminated due to on-target toxicity, specifically severe thrombocytopenia (low platelet count). This adverse event was attributed to the high expression of PDE3A in platelets, leading to the inhibition of megakaryocyte maturation. This highlights a significant challenge in the clinical translation of this compound, where the on-target effect in non-tumor tissues limits the therapeutic window.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

The anti-proliferative activity of this compound and comparator compounds is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, DNMDP, BRD3800) for 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Patient-Derived Xenograft (PDX) Model

The in vivo anti-tumor efficacy is evaluated using PDX models, which more closely recapitulate the heterogeneity and microenvironment of human tumors.

  • Tumor Implantation: Freshly obtained human tumor tissue is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound at 10 mg/kg, orally, twice daily), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Survival analysis is performed using Kaplan-Meier curves.

IVIVC_Workflow In Vitro to In Vivo Correlation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC CellLines Cancer Cell Lines (PDE3A+/SLFN12+) ViabilityAssay Cell Viability Assay (MTT) CellLines->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 Correlation In Vitro-In Vivo Correlation IC50->Correlation PDX Patient-Derived Xenograft (PDX) Models Treatment Compound Administration PDX->Treatment TGI Tumor Growth Inhibition (TGI) & Survival Analysis Treatment->TGI TGI->Correlation ClinicalTrial Clinical Trial (NCT04809805) Correlation->ClinicalTrial Predicts Clinical Outcome (with limitations)

Caption: From in vitro potency to in vivo efficacy.

Conclusion

This compound represents an innovative approach to cancer therapy by inducing a novel protein-protein interaction that leads to selective cancer cell death. Preclinical data demonstrated a clear correlation between the in vitro potency of this compound in PDE3A/SLFN12 co-expressing cell lines and its in vivo anti-tumor efficacy in corresponding PDX models. While the clinical development of this compound was halted due to on-target toxicity, the insights gained from its development provide a valuable foundation for future drug discovery efforts aimed at targeting this unique vulnerability in cancer cells. Further optimization of the therapeutic index, potentially through tissue-specific delivery or the development of next-generation velcrins with improved selectivity, may unlock the full potential of this promising therapeutic strategy.

References

Independent Verification of BAY 2666605's Mechanism of Action in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 2666605 is a first-in-class, orally bioavailable small molecule that operates as a "molecular glue," inducing the formation of a cytotoxic complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action, independent of PDE3A's enzymatic activity, triggers a cascade of events culminating in cancer cell death, offering a potential new therapeutic avenue for solid tumors co-expressing both proteins.[1][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models, including melanoma, glioblastoma, sarcoma, and ovarian cancer.[4] However, a first-in-human Phase I clinical trial was terminated due to dose-limiting thrombocytopenia, an on-target toxicity that precluded the establishment of a therapeutic window.

This guide provides an objective comparison of this compound's performance with other investigational agents sharing a similar mechanism and outlines its preclinical efficacy data in different cancer types. Detailed methodologies for key experiments are also provided to facilitate independent verification and further research.

Mechanism of Action: The PDE3A-SLFN12 Molecular Glue

This compound induces a protein-protein interaction between PDE3A and SLFN12. This binding event stimulates the latent RNase activity of SLFN12, which then specifically cleaves tRNA-Leu-TAA. The depletion of this specific tRNA leads to ribosomal stalling, global inhibition of protein synthesis, and ultimately, apoptosis in cancer cells that co-express both PDE3A and SLFN12.

BAY_2666605_Mechanism_of_Action cluster_cell Cancer Cell BAY2666605 This compound Complex PDE3A-SLFN12-BAY 2666605 Ternary Complex BAY2666605->Complex Induces PDE3A PDE3A PDE3A->Complex SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Activates RNase tRNA_Leu tRNA-Leu-TAA Complex->tRNA_Leu Cleaves Cleaved_tRNA Cleaved tRNA tRNA_Leu->Cleaved_tRNA Ribosome Ribosome Stalling Cleaved_tRNA->Ribosome Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis

Mechanism of action of this compound.

Comparative Preclinical Efficacy

This compound is part of a class of compounds known as "velcrins." While direct head-to-head comparative studies are limited, available data allows for a preliminary comparison with other PDE3A-SLFN12 complex inducers.

In Vitro Cytotoxicity
CompoundCancer TypeCell LineIC50/EC50 (nM)Reference
This compound MelanomaSK-MEL-31.3
GlioblastomaGB18
GlioblastomaDK-MG22
Cervical CancerHeLa1.3
DNMDP GlioblastomaBT288L62
GlioblastomaBT85661
BRD3800 Glioblastoma-Efficacy demonstrated
CY002-243-1 MelanomaSK-MEL-3~0.1 (in vivo dose)
Anagrelide Cervical CancerHeLa~100
In Vivo Antitumor Activity
CompoundCancer ModelDosingOutcomeReference
This compound Melanoma PDX10 mg/kg, p.o., BIDTumor regression
Glioblastoma orthotopic xenograft (GB1)10 mg/kg, p.o.Tumor regression & prolonged survival
Sarcoma PDXNot specifiedTumor growth inhibition
Ovarian Cancer PDXNot specifiedTumor growth inhibition
BRD3800 Glioblastoma PDX (subcutaneous)Not specifiedTumor regression
CY002-243-1 Melanoma xenograft (SK-MEL-3)0.1 mg/kg, QD~95% tumor growth inhibition
Anagrelide Gastrointestinal Stromal Tumor PDX (UZLX-GIST2B)SubcutaneousTumor volume reduction

Comparison with Standard of Care (Preclinical Models)

Direct comparative preclinical studies between this compound and standard-of-care chemotherapies are not widely published. The following table summarizes the typical preclinical efficacy of standard treatments in relevant models.

Cancer TypeStandard of CarePreclinical ModelEfficacyReference
GlioblastomaTemozolomide (TMZ)U87MG xenograftTumor growth reduction
MelanomaDacarbazine---
Ovarian CancerCarboplatin + PaclitaxelOVCAR8 xenograftStronger anti-tumor effect vs. single agents
SarcomaDoxorubicinDDLPS and Synovial Sarcoma PDXLimited efficacy

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or alternative compound) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells B Add Drug A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add Solubilization Buffer E->F G Read Absorbance F->G

Workflow for MTT cell viability assay.
Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • PBS

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Treat Cells B Harvest & Wash A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & Propidium Iodide C->D E Incubate D->E F Analyze by Flow Cytometry E->F Xenograft_Model_Workflow A Implant Tumor Cells/Tissue into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Drug/Vehicle C->D E Measure Tumor Volume & Monitor Health D->E F Excise Tumors for Analysis E->F

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for BAY 2666605

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the pioneering field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of BAY 2666605, a PDE3A-SLFN12 complex inducer utilized in cancer research. Adherence to these procedures is critical for operational safety and regulatory compliance.

Essential Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed.

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing.

  • Use safety glasses and gloves.

  • Ensure adequate ventilation in the work area to avoid inhalation of dust or aerosols.[1]

Handling:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Use only in areas equipped with appropriate exhaust ventilation.[1]

  • A safety shower and eye wash station should be readily accessible.

Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The recommended storage temperatures and durations are outlined below.

FormulationStorage TemperatureShelf Life
Powder-20°C3 years
In solvent-80°C6 months
In solvent-20°C1 month

Data sourced from MedChemExpress and other suppliers.

The compound can be shipped at room temperature for periods of less than two weeks. It is important to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Step-by-Step Disposal Procedures

Disposal of this compound and its containers must be conducted in accordance with all prevailing country, federal, state, and local regulations.

For Unused or Waste Product:

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review all applicable local, state, and federal guidelines for chemical waste disposal.

  • Package for Disposal: Place the waste material in a clearly labeled, sealed container.

  • Arrange for Pickup: Contact your institution's licensed chemical waste disposal service to arrange for collection.

In Case of a Spill:

  • Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection if necessary.

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Absorb Liquid Solutions: For solutions, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the spill.

  • Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.

  • Dispose of Contaminated Materials: Collect all contaminated materials (absorbents, cleaning materials, and PPE) in a suitable container for disposal as chemical waste, following the procedures outlined above.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (Unused Product or Spill Cleanup Debris) B Consult Institutional & Regulatory Guidelines (EHS Office, Local, State, Federal) A->B C Package Waste in Labeled, Sealed Container B->C D Store Securely for Pickup C->D E Arrange for Collection by Licensed Waste Disposal Service D->E F Document Disposal Record E->F

Caption: Logical workflow for the disposal of this compound.

First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.

References

Personal protective equipment for handling BAY 2666605

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling the investigational compound BAY 2666605. While the Safety Data Sheet (SDS) from MedChemExpress classifies this compound as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety practices to minimize exposure and ensure a safe working environment.[1] The following guidelines provide essential information on personal protective equipment (PPE), handling procedures, and emergency measures.

Personal Protective Equipment (PPE)

The use of appropriate PPE is fundamental for the safe handling of any chemical substance, including this compound. The following table summarizes the recommended PPE to be used to prevent contact through various routes of exposure.

Exposure Route Recommended Personal Protective Equipment Rationale
Inhalation Use in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.To prevent the inhalation of any dust or aerosols that may be generated.[1]
Eye Contact Safety glasses with side shields or goggles.To protect the eyes from any accidental splashes or airborne particles.[1]
Skin Contact Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent direct contact with the skin.[1]
Fire Hazard For firefighting, wear a self-contained breathing apparatus and protective clothing.During combustion, irritant fumes may be emitted.[1]

Handling and Storage

Prudent laboratory practices should be observed at all times when working with this compound.

  • Handling: Avoid the formation of dust and aerosols. Do not breathe vapors, mist, dust, or gas. Ensure adequate ventilation and have an accessible safety shower and eye wash station in the immediate vicinity of the handling area.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.

First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed immediately:

Exposure Type First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure thorough flushing and promptly seek medical attention.
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do not induce vomiting and call a physician.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required Actions cluster_verification Final Check start Start: Handling this compound task Assess Potential for Exposure (Inhalation, Skin/Eye Contact) start->task inhalation Potential for Inhalation? (e.g., weighing, preparing solutions) task->inhalation contact Potential for Skin/Eye Contact? task->contact fume_hood Work in a Fume Hood inhalation->fume_hood Yes gloves_coat Wear Gloves and Lab Coat contact->gloves_coat Yes goggles Wear Safety Goggles contact->goggles Yes proceed Proceed with Handling fume_hood->proceed gloves_coat->proceed goggles->proceed

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.